Product packaging for Afegostat Tartrate(Cat. No.:CAS No. 919364-56-0)

Afegostat Tartrate

Cat. No.: B1260947
CAS No.: 919364-56-0
M. Wt: 297.26 g/mol
InChI Key: ULBPPCHRAVUQMC-MUMXBIPUSA-N
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Description

pharmacological chaperone for treatment of Parkinson’s Disease
See also: Afegostat (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO9 B1260947 Afegostat Tartrate CAS No. 919364-56-0

Properties

CAS No.

919364-56-0

Molecular Formula

C10H19NO9

Molecular Weight

297.26 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m11/s1

InChI Key

ULBPPCHRAVUQMC-MUMXBIPUSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

afegostat-tartrate, isofagomine
AT2101

Origin of Product

United States

Foundational & Exploratory

Isofagomine Tartrate: A Technical Guide to its Function as a Pharmacological Chaperone for Gaucher Disease

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lysosomal storage disorders (LSDs) are a class of inherited metabolic diseases characterized by the accumulation of substrates within lysosomes due to deficient enzyme activity. Gaucher disease, the most common LSD, results from mutations in the gene encoding the lysosomal enzyme acid β-glucosidase (GCase), leading to the accumulation of glucosylceramide. Pharmacological chaperone therapy (PCT) is an emergent therapeutic strategy that utilizes small molecules to rescue misfolded, but potentially active, mutant enzymes from premature degradation. Isofagomine (IFG) tartrate, an iminosugar, acts as a pharmacological chaperone for GCase. It selectively binds to and stabilizes misfolded GCase in the endoplasmic reticulum, facilitating its proper folding and trafficking to the lysosome, thereby increasing cellular enzyme activity. This technical guide provides an in-depth review of the mechanism of action, preclinical efficacy, and key experimental methodologies related to isofagomine tartrate as a therapeutic agent for Gaucher disease.

Introduction to Pharmacological Chaperone Therapy

Lysosomal storage diseases are caused by genetic mutations that often lead to the production of misfolded enzymes.[1] These structurally unstable proteins are recognized by the cell's quality control system in the endoplasmic reticulum (ER) and are targeted for premature degradation, a process known as ER-associated degradation (ERAD).[2] Consequently, insufficient amounts of the enzyme reach the lysosome to perform their catabolic function.

Pharmacological chaperones (PCs) are small-molecule ligands designed to selectively bind and stabilize these misfolded mutant enzymes.[1] This binding promotes the adoption of a correct conformation, allowing the enzyme to pass through the ER quality control, traffic through the Golgi apparatus, and reach the lysosome.[1] This therapeutic approach has several potential advantages over traditional enzyme replacement therapy (ERT), including oral administration and the ability to cross the blood-brain barrier, which is a significant limitation of large-molecule biologics like recombinant enzymes.[1][3]

Isofagomine (IFG) Tartrate: A Profile

Isofagomine (also known as afegostat) is a potent, active-site-directed competitive inhibitor of acid β-glucosidase (GCase).[4][5] As an iminosugar, its structure mimics the transition state of the natural substrate, glucosylceramide.[1][6] This property allows it to bind with high specificity to the GCase active site. It was developed as a pharmacological chaperone primarily for the treatment of Gaucher disease, a condition caused by deficient GCase activity.[5][7]

Mechanism of Action

The therapeutic effect of isofagomine as a pharmacological chaperone is predicated on its ability to stabilize mutant GCase at a neutral pH and release it in the acidic environment of the lysosome.

  • Binding and Stabilization in the ER : In the neutral pH (~7.2) of the endoplasmic reticulum, isofagomine exhibits high affinity for the GCase active site.[4] It binds to newly synthesized, misfolded GCase, stabilizing its structure.

  • Correct Folding and Trafficking : This stabilization facilitates the correct folding of the mutant enzyme, preventing it from being targeted for ERAD.[7][8][9] The stabilized IFG-GCase complex is then able to traffic from the ER, through the Golgi, to the lysosomes.[10]

  • Dissociation in the Lysosome : The lysosome maintains a highly acidic environment (pH ~4.5-5.2).[4][8] At this low pH, the binding affinity of isofagomine for GCase is significantly reduced.[4] This change in affinity promotes the dissociation of the chaperone from the enzyme's active site.

  • Restoration of Enzyme Function : Once isofagomine is displaced, the active site of the rescued GCase is free to bind and catabolize its natural substrate, glucosylceramide, thereby restoring lysosomal function.[7]

Mechanism_of_Action Mechanism of Isofagomine as a Pharmacological Chaperone cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Transport Trafficking cluster_Lysosome Lysosome (Acidic pH) misfolded_gcase Misfolded Mutant GCase folded_complex IFG-GCase Complex (Stabilized & Folded) misfolded_gcase->folded_complex erad ER-Associated Degradation misfolded_gcase->erad Default Pathway ifg Isofagomine (IFG) ifg->misfolded_gcase Binds & Stabilizes complex_lysosome IFG-GCase Complex folded_complex->complex_lysosome Traffics via Golgi active_gcase Active GCase complex_lysosome->active_gcase IFG Dissociates (Low pH) ifg_released IFG complex_lysosome->ifg_released products Glucose + Ceramide (Products) active_gcase->products Catalysis substrate Glucosylceramide (Substrate) substrate->active_gcase

Mechanism of Isofagomine as a Pharmacological Chaperone.

The pH-dependent binding affinity is a critical feature for an effective active-site chaperone. High affinity is required in the ER to effectively compete with the degradation machinery, while low affinity in the lysosome is necessary to prevent competitive inhibition of the rescued enzyme's function.

pH_Dependent_Affinity pH-Dependent Affinity of Isofagomine for GCase ER Endoplasmic Reticulum pH ≈ 7.2 High Affinity Binding Ki ≈ 1 nM Promotes Folding & Stability Lysosome Lysosome pH ≈ 4.5 - 5.2 Low Affinity Binding Ki ≈ 145 nM Promotes Dissociation & Enzyme Activity ER->Lysosome Enzyme Trafficking Lysosome->ER Isofagomine Recycles Experimental_Workflow start Start: Culture Gaucher Patient Fibroblasts treat Treat cells with Isofagomine (or vehicle control) for 3-5 days start->treat harvest Harvest and Lyse Cells to release GCase treat->harvest assay Incubate Lysate with 4-MUG Substrate at 37°C harvest->assay stop Stop Reaction with High-pH Buffer assay->stop measure Measure Fluorescence (Ex: 365nm, Em: 445nm) stop->measure analyze Normalize to Protein Content & Calculate Fold-Increase measure->analyze end End: Quantified GCase Enhancement analyze->end

References

Afegostat Tartrate's Affinity for β-Glucocerebrosidase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Afegostat tartrate, also known as isofagomine (AT2101), is an iminosugar that was investigated as a pharmacological chaperone for the treatment of Gaucher disease.[1][2] This technical guide provides an in-depth analysis of its binding affinity for its target enzyme, β-glucocerebrosidase (GCase). Development of Afegostat was discontinued after it failed to show significant clinical improvement in a Phase II clinical study.[3]

Quantitative Analysis of Binding Affinity

Afegostat acts as a competitive inhibitor of GCase, binding to the enzyme's active site.[4][5] This interaction is crucial for its function as a pharmacological chaperone, as it stabilizes the enzyme, promoting its correct folding and trafficking to the lysosome.[4][6] The binding affinity of Afegostat for GCase has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a commonly reported metric. A lower IC50 value indicates a higher binding affinity.

ParameterValueEnzyme SourceAssay ConditionsReference
IC50 39 nMRecombinant human GCaseNatural substrate (glucosylceramide) assay[7]

It is important to note that while IC50 values are indicative of binding affinity, they can be influenced by assay conditions, particularly the concentration of the substrate used. The inhibition constant (Ki) is a more direct measure of binding affinity. One source indicates a Ki of approximately 30 nM for both wild-type and mutant (N370S and V394L) GCase, although detailed experimental conditions for this determination were not provided in the available search results.

Experimental Methodologies

The determination of Afegostat's binding affinity for GCase relies on robust enzymatic assays. A prevalent method involves the use of a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to measure GCase activity.[8] A more physiologically relevant high-throughput assay has also been developed using the natural substrate, glucosylceramide.[7]

Glucocerebrosidase Activity Assay using a Fluorogenic Substrate

This assay measures the enzymatic activity of GCase by monitoring the cleavage of a synthetic substrate that releases a fluorescent product.

Principle: GCase hydrolyzes the non-fluorescent 4-MUG substrate to release 4-methylumbelliferone (4-MU), a highly fluorescent compound. The rate of 4-MU production is directly proportional to GCase activity. The inhibitory effect of Afegostat is determined by measuring the reduction in GCase activity in its presence.

Protocol:

  • Enzyme and Inhibitor Preparation: A solution of recombinant human GCase is prepared in an appropriate assay buffer (e.g., citrate-phosphate buffer, pH 5.4).[9] Serial dilutions of this compound are prepared to test a range of concentrations.

  • Pre-incubation: The enzyme is pre-incubated with varying concentrations of Afegostat for a defined period to allow for binding to occur.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the 4-MUG substrate.

  • Incubation: The reaction mixture is incubated at 37°C.

  • Termination of Reaction: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer), which also enhances the fluorescence of the 4-MU product.

  • Fluorescence Measurement: The fluorescence of 4-MU is measured using a fluorometer with excitation and emission wavelengths typically around 365 nm and 445 nm, respectively.

  • Data Analysis: The IC50 value is determined by plotting the percentage of GCase inhibition against the logarithm of the Afegostat concentration and fitting the data to a dose-response curve.

High-Throughput Glucocerebrosidase Assay using the Natural Substrate

This assay provides a more physiologically relevant measure of GCase activity and inhibition.[7]

Principle: This assay quantifies the glucose produced from the hydrolysis of the natural substrate, glucosylceramide. The amount of glucose is determined using a coupled enzymatic reaction that generates a fluorescent signal.

Protocol:

  • Enzyme and Inhibitor Incubation: Recombinant human GCase is incubated with varying concentrations of Afegostat.

  • Substrate Addition: The reaction is initiated by the addition of glucosylceramide.

  • Enzymatic Reaction: The mixture is incubated at 37°C to allow for the hydrolysis of glucosylceramide to glucose and ceramide.

  • Detection of Glucose: A detection mixture containing glucose oxidase, horseradish peroxidase, and Amplex Red is added. Glucose oxidase converts glucose to gluconolactone and hydrogen peroxide. Horseradish peroxidase then uses the hydrogen peroxide to oxidize the non-fluorescent Amplex Red to the highly fluorescent resorufin.

  • Fluorescence Measurement: The fluorescence of resorufin is measured (excitation ~530-560 nm, emission ~590 nm).

  • IC50 Determination: The IC50 value is calculated by analyzing the dose-dependent inhibition of GCase activity by Afegostat.[7]

Visualizations

Gaucher Disease Pathophysiology and Afegostat's Mechanism of Action

cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome GBA1 Gene GBA1 Gene mRNA mRNA GBA1 Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Misfolded GCase Misfolded GCase Ribosome->Misfolded GCase Synthesis & Misfolding (Gaucher Mutation) Correctly Folded GCase Correctly Folded GCase Misfolded GCase->Correctly Folded GCase Binding & Stabilization ERAD ER-Associated Degradation (ERAD) Misfolded GCase->ERAD Degradation Afegostat Afegostat Afegostat->Correctly Folded GCase Pharmacological Chaperone Functional GCase Functional GCase Correctly Folded GCase->Functional GCase Trafficking Glucose + Ceramide Glucose + Ceramide Functional GCase->Glucose + Ceramide Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Functional GCase Substrate Accumulation Substrate Accumulation Glucosylceramide->Substrate Accumulation Insufficient Hydrolysis

Caption: Mechanism of Afegostat as a pharmacological chaperone for GCase in Gaucher disease.

Experimental Workflow for IC50 Determination

Start Start Prepare Reagents Prepare GCase Enzyme, Afegostat Dilutions, and Substrate Start->Prepare Reagents Pre-incubation Pre-incubate GCase with varying concentrations of Afegostat Prepare Reagents->Pre-incubation Initiate Reaction Add Substrate (e.g., 4-MUG or Glucosylceramide) Pre-incubation->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Terminate & Detect Stop Reaction and Measure Fluorescent Signal Incubate->Terminate & Detect Data Analysis Plot % Inhibition vs. [Afegostat] and Determine IC50 Terminate & Detect->Data Analysis End End Data Analysis->End

Caption: Generalized workflow for determining the IC50 of Afegostat for GCase.

Logical Relationship of Pharmacological Chaperoning

GCase Mutation GCase Mutation Protein Misfolding Protein Misfolding GCase Mutation->Protein Misfolding ER Retention & Degradation ER Retention & Degradation Protein Misfolding->ER Retention & Degradation Afegostat Binding Afegostat Binding Protein Misfolding->Afegostat Binding Intervention Reduced Lysosomal GCase Reduced Lysosomal GCase ER Retention & Degradation->Reduced Lysosomal GCase GCase Stabilization GCase Stabilization Afegostat Binding->GCase Stabilization Correct Folding & Trafficking Correct Folding & Trafficking GCase Stabilization->Correct Folding & Trafficking Increased Lysosomal GCase Increased Lysosomal GCase Correct Folding & Trafficking->Increased Lysosomal GCase Restored Enzyme Activity Restored Enzyme Activity Increased Lysosomal GCase->Restored Enzyme Activity

Caption: Logical flow of Afegostat's intervention in Gaucher disease pathology.

References

AT2101 (Isofagomine): A Technical Guide on its Application in Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AT2101 (isofagomine), a pharmacological chaperone investigated for its therapeutic potential in lysosomal storage disorders (LSDs). The primary focus of existing research has been on Gaucher disease, with preclinical explorations extending to Parkinson's disease due to shared pathological pathways. This document synthesizes available data on AT2101's mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.

Core Mechanism of Action: Pharmacological Chaperoning

AT2101 is an iminosugar that acts as a pharmacological chaperone.[1][2] In many genetic disorders, including certain lysosomal storage diseases, a mutation in a gene encoding a specific enzyme leads to the production of a misfolded, unstable protein. While the active site of the enzyme may still be functional, the misfolded protein is recognized by the cell's quality control system in the endoplasmic reticulum (ER) and targeted for degradation.

AT2101 is designed to selectively bind to the misfolded enzyme, in this case, acid-β-glucosidase (GCase), the enzyme deficient in Gaucher disease.[2] This binding stabilizes the enzyme's conformation, allowing it to bypass the ER's quality control and traffic to the lysosome, its site of action.[2] Once in the acidic environment of the lysosome, the lower pH facilitates the dissociation of AT2101 from the active site, allowing the now correctly localized enzyme to catabolize its substrate.[3]

Mechanism of Action of AT2101 cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) Misfolded GCase Misfolded GCase Stabilized GCase-AT2101 Complex Stabilized GCase-AT2101 Complex ERQC ER Quality Control Misfolded GCase->ERQC Recognized AT2101 AT2101 AT2101->Stabilized GCase-AT2101 Complex Binds to Stabilized GCase-AT2101 Complex->ERQC Bypasses Functional GCase Functional GCase Stabilized GCase-AT2101 Complex->Functional GCase Dissociates Stabilized GCase-AT2101 Complex->Functional GCase Trafficking Proteasomal Degradation Proteasomal Degradation ERQC->Proteasomal Degradation Targeted for AT2101_dissociated AT2101 Metabolism Metabolism Functional GCase->Metabolism Catalyzes Substrate Substrate Substrate->Metabolism

AT2101 Mechanism of Action

Preclinical Data

Preclinical investigations of AT2101 have primarily focused on its effects on GCase activity in various in vitro and in vivo models of Gaucher disease.

In Vitro Studies

Studies using patient-derived cell lines have demonstrated the ability of AT2101 to increase the activity of mutant GCase. Incubation of Gaucher patient-derived lymphoblastoid cell lines (LCLs) and fibroblasts with AT2101 led to a significant increase in L444P GCase activity.[4] Specifically, a 3.5-fold increase was observed in LCLs and a 1.3-fold increase in fibroblasts.[4] The effect in fibroblasts could be enhanced approximately 2-fold by using methods to reduce AT2101 carryover in the enzyme assay.[4]

Table 1: In Vitro Efficacy of AT2101 on GCase Activity

Cell Line/ModelGCase MutationAT2101 ConcentrationFold Increase in GCase ActivityReference
Gaucher Patient LCLsL444PNot Specified~3.5[4]
Gaucher Patient FibroblastsL444PNot Specified~1.3[4]
Gaucher Patient FibroblastsN370SNot SpecifiedSeveral-fold[5]
In Vivo Studies

Oral administration of AT2101 to mouse models expressing mutant GCase has shown promising results. In mice expressing L444P GCase, oral AT2101 resulted in a 2- to 5-fold increase in GCase activity in various tissues, including the brain.[4][5] Furthermore, long-term administration (24 weeks) in these mice led to a significant reduction in spleen and liver weights.[4] Studies in normal mice have also shown a dose-dependent increase in GCase levels in the liver, spleen, brain, and lung following oral administration of AT2101.[6]

Table 2: In Vivo Efficacy of AT2101 in Mouse Models

Mouse ModelGCase MutationAT2101 AdministrationKey FindingsReference
Murine L444P GCaseL444POral2- to 5-fold increase in GCase activity in tissues (including brain)[4][5]
Murine L444P GCaseL444POral (24 weeks)Significant reduction in spleen and liver weights[4]
Normal MiceWild-typeOralDose-dependent increase in GCase levels in liver, spleen, brain, and lung[6]

Clinical Development for Gaucher Disease

AT2101 has been evaluated in Phase 1 and 2 clinical trials for the treatment of Type 1 Gaucher disease.

Pharmacokinetics
Safety and Tolerability

Clinical trials have evaluated the safety of AT2101 in adult patients with Type 1 Gaucher disease.[1][7] The most common treatment-emergent adverse event reported in a study was headache.[8] Overall, the safety and tolerability profile was a key component of the clinical investigations. A comprehensive list of adverse events and their frequencies from the final clinical trial reports is not publicly available.

AT2101 and Other Lysosomal Storage Disorders

While the primary focus of AT2101 research has been on Gaucher disease, the broad applicability of pharmacological chaperones has led to investigations into other LSDs. However, there is a notable lack of published preclinical or clinical studies evaluating the direct effect of AT2101 on other LSDs such as Pompe disease or Fabry disease. Research in these areas has predominantly focused on other therapeutic modalities like enzyme replacement therapy and gene therapy.[6][9][10][11][12][13][14][15][16][17]

Experimental Protocols

GCase Activity Assay in Patient-Derived Cells

This protocol is a generalized representation based on commonly used methods for determining GCase activity in cell lysates.

GCase Activity Assay Workflow Start Start Cell_Culture Culture patient-derived fibroblasts or lymphoblasts Start->Cell_Culture Incubation Incubate cells with varying concentrations of AT2101 Cell_Culture->Incubation Cell_Lysis Lyse cells to release intracellular contents Incubation->Cell_Lysis Protein_Quantification Quantify total protein concentration in lysate Cell_Lysis->Protein_Quantification Enzyme_Assay Incubate lysate with fluorescent GCase substrate (e.g., 4-MUG) Protein_Quantification->Enzyme_Assay Fluorescence_Measurement Measure fluorescence to quantify enzyme activity Enzyme_Assay->Fluorescence_Measurement Data_Analysis Normalize activity to protein concentration and compare treated vs. untreated cells Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for GCase Activity Assay

Materials:

  • Patient-derived fibroblasts or lymphoblastoid cell lines

  • Cell culture medium and supplements

  • AT2101 (Isofagomine)

  • Lysis buffer (e.g., containing Triton X-100)

  • Protein quantification assay (e.g., Bradford or BCA)

  • GCase substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • GCase inhibitor (for control): conduritol-B-epoxide (CBE)

  • Citrate-phosphate buffer (pH 5.4)

  • Stop buffer (e.g., glycine-carbonate buffer, pH 10.7)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture patient-derived cells under standard conditions.

    • Seed cells in appropriate culture plates.

    • Treat cells with a range of AT2101 concentrations for a specified period (e.g., 5 days). Include an untreated control.

  • Cell Lysis:

    • Wash cells with phosphate-buffered saline (PBS).

    • Lyse cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard protein assay.

  • GCase Activity Assay:

    • In a 96-well black plate, add a standardized amount of protein lysate to each well.

    • Prepare a reaction mixture containing the fluorescent substrate 4-MUG in a citrate-phosphate buffer (pH 5.4).

    • To control for non-lysosomal β-glucosidase activity, include wells with the specific GCase inhibitor, CBE.

    • Initiate the enzymatic reaction by adding the 4-MUG solution to the cell lysate.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding a high pH stop buffer.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence of the released 4-methylumbelliferone using a fluorescence plate reader (excitation ~365 nm, emission ~445 nm).

    • Subtract the fluorescence of the CBE-inhibited samples from the total fluorescence to determine GCase-specific activity.

    • Normalize the GCase activity to the total protein concentration.

    • Calculate the fold increase in GCase activity in AT2101-treated cells compared to untreated controls.

Conclusion

AT2101 has demonstrated a clear mechanism of action as a pharmacological chaperone for mutant GCase, leading to increased enzyme activity in preclinical models of Gaucher disease. Clinical trials have been conducted to evaluate its safety and efficacy in patients with Type 1 Gaucher disease. While the primary focus of research has been on Gaucher disease, the potential for pharmacological chaperones in other LSDs remains an area for future investigation. Further publication of detailed quantitative data from clinical trials would provide a more complete picture of the therapeutic potential of AT2101.

References

The Structure-Activity Relationship of Afegostat Tartrate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Pharmacological Chaperone for Gaucher Disease

Abstract

Afegostat tartrate, also known as isofagomine (AT-2101), is an experimental drug that was developed for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the β-glucocerebrosidase (GCase) gene.[1] Although its clinical development was halted, the study of Afegostat and its analogs has provided invaluable insights into the structure-activity relationships (SAR) of pharmacological chaperones. This technical guide provides a comprehensive overview of the SAR of this compound, detailing its mechanism of action, the impact of structural modifications on its activity, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of lysosomal storage disorders and pharmacological chaperone therapies.

Introduction

Gaucher disease is characterized by the accumulation of glucocerebroside in lysosomes due to deficient activity of the enzyme β-glucocerebrosidase (GCase).[2] One therapeutic approach for Gaucher disease is enzyme enhancement therapy using pharmacological chaperones. These small molecules are designed to bind to and stabilize misfolded mutant GCase in the endoplasmic reticulum (ER), facilitating its proper folding and trafficking to the lysosome, thereby increasing the overall cellular GCase activity.[2][3]

Afegostat, an iminosugar, acts as a competitive inhibitor of GCase and has been shown to function as a pharmacological chaperone for certain GCase mutations, such as N370S.[4] It binds to the active site of the misfolded enzyme in the ER, stabilizing its conformation and allowing it to pass the ER's quality control system.[3] This guide delves into the critical structural features of Afegostat that govern its interaction with GCase and its efficacy as a pharmacological chaperone.

Mechanism of Action

Afegostat functions by selectively binding to the active site of both wild-type and mutant GCase.[5] This binding event in the neutral pH environment of the ER stabilizes the enzyme's native conformation, preventing its premature degradation by the ER-associated protein degradation (ERAD) pathway. The stabilized GCase can then be trafficked to the lysosome. The acidic environment of the lysosome (pH ≈ 5.2) reduces the binding affinity of Afegostat, allowing for its dissociation from the enzyme.[3] This release enables the now correctly folded GCase to hydrolyze its substrate, glucocerebroside.

Afegostat_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (pH ~7.4) cluster_Lysosome Lysosome (pH ~5.2) Misfolded_GCase Misfolded GCase Stabilized_Complex Afegostat-GCase Complex Misfolded_GCase->Stabilized_Complex Binding & Stabilization ERAD ER-Associated Degradation Misfolded_GCase->ERAD Degradation Afegostat_ER Afegostat Afegostat_ER->Stabilized_Complex Stabilized_Complex->Stabilized_Complex_L Trafficking Active_GCase Active GCase Ceramide_Glucose Ceramide + Glucose Active_GCase->Ceramide_Glucose Hydrolysis Afegostat_L Afegostat Glucocerebroside Glucocerebroside Glucocerebroside->Active_GCase Stabilized_Complex_L->Active_GCase Dissociation

Figure 1: Mechanism of action of Afegostat as a pharmacological chaperone for GCase.

Structure-Activity Relationship of Afegostat and its Analogs

The inhibitory potency and chaperoning efficacy of Afegostat are highly dependent on its stereochemistry and substitutions on the piperidine ring.

Stereochemistry

The stereochemical configuration of the hydroxyl groups on the piperidine ring is crucial for high-affinity binding to the GCase active site. D-isofagomine (Afegostat) is a potent inhibitor of human β-glucocerebrosidase. In contrast, its enantiomer, L-isofagomine, exhibits significantly weaker inhibition. Epimerization of the hydroxyl group at the C3 position of D-isofagomine results in a drastic reduction in inhibitory potency by over three orders of magnitude. This highlights the importance of the specific spatial arrangement of the hydroxyl groups for optimal interaction with the amino acid residues in the GCase active site.

N-Alkylation

Modification of the ring nitrogen with alkyl chains has been explored to enhance the chaperoning activity. While N-alkylation can decrease the inhibitory potency, it can improve the pharmacological chaperone effect. This is likely due to a more favorable balance between binding in the ER and dissociation in the lysosome, as well as potentially improved cell permeability.

CompoundR GroupTarget EnzymeIC50 (µM)Ki (µM)Chaperoning Effect (Fold Increase in GCase Activity)Reference
Afegostat (D-Isofagomine)HHuman β-Glucocerebrosidase0.03 (at pH 5.2)~0.03~2.5-fold in N370S fibroblasts[6][7]
L-IsofagomineHHuman β-Glucocerebrosidase8.7--
D-3-epi-IsofagomineHHuman β-Glucocerebrosidase>1000--
N-nonyl-deoxynojirimycin (NN-DNJ)nonylHuman β-Glucocerebrosidase---[5]
N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamideAdamantanyl-butanamideHuman β-Glucocerebrosidase--2.5-fold in N370S fibroblasts
N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)pentanamideAdamantanyl-pentanamideHuman β-Glucocerebrosidase--7.2-fold in G202R fibroblasts

Experimental Protocols

Fluorometric β-Glucocerebrosidase Activity Assay

This protocol describes a common method for measuring GCase activity in cell lysates using a fluorogenic substrate.

GCase_Activity_Assay_Workflow start Start cell_lysis Cell Lysate Preparation start->cell_lysis protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant reaction_setup Set up reaction in 96-well plate: - Cell Lysate - Assay Buffer (pH 5.4) - +/- Inhibitor (Afegostat) protein_quant->reaction_setup incubation_37 Incubate at 37°C reaction_setup->incubation_37 add_substrate Add 4-MUG Substrate incubation_37->add_substrate incubation_37_2 Incubate at 37°C for 1 hour add_substrate->incubation_37_2 stop_reaction Stop Reaction with High pH Buffer (e.g., Glycine-NaOH) incubation_37_2->stop_reaction read_fluorescence Read Fluorescence (Ex: 365 nm, Em: 445 nm) stop_reaction->read_fluorescence data_analysis Data Analysis: Calculate specific activity (nmol/hr/mg protein) read_fluorescence->data_analysis end End data_analysis->end

Figure 2: Workflow for the fluorometric GCase activity assay.

Materials:

  • Cell lysates

  • Phosphate-citrate buffer (0.1 M citrate, 0.2 M sodium phosphate, pH 5.4)

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (in assay buffer)

  • Stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Cell Lysates: Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • Reaction Setup: In a 96-well plate, add a standardized amount of protein from the cell lysate to each well. Add assay buffer to bring the total volume to a desired amount (e.g., 50 µL). For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time at 37°C.

  • Initiate Reaction: Add the 4-MUG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Stop Reaction: Terminate the reaction by adding the stop buffer to each well. The high pH of the stop buffer also enhances the fluorescence of the product, 4-methylumbelliferone (4-MU).

  • Fluorescence Measurement: Read the fluorescence of each well using a plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.

  • Data Analysis: Create a standard curve using known concentrations of 4-MU. Use the standard curve to determine the amount of 4-MU produced in each reaction. Calculate the specific activity of GCase as nanomoles of 4-MU produced per hour per milligram of protein.

Synthesis of Afegostat Analogs

The synthesis of Afegostat and its N-alkylated derivatives often starts from commercially available carbohydrate precursors. A general synthetic scheme is outlined below.

Afegostat_Analog_Synthesis start Carbohydrate Starting Material (e.g., D-glucose derivative) step1 Multi-step conversion to a key piperidine intermediate start->step1 step2 Deprotection to yield Afegostat (Isofagomine) step1->step2 step3 Reductive Amination with an Aldehyde (R-CHO) step1->step3 product1 Afegostat step2->product1 product2 N-alkylated Afegostat Analog step3->product2 end End

Figure 3: General synthetic strategy for Afegostat and its N-alkylated analogs.

A detailed synthetic procedure for a representative N-alkylated analog is beyond the scope of this guide; however, a common method involves the reductive amination of the piperidine nitrogen of a protected Afegostat precursor with an appropriate aldehyde, followed by deprotection.

Conclusion

The structure-activity relationship of this compound and its analogs provides a clear framework for the rational design of pharmacological chaperones for Gaucher disease and other lysosomal storage disorders. The key takeaways for drug development professionals are:

  • Stereochemistry is paramount: The precise three-dimensional arrangement of the hydroxyl groups on the iminosugar scaffold is critical for high-affinity binding to the GCase active site.

  • N-alkylation offers a strategy for fine-tuning activity: While potentially reducing inhibitory potency, N-alkylation can enhance the chaperoning effect, likely by modulating the binding/dissociation kinetics and improving cellular permeability.

  • A balance of inhibition and chaperoning is essential: The ideal pharmacological chaperone should exhibit sufficient binding affinity in the ER to stabilize the misfolded enzyme but also readily dissociate in the acidic environment of the lysosome to allow for substrate hydrolysis.

Although this compound did not achieve clinical success, the knowledge gained from its development continues to inform the design of next-generation pharmacological chaperones with improved efficacy and safety profiles. The experimental protocols and SAR data presented in this guide serve as a valuable resource for researchers dedicated to advancing therapies for Gaucher disease and other genetic disorders.

References

The Biochemical Impact of Afegostat Tartrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afegostat Tartrate (formerly known as Plicera™, AT2101, or isofagomine tartrate) is an investigational pharmacological chaperone developed for the treatment of Gaucher disease, a lysosomal storage disorder. This technical guide delves into the core biochemical pathways affected by this compound, presenting key preclinical and clinical findings. It provides an in-depth look at its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual pathway representations to facilitate a comprehensive understanding for research and drug development professionals. Although the clinical development of this compound was discontinued due to limited efficacy in Phase 2 trials, the principles of its mechanism of action remain a valuable case study in the field of pharmacological chaperones.

Introduction to this compound and Gaucher Disease

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase).[1] This enzymatic defect results in the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, leading to a range of clinical manifestations affecting the spleen, liver, bones, and occasionally the central nervous system.

This compound, an iminosugar, was designed as a pharmacological chaperone to rescue the function of certain mutant forms of GCase.[2] The rationale behind this approach is that some GCase mutations lead to misfolding of the enzyme in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome and subsequent degradation by the ER-associated degradation (ERAD) pathway. This compound was developed to bind to these misfolded GCase variants and stabilize their conformation, thereby facilitating their transit to the lysosome where they can exert their catalytic activity.

Core Mechanism of Action: Pharmacological Chaperoning of β-Glucocerebrosidase

The primary biochemical pathway influenced by this compound is the protein folding and trafficking pathway of β-glucocerebrosidase. Afegostat acts as a specific, reversible inhibitor of GCase, and this inhibitory activity at the neutral pH of the endoplasmic reticulum is key to its chaperoning function.

The proposed mechanism involves the following steps:

  • Binding in the Endoplasmic Reticulum: this compound, being a small, cell-permeant molecule, enters the cell and localizes to the endoplasmic reticulum. Here, it binds to the active site of newly synthesized, misfolded GCase mutants.[3][4][5]

  • Conformational Stabilization: This binding stabilizes the conformation of the mutant GCase, promoting its correct folding.[6][7]

  • ER Quality Control Evasion: The stabilized GCase-Afegostat complex is recognized as properly folded by the ER quality control machinery, thus avoiding premature degradation.

  • Trafficking to the Lysosome: The complex is then trafficked through the Golgi apparatus and transported to the lysosomes.[8]

  • Dissociation and Enzyme Activity: Within the acidic environment of the lysosome, the binding affinity of this compound for GCase is reduced. This, coupled with competition from the accumulated glucosylceramide substrate, leads to the dissociation of Afegostat from the enzyme. The now correctly folded and localized GCase is able to metabolize glucosylceramide to glucose and ceramide.

This compound Mechanism of Action cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) misfolded_gcase Misfolded GCase chaperone_complex GCase-Afegostat Complex degradation ER-Associated Degradation misfolded_gcase->degradation Targeted for Degradation afegostat_er This compound afegostat_er->misfolded_gcase Binds to Misfolded GCase trafficking Vesicular Transport chaperone_complex->trafficking Correctly Folded active_gcase Active GCase trafficking->active_gcase Delivery to Lysosome afegostat_lyso This compound active_gcase->afegostat_lyso Dissociates products Glucose + Ceramide active_gcase->products Metabolizes glucosylceramide Glucosylceramide glucosylceramide->active_gcase

This compound's chaperoning mechanism.

Quantitative Data from Preclinical and Clinical Studies

While extensive clinical efficacy data for this compound is limited due to the termination of its development, some quantitative findings from preclinical and early-phase clinical studies are available.

Table 1: Preclinical Efficacy of this compound

Model SystemGCase MutationTreatmentOutcomeReference
Mice expressing murine L444P GCaseL444POral administration2- to 5-fold increase in GCase activity in brain and other tissues[9]
Gaucher fibroblastsN370SIncubation with AfegostatApproximately 3-fold enhancement of GCase activity[2]

Table 2: Phase 2 Clinical Trial Observations (Plicera™)

ParameterPatient PopulationTreatment RegimensObservationReference
GCase LevelsTreatment-naive adult patients with type 1 Gaucher disease (n=18)225 mg (3 days on/4 days off) and (7 days on/7 days off) for 6 monthsAll patients experienced an increase in GCase levels in white blood cells.[1]
Clinical EfficacyTreatment-naive adult patients with type 1 Gaucher disease (n=18)225 mg (3 days on/4 days off) and (7 days on/7 days off) for 6 monthsClinically meaningful improvements in key disease measures were observed in only 1 of 18 patients.[1]

Experimental Protocols

The assessment of this compound's effect on biochemical pathways relies on robust experimental methodologies. Below are detailed protocols for key assays.

Measurement of β-Glucocerebrosidase (GCase) Activity

A common method to determine GCase activity involves the use of a fluorogenic substrate.

Principle:

This assay measures the enzymatic activity of GCase by monitoring the cleavage of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). GCase cleaves the β-glucosidic bond of 4-MUG, releasing the highly fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified.[10]

Materials:

  • Cell lysates or purified protein samples

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution

  • Citrate-phosphate buffer (pH 5.4)

  • Sodium taurocholate

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Prepare cell lysates from control and Afegostat-treated cells in a suitable lysis buffer.

  • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate (to inhibit non-lysosomal GCase), and 4-MUG.

  • In a 96-well black microplate, add a standardized amount of protein from each cell lysate to the reaction mixture.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the released 4-MU using a fluorometric plate reader.

  • Calculate the GCase activity, typically expressed as nmol of 4-MU released per hour per mg of protein.

GCase Activity Assay Workflow start Start cell_lysis Cell Lysis (Control & Treated) start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant reaction_setup Prepare Reaction Mixture (Buffer, Taurocholate, 4-MUG) protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Add Stop Solution incubation->stop_reaction fluorescence_reading Measure Fluorescence (Ex: 365nm, Em: 445nm) stop_reaction->fluorescence_reading data_analysis Calculate GCase Activity fluorescence_reading->data_analysis end End data_analysis->end

Workflow for GCase activity measurement.
Flow Cytometry-Based GCase Activity Assay

An alternative method for measuring GCase activity in intact living cells is through flow cytometry.

Principle:

This method utilizes a cell-permeable GCase substrate, 5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (PFB-FDGlu).[11] Inside the cell, GCase cleaves PFB-FDGlu, releasing a fluorescent product that can be detected by a flow cytometer. The use of a GCase inhibitor, such as conduritol B-epoxide (CBE), allows for the determination of specific GCase activity.[2]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or other cell types

  • 5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (PFB-FDGlu)

  • Conduritol B-epoxide (CBE)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Isolate cells of interest (e.g., PBMCs) from blood samples.

  • Treat cells with either vehicle control or this compound for a specified duration.

  • For specificity control, pre-incubate a subset of cells with the GCase inhibitor CBE.

  • Add the PFB-FDGlu substrate to all cell samples and incubate.

  • Wash the cells to remove excess substrate.

  • Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

  • Analyze the data to determine the mean fluorescence intensity (MFI) for each condition. The specific GCase activity is determined by subtracting the MFI of CBE-treated cells from the MFI of untreated cells.

Concluding Remarks

This compound exemplifies the targeted approach of pharmacological chaperone therapy. Its primary biochemical effect is the stabilization of misfolded GCase, thereby increasing its cellular concentration and activity in the lysosome. While the clinical development of this compound was halted due to insufficient efficacy, the underlying scientific principles and the methodologies used to evaluate its effects remain highly relevant for the ongoing development of novel therapies for Gaucher disease and other protein misfolding disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.

References

Discovery and synthesis of isofagomine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Isofagomine

Executive Summary

Isofagomine, (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidine, is a potent iminosugar that has garnered significant attention as a competitive inhibitor of β-glycosidases. Its discovery in the early 1990s paved the way for its investigation as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the acid β-glucosidase (GCase) enzyme. This document provides a comprehensive technical overview of the discovery, mechanism of action, and chemical synthesis of isofagomine, tailored for researchers, scientists, and professionals in drug development.

Discovery and Background

Isofagomine was first reported in 1994 by Jespersen, Bols, Skrydstrup, and Sierks.[1][2] It was designed and synthesized as an azasugar analogue of glucose with the nitrogen atom positioned at the anomeric carbon, a structural feature intended to mimic the transition state of glycosidic bond hydrolysis.[1] This strategic placement of the endocyclic nitrogen allows for strong electrostatic interactions with the catalytic residues of retaining β-glycosidases.[1] Initially, isofagomine was synthesized with the goal of inhibiting liver glycogen phosphorylase for the potential treatment of diabetes.[1] However, its potent inhibitory activity against β-glucosidases led to its repurposing as a therapeutic candidate for Gaucher disease.[3][4]

Mechanism of Action: A Pharmacological Chaperone

Gaucher disease is characterized by mutations in the GBA1 gene, which lead to the misfolding of the GCase enzyme.[3][5] These misfolded proteins are retained in the endoplasmic reticulum (ER) and targeted for degradation by the ER-associated degradation (ERAD) pathway, resulting in insufficient levels of functional enzyme in the lysosome.[3][6]

Isofagomine functions as a pharmacological chaperone: a small molecule that binds to the active site of the unstable, mutant GCase enzyme in the neutral pH environment of the ER.[7][8] This binding stabilizes the protein, facilitating its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome.[3][5] Once in the acidic environment of the lysosome, the affinity of isofagomine for the enzyme decreases, allowing it to dissociate.[8] The now correctly-localized GCase can then hydrolyze its accumulated substrate, glucosylceramide.[9]

GCase_Trafficking cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_IFG_Action With Isofagomine cluster_No_IFG Without Isofagomine cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~5.2) synthesis Synthesis (Ribosome) unfolded_gcase Misfolded Mutant GCase synthesis->unfolded_gcase bound_gcase IFG-Bound GCase (Stable) unfolded_gcase->bound_gcase Binding & Stabilization ERAD ERAD Pathway unfolded_gcase->ERAD Degradation IFG Isofagomine IFG->bound_gcase golgi Trafficking & Processing bound_gcase->golgi Successful Trafficking dissociation IFG Dissociation golgi->dissociation active_gcase Active GCase hydrolysis Glucosylceramide Hydrolysis active_gcase->hydrolysis dissociation->active_gcase

Figure 1: Isofagomine's role in GCase trafficking.

Quantitative Biological Data

Isofagomine is a potent and selective inhibitor of GCase. Its efficacy is demonstrated by low nanomolar inhibition constants (Ki) and its ability to significantly increase the residual activity of mutant GCase in patient-derived cells.

Table 1: Inhibitory Activity of Isofagomine Against Various Glycosidases
Enzyme TargetEnzyme SourceParameterValueReference
Wild-Type GCaseHuman FibroblastsIC50~7-10 nM (pH 7.2)[3]
Wild-Type GCase-Ki~30 nM[8]
N370S Mutant GCaseHuman FibroblastsIC50~20-30 nM (pH 7.2)[3]
N370S Mutant GCase-Ki~30 nM[8]
V394L Mutant GCase-Ki~30 nM[8]
Acid α-GlucosidaseHuman FibroblastsIC501 mM[7]
Intestinal Sucrase-IC50>500 µM[7]
Intestinal Isomaltase-IC50100 µM[7]
Glucosylceramide SynthaseCaco-2 CellsInhibition<10% at 100 µM[7]
Table 2: Enhancement of Mutant GCase Activity by Isofagomine in Cell Models
GCase MutationCell TypeIFG ConcentrationFold Increase in ActivityReference
N370SPatient Fibroblasts30 µM3.0 ± 0.6[3]
L444PPatient Lymphoblasts-~3.5[5][10]
L444PPatient Fibroblasts-~1.3[5][10]
Wild-TypeFibroblasts30 µM1.3 ± 0.3[3]

Chemical Synthesis of Isofagomine

Multiple synthetic routes to isofagomine have been reported, typically starting from chiral carbohydrate precursors. Two efficient methods are detailed below.

Synthesis from D-Arabinose

An efficient synthesis was developed by Andersch and Bols (2001), achieving an overall yield of 17-21% over 6-7 steps.[11] The key transformation is a nitroaldol (Henry) reaction to introduce the required hydroxymethyl group.

  • Step 1: Protection. D-arabinose is converted to benzyl α-D-arabinopyranoside.

  • Step 2: Oxidation. The C-4 hydroxyl group is oxidized to a ketone.

  • Step 3: Henry Reaction. Reaction of the resulting aldoketose with nitromethane introduces a nitromethyl group at C-4.

  • Step 4: Nitro Group Reduction. The nitro group is reduced to a primary amine.

  • Step 5: Reductive Amination. The intermediate undergoes spontaneous intramolecular cyclization via reductive amination to form the piperidine ring.

  • Step 6: Deprotection. Removal of the benzyl protecting group yields isofagomine.

Synthesis from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose

A route reported by Sierks et al. (1994) provides isofagomine in a 34% overall yield over six steps.[12] This synthesis features a key epoxide ring-opening step.

  • Step 1: Epoxide Opening. The starting dianhydro-mannopyranose is treated with vinylmagnesium bromide to open the 2,3-epoxide and install a vinyl group at C-2.

  • Step 2: Ozonolysis. Ozonolysis of the vinyl group followed by reductive workup yields the C-2 hydroxymethyl group.

  • Step 3: Anhydro Bond Hydrolysis. The 1,6-anhydro bridge is hydrolyzed under acidic conditions.

  • Step 4: Oxidative Cleavage. The carbon chain is cleaved, likely between C1 and C2 of the original pyranose ring, to form a pentodialdose intermediate.

  • Step 5: Reductive Amination. The dialdehyde is cyclized with ammonia under reductive conditions (e.g., NaBH3CN) to form the 4-O-benzyl protected piperidine ring.

  • Step 6: Deprotection. The final benzyl group is removed by catalytic hydrogenation to afford isofagomine hydrochloride.

Synthesis_Workflow start 1,6:2,3-dianhydro- 4-O-benzyl-β-d-mannopyranose step1 1. Epoxide Opening (VinylMgBr) start->step1 step2 2. Ozonolysis (O3, NaBH4) step1->step2 step3 3. Hydrolysis (Acid) step2->step3 step4 4. Oxidative Cleavage (NaIO4) step3->step4 step5 5. Reductive Amination (NH3, NaBH3CN) step4->step5 step6 6. Deprotection (H2, Pd/C) step5->step6 end Isofagomine Hydrochloride step6->end

Figure 2: Synthetic workflow for isofagomine.

Experimental Protocols

Protocol: Synthesis via Reductive Amination (General)

This protocol outlines a general procedure for the intramolecular reductive amination step, a common final step in isofagomine synthesis.

  • Reactant Preparation: The precursor amino-aldehyde or amino-ketone is dissolved in a suitable protic solvent, such as methanol or ethanol.

  • pH Adjustment: The pH of the solution is adjusted to a mildly acidic range (pH 5-6) using a reagent like acetic acid to facilitate imine/enamine formation.

  • Reducing Agent Addition: A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise at room temperature or 0 °C. These reagents selectively reduce the iminium ion intermediate over the carbonyl groups.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in water and the pH is adjusted to be basic to quench any remaining reducing agent and acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the cyclized piperidine derivative.

Protocol: In Vitro GCase Inhibition Assay (IC50 Determination)

This protocol is adapted from methodologies used to assess the inhibitory potency of isofagomine.[13]

  • Reagent Preparation:

    • Prepare a stock solution of the substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), at 5 mM in 0.1 M acetate buffer (pH 5.0) containing 0.1% Triton X-100 and 0.2% taurodeoxycholic acid (TDC).

    • Prepare a stock solution of recombinant human GCase (e.g., Cerezyme) at 1 ng/µL in the same acetate buffer.

    • Prepare serial dilutions of isofagomine in a suitable solvent (e.g., DMSO or water) to cover a wide concentration range (e.g., 1 nM to 250 µM).

  • Assay Procedure:

    • In a 96-well microplate, add 2 µL of the isofagomine dilution (or solvent for control) to each well.

    • Add 23 µL of the diluted GCase enzyme solution to each well.

    • Initiate the reaction by adding 25 µL of the 4-MUG substrate solution to each well.

  • Incubation and Termination:

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 200 µL of 0.2 M glycine buffer (pH 10.8).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorimeter with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: Cellular GCase Activity Enhancement Assay

This protocol describes a method to measure the chaperoning effect of isofagomine in patient-derived fibroblast cell lines.[3]

  • Cell Culture and Treatment:

    • Plate Gaucher patient-derived fibroblasts (e.g., N370S homozygous) into 24-well plates and allow them to adhere overnight at 37 °C under a 5% CO2 atmosphere.

    • Replace the growth medium with fresh medium containing various concentrations of isofagomine (e.g., 0-100 µM) or a vehicle control (e.g., water).

    • Incubate the cells for 3 to 5 days, replacing the medium with freshly prepared isofagomine-containing medium as required.

  • Cell Lysis:

    • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells by adding a lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) and incubating on ice.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Enzyme Activity Assay:

    • Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

    • Measure the GCase activity in the lysate using the fluorometric assay described in Protocol 6.2, using a defined amount of total protein per reaction.

  • Data Analysis:

    • Normalize the GCase activity to the total protein concentration for each sample.

    • Calculate the fold-enhancement by dividing the normalized activity of the isofagomine-treated cells by the normalized activity of the untreated control cells.

Clinical Development and Conclusion

The tartrate salt of isofagomine, known as afegostat (or Plicera), advanced to clinical trials for Gaucher disease.[2] Phase 2 studies showed that the drug was generally well-tolerated and could increase GCase activity in patients.[14] However, development was ultimately discontinued in 2009 after a subsequent trial failed to show clinically meaningful improvements in key disease endpoints.[2][15]

Despite its withdrawal from clinical development, isofagomine remains a landmark molecule. It provided critical proof-of-concept for the pharmacological chaperone approach to treating conformational diseases like Gaucher disease. The extensive research into its mechanism, synthesis, and biological effects has profoundly influenced the design of next-generation chaperones and other therapeutic strategies for lysosomal storage disorders.

References

Restoring Enzyme Conformation: The Role of Afegostat Tartrate in Gaucher Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, causing a range of debilitating symptoms. Afegostat tartrate (also known as isofagomine or AT2101) is a pharmacological chaperone designed to rescue the function of certain mutant forms of GCase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. It details the experimental protocols for key assays used to evaluate its efficacy and visualizes the underlying biological pathways and experimental workflows. Although clinical development of this compound was discontinued, the principles of its mechanism and the data generated remain valuable for the ongoing development of pharmacological chaperone therapies for Gaucher disease and other protein misfolding disorders.

Introduction to Pharmacological Chaperone Therapy for Gaucher Disease

Gaucher disease is an autosomal recessive disorder characterized by the defective activity of the lysosomal enzyme acid β-glucosidase (GCase).[1] Many mutations in the GBA1 gene, such as the common N370S and L444P variants, lead to the production of misfolded GCase protein that, while potentially retaining catalytic activity, is recognized by the endoplasmic reticulum's quality control system and targeted for premature degradation.[2][3] This prevents the enzyme from reaching the lysosome, its site of action.

Pharmacological chaperone therapy is an emerging therapeutic strategy that utilizes small molecules to bind to and stabilize misfolded proteins, thereby facilitating their correct folding and trafficking.[3] this compound, an iminosugar analogue, was developed as a pharmacological chaperone for GCase.[1] It is designed to selectively bind to the active site of misfolded GCase in the endoplasmic reticulum, promoting its proper conformation and subsequent transport to the lysosome.[1][4]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of GCase, binding to the enzyme's active site with high affinity in the neutral pH environment of the endoplasmic reticulum.[4] This binding stabilizes the mutant GCase, allowing it to bypass the ER-associated degradation (ERAD) pathway. The stabilized GCase-afegostat complex is then trafficked through the Golgi apparatus to the lysosomes. The acidic environment of the lysosome, coupled with the high concentration of the endogenous substrate glucosylceramide, facilitates the dissociation of this compound from the GCase active site. This releases a functionally competent enzyme capable of hydrolyzing the accumulated glucosylceramide.[3]

dot

cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded GCase Misfolded GCase ERAD ER-Associated Degradation Misfolded GCase->ERAD Default Pathway GCase-Afegostat Complex Stabilized GCase-Afegostat Complex Misfolded GCase->GCase-Afegostat Complex Binding & Stabilization Afegostat Afegostat Afegostat->GCase-Afegostat Complex Transport Vesicle Transport Vesicle GCase-Afegostat Complex->Transport Vesicle Trafficking GCase-Afegostat Complex Lysosome GCase-Afegostat Complex Transport Vesicle->GCase-Afegostat Complex Lysosome Active GCase Active GCase Ceramide + Glucose Ceramide + Glucose Active GCase->Ceramide + Glucose Substrate Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Active GCase Dissociated Afegostat Dissociated Afegostat GCase-Afegostat Complex Lysosome->Active GCase Dissociation GCase-Afegostat Complex Lysosome->Dissociated Afegostat

Caption: Mechanism of Action of this compound as a Pharmacological Chaperone.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

In vitro and in vivo preclinical studies demonstrated the potential of this compound to increase GCase activity and reduce substrate levels.

Model SystemGCase MutationTreatmentOutcomeReference
Gaucher Patient-derived FibroblastsL444P5-day incubation with Isofagomine Tartrate~2.0-fold increase in GCase activity[3]
Gaucher Patient-derived Lymphoblastoid Cell LinesL444P5-day incubation with Isofagomine Tartrate~3.5-fold increase in GCase activity[3]
Gaucher Patient-derived FibroblastsN370SIncubation with Isofagomine~3-fold enhancement in GCase activity[1]
Mouse Model of Gaucher DiseaseL444POral administration of Isofagomine2- to 5-fold increase in GCase activity in brain and other tissues[2]
Clinical Data

Phase 2 clinical trials were conducted to evaluate the safety, tolerability, and efficacy of this compound in patients with Type 1 Gaucher disease. The development of afegostat was ultimately discontinued due to a lack of clinically meaningful improvements in the majority of patients in a study of treatment-naive individuals.

A Phase 2 study (GAU-CL-201) in patients already receiving enzyme replacement therapy showed that this compound was generally well-tolerated.[5] In this study, GCase activity, as measured in white blood cells, increased in 20 of the 26 patients with evaluable data.[5] However, specific quantitative data on the percentage increase in GCase activity and changes in key disease markers like glucosylceramide levels were not detailed in the publicly available results.

Another Phase 2 study in treatment-naive patients also demonstrated an increase in GCase levels in all enrolled patients, but clinically significant improvements in key disease metrics were observed in only one of the eighteen patients who completed the study.

Experimental Protocols

In Vitro GCase Activity Assay

This protocol describes the measurement of GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (in citrate-phosphate buffer, pH 5.4)

  • Conduritol-β-epoxide (CBE) solution (GCase inhibitor, for control)

  • Glycine-NaOH buffer (pH 10.7, for stopping the reaction)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in cell lysis buffer. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well black microplate, add cell lysate to each well. For inhibitor control wells, add CBE.

  • Enzyme Reaction: Initiate the reaction by adding the 4-MUG substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour), protected from light.

  • Reaction Termination: Stop the reaction by adding glycine-NaOH buffer.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the specified wavelengths.

  • Data Analysis: Subtract the fluorescence of the CBE-treated wells from the untreated wells to determine the specific GCase activity. Normalize the activity to the protein concentration of the lysate.

dot

A Cell Lysis & Protein Quantification B Aliquot Lysate into 96-well Plate (with and without CBE control) A->B C Add 4-MUG Substrate B->C D Incubate at 37°C C->D E Stop Reaction with Glycine-NaOH D->E F Read Fluorescence (Ex: 355 nm, Em: 460 nm) E->F G Calculate Specific GCase Activity F->G A Prepare Reaction Mix: Purified GCase + SYPRO Orange + this compound (or vehicle) B Place in Real-Time PCR Instrument A->B C Perform Thermal Melt (e.g., 25°C to 95°C) B->C D Monitor Fluorescence vs. Temperature C->D E Determine Melting Temperature (Tm) D->E F Compare Tm with and without Afegostat E->F Nascent Polypeptide Nascent Polypeptide Folding & Glycosylation Folding & Glycosylation Nascent Polypeptide->Folding & Glycosylation Misfolded GCase Misfolded GCase Folding & Glycosylation->Misfolded GCase Misfolding Correctly Folded GCase Correctly Folded GCase Folding & Glycosylation->Correctly Folded GCase Correct Folding ERAD Pathway ER-Associated Degradation (Ubiquitination & Proteasomal Degradation) Misfolded GCase->ERAD Pathway Afegostat Intervention This compound (Stabilization) Misfolded GCase->Afegostat Intervention Golgi Trafficking Golgi Trafficking Correctly Folded GCase->Golgi Trafficking Lysosome Lysosome Golgi Trafficking->Lysosome Afegostat Intervention->Golgi Trafficking Rescue & Trafficking

References

The Pharmacological Chaperone Afegostat Tartrate: A Technical Overview of its Efficacy on Gaucher Disease Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme β-glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. Afegostat tartrate (also known as isofagomine or AT2101), an iminosugar, was investigated as a pharmacological chaperone therapy for Gaucher disease. This technical guide provides an in-depth analysis of the preclinical data on the effect of this compound on specific GBA1 mutations, focusing on its mechanism of action, quantitative effects on enzyme activity, and the experimental methodologies used in its evaluation. While this compound did not proceed to Phase 3 clinical trials, the data from its preclinical and early clinical development offer valuable insights into the pharmacological chaperone approach for treating genetic diseases.[1][2]

Mechanism of Action: Pharmacological Chaperoning

This compound is designed to act as a pharmacological chaperone.[3][4] In Gaucher disease, many missense mutations in the GBA1 gene result in misfolded GCase protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, even though the mutated enzyme might retain some catalytic activity.[5] this compound, as a small molecule, is designed to selectively bind to the misfolded GCase in the ER, stabilizing its conformation.[6] This stabilization facilitates the proper folding and subsequent trafficking of the enzyme through the Golgi apparatus to the lysosomes, its site of action.[7] Once in the acidic environment of the lysosome, the lower pH is thought to facilitate the dissociation of this compound from the GCase active site, allowing the now correctly localized enzyme to catabolize its substrate, glucosylceramide.[7]

GCase_Chaperone_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase (e.g., N370S, L444P) Complex Afegostat-GCase Complex (Stabilized) Degradation Proteasomal Degradation Misfolded_GCase->Degradation ER-Associated Degradation (ERAD) Afegostat This compound Afegostat->Misfolded_GCase Binding & Stabilization Trafficking Trafficking Complex->Trafficking Transport Active_GCase Active GCase Trafficking->Active_GCase Delivery Glucosylceramide Glucosylceramide (Substrate) Active_GCase->Glucosylceramide Catalysis Released_Afegostat This compound Active_GCase->Released_Afegostat Dissociation Products Glucose + Ceramide

Caption: Mechanism of this compound as a Pharmacological Chaperone for GCase.

Quantitative Effects on GCase Activity

In vitro and in vivo studies have quantified the effect of this compound on GCase activity for specific mutations. The N370S mutation, common in Type 1 Gaucher disease, and the L444P mutation, often associated with neuronopathic forms, have been notable subjects of these investigations.

In Vitro Data

Studies using patient-derived fibroblast and lymphoblastoid cell lines (LCLs) have demonstrated a concentration-dependent increase in GCase activity following incubation with this compound.

Table 1: Effect of this compound on GCase Activity in Patient-Derived Cell Lines

Cell TypeGCase MutationThis compound Concentration (µM)Incubation TimeFold Increase in GCase Activity (Mean ± SEM)Reference
FibroblastsN370S305 days~2.5-fold[4][8]
FibroblastsL444P305 days~1.3-fold[4][9]
FibroblastsL444P305 days~2.0-fold (with washout/enrichment)[4][9]
Lymphoblastoid CellsL444P305 days~3.5-fold[4][9]
FibroblastsF213I/L444P255 days~4.3-fold[8]

Note: The effect in L444P fibroblasts was more pronounced when methods were employed to reduce the inhibitory effect of Afegostat carryover in the enzyme assay, such as a 24-hour washout period or glycoprotein enrichment.[4][9]

In Vivo Data

Oral administration of this compound to a mouse model expressing the L444P GCase mutation resulted in significant increases in GCase activity in various tissues.

Table 2: Effect of Oral this compound Administration in L444P GCase Mice

TissueFold Increase in GCase ActivityReference
Liver~3-fold[10]
Spleen~2-fold[10]
Lung~4-fold[10]
Brain~1.2 to 2-fold[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on Gaucher disease mutations.

Cell Culture and Treatment

Cell_Culture_Workflow start Start: Patient-derived Fibroblasts/ Lymphoblastoid Cell Lines (LCLs) culture Culture cells in appropriate media (e.g., alpha-MEM with 10% FBS) start->culture treatment Incubate with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 5 days) culture->treatment washout Optional: Washout Step Incubate in Afegostat-free media (e.g., 24 hours) treatment->washout harvest Harvest cells by trypsinization and centrifugation treatment->harvest Direct Assay washout->harvest lysis Lyse cells to prepare cell homogenates for assays harvest->lysis end Proceed to GCase Activity Assay or Immunofluorescence lysis->end

Caption: Workflow for Cell Culture and Treatment with this compound.

  • Cell Lines: Primary skin fibroblasts and lymphoblastoid cell lines (LCLs) derived from Gaucher patients homozygous for specific mutations (e.g., N370S, L444P) are used.[4]

  • Culture Conditions: Cells are maintained in standard culture media, such as alpha-MEM, supplemented with 10% fetal bovine serum (FBS).[8]

  • Treatment: this compound is added to the culture medium at various concentrations (e.g., ranging from 1 to 100 µM). The cells are incubated for a period of 3 to 7 days.[4][8]

  • Washout (Optional but Recommended): To minimize the inhibitory effect of Afegostat in the subsequent enzyme assay, a washout step can be performed. This involves removing the Afegostat-containing medium, washing the cells, and incubating them in fresh, drug-free medium for approximately 24 hours before harvesting.[4][9]

  • Cell Harvesting: Adherent cells (fibroblasts) are detached using trypsin. Both fibroblasts and suspension cells (LCLs) are collected by centrifugation and washed with phosphate-buffered saline (PBS).[8]

  • Lysate Preparation: Cell pellets are lysed using a suitable buffer (e.g., containing detergents like Triton X-100) to release intracellular proteins, including GCase.[1]

GCase Activity Assay
  • Principle: The assay measures the enzymatic activity of GCase using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[11] GCase cleaves this substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

  • Reaction Mixture: The cell lysate (containing GCase) is incubated with a reaction buffer at an acidic pH (e.g., pH 5.2-5.4) to mimic the lysosomal environment.[1][3] The buffer contains 4-MUG as the substrate and sodium taurocholate, which helps to inhibit non-lysosomal β-glucosidases and activate GCase.[3][11]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: The reaction is terminated by adding a high pH stop buffer (e.g., glycine-NaOH, pH 10.3). This stops the enzymatic reaction and enhances the fluorescence of the 4-MU product.[1]

  • Quantification: The fluorescence of 4-MU is measured using a fluorescence spectrometer (e.g., excitation at 366 nm, emission at 445 nm).[1]

  • Normalization: GCase activity is typically normalized to the total protein concentration in the cell lysate, determined by a standard protein assay (e.g., BCA assay). Activity is expressed as nmol/mg protein/hour.[4]

Immunofluorescence Staining for Lysosomal Trafficking

Immunofluorescence_Workflow start Start: Cells grown on coverslips and treated with Afegostat fixation Fix cells (e.g., with paraformaldehyde) start->fixation permeabilization Permeabilize cell membranes (e.g., with saponin or Triton X-100) fixation->permeabilization blocking Block non-specific antibody binding permeabilization->blocking primary_ab Incubate with primary antibodies: - Anti-GCase - Anti-LAMP-1 (lysosomal marker) blocking->primary_ab wash1 Wash to remove unbound primary antibodies primary_ab->wash1 secondary_ab Incubate with fluorophore-conjugated secondary antibodies wash1->secondary_ab wash2 Wash to remove unbound secondary antibodies secondary_ab->wash2 mounting Mount coverslips on slides wash2->mounting imaging Image with Confocal Microscope mounting->imaging analysis Analyze co-localization of GCase and LAMP-1 signals imaging->analysis end End: Quantify lysosomal GCase analysis->end

Caption: Workflow for Immunofluorescence Analysis of GCase Trafficking.

  • Cell Preparation: Fibroblasts are grown on glass coverslips and treated with or without this compound.

  • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with saponin) to allow antibodies to enter the cells.

  • Antibody Staining: Cells are incubated with two primary antibodies: one that specifically targets GCase and another that targets a lysosomal marker protein, such as LAMP-1 (Lysosomal-Associated Membrane Protein 1).

  • Secondary Antibody Staining: After washing, cells are incubated with fluorophore-conjugated secondary antibodies. Each secondary antibody binds to one of the primary antibodies and carries a different colored fluorescent tag (e.g., green for GCase, red for LAMP-1).

  • Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope.

  • Analysis: The images are analyzed to determine the degree of co-localization between the GCase signal and the LAMP-1 signal. An increase in the overlap of the two colors indicates increased trafficking of GCase to the lysosomes.[4]

Animal Model Studies
  • Animal Model: A mouse model expressing a specific human GCase mutation, such as L444P, is used.[5]

  • Drug Administration: this compound is administered orally to the mice, often mixed in their food or administered by gavage, for a specified period (e.g., 8 to 24 weeks).[4][9]

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and various tissues (e.g., liver, spleen, lung, brain) are collected.[4]

  • Tissue Homogenization: The tissues are homogenized to prepare lysates for the GCase activity assay, following a similar protocol to the one described for cell lysates.

  • Biomarker Analysis: In addition to GCase activity, other relevant biomarkers in plasma, such as chitinase activity, can be measured to assess the systemic effects of the treatment.[9]

Conclusion

The preclinical data for this compound demonstrate its ability to function as a pharmacological chaperone for certain GCase mutations, notably N370S and L444P. The compound was shown to increase the cellular activity of these mutant enzymes in patient-derived cells and in a mouse model of Gaucher disease by stabilizing the misfolded protein and facilitating its transport to the lysosome. Despite these promising preclinical and early clinical findings, this compound ultimately failed to show sufficient clinical benefit in a Phase 2 trial to warrant further development.[12][13] Nevertheless, the investigation into this compound has provided a valuable proof-of-concept for the pharmacological chaperone approach and has yielded detailed methodologies that continue to inform the development of next-generation therapies for Gaucher disease and other lysosomal storage disorders.

References

The role of iminosugars like Afegostat in enzyme inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Iminosugars like Afegostat in Enzyme Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to act as potent and selective inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism. One such iminosugar, Afegostat (also known as isofagomine or AT-2101), gained significant attention as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the acid β-glucosidase (GCase) enzyme.[1][2][3] This guide provides a detailed technical overview of the mechanism, quantitative inhibitory properties, and preclinical efficacy of Afegostat, along with the experimental protocols used for its characterization. Although its development was terminated after a failed clinical trial, the study of Afegostat has provided invaluable insights into the therapeutic potential of pharmacological chaperones.[1]

The Pharmacological Chaperone Approach

Many genetic diseases, including Gaucher disease, result from missense mutations that cause protein misfolding.[1] While the mutated protein may retain potential catalytic activity, the endoplasmic reticulum's (ER) quality control system recognizes it as aberrant and targets it for premature degradation. Pharmacological chaperones (PCs) are small molecules that can selectively bind to these misfolded proteins in the ER, stabilizing their conformation.[2][4] This stabilization facilitates proper folding, allowing the protein to pass ER quality control and be trafficked to its correct cellular location, such as the lysosome, where it can exert its function.[5] Iminosugars like Afegostat, which are active-site-directed competitive inhibitors, are particularly well-suited for this role.[3][6]

Afegostat: Mechanism of Action in Gaucher Disease

Gaucher disease is characterized by a deficiency in GCase, leading to the accumulation of its substrate, glucosylceramide (GlcCer), within lysosomes.[5] The most common mutation, N370S, results in a GCase enzyme that is catalytically competent but misfolded and largely retained in the ER.[1][7]

Afegostat's therapeutic strategy is based on its ability to act as a PC for mutant GCase.[2] It binds with high affinity to the active site of the newly synthesized, misfolded enzyme in the neutral pH environment of the ER.[7][8] This binding stabilizes the enzyme's structure, promoting its correct folding and subsequent transport through the Golgi apparatus to the acidic environment of the lysosome. Once in the lysosome, the lower pH and high concentration of the natural substrate (GlcCer) facilitate the dissociation of Afegostat, unmasking the enzyme's active site and allowing it to catabolize the accumulated lipid.[5][7]

cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~5.2) gba1 Mutant GBA1 Gene (e.g., N370S) misfolded_gcase Misfolded GCase (Unstable) gba1->misfolded_gcase Transcription & Translation degradation ER-Associated Degradation (ERAD) misfolded_gcase->degradation QC System stabilized_complex GCase-Afegostat Complex (Stabilized) misfolded_gcase->stabilized_complex afegostat_er Afegostat afegostat_er->stabilized_complex Binding & Stabilization active_gcase Active GCase stabilized_complex->active_gcase Trafficking (Golgi) afegostat_lyso Afegostat active_gcase->afegostat_lyso Dissociation (Low pH, High [Substrate]) products Glucose + Ceramide active_gcase->products substrate Glucosylceramide (Substrate) substrate->active_gcase Hydrolysis

Fig 1. Mechanism of Afegostat as a Pharmacological Chaperone.

Quantitative Analysis of Enzyme Inhibition and Selectivity

The efficacy of a pharmacological chaperone relies on its potent interaction with the target enzyme. Afegostat is a powerful competitive inhibitor of GCase, with inhibitory constants in the nanomolar range. Its binding affinity is pH-dependent, a crucial feature for its mechanism of action.

Table 1: Inhibitory Potency of Afegostat against Glucocerebrosidase (GCase)

Enzyme Variant Condition Parameter Value Reference(s)
Wild-Type GCase pH 7.2 IC₅₀ ~5 nM [8]
Wild-Type GCase pH 5.2 IC₅₀ ~30 nM [7][8]
N370S Mutant GCase pH 7.2 IC₅₀ ~20-30 nM [7]
N370S Mutant GCase pH 5.2 IC₅₀ ~120-150 nM [7]
Wild-Type GCase - Kᵢ ~30 nM [3][6]
N370S Mutant GCase - Kᵢ ~30 nM [6]

| V394L Mutant GCase | - | Kᵢ | ~30 nM |[3][6] |

Afegostat's utility is further defined by its selectivity. It shows significantly weaker inhibition against other glycosidases, minimizing the potential for off-target effects.[5]

Table 2: Selectivity Profile of Afegostat Against Other Glycosidases

Enzyme Parameter Value Reference(s)
Intestinal Sucrase IC₅₀ >500 µM [5]
Intestinal Isomaltase IC₅₀ ~100 µM [5]
Lysosomal Acid α-Glucosidase IC₅₀ ~1 mM [5]
ER α-1,2 Glucosidase II IC₅₀ ~200 µM [5]

| Glucosylceramide Synthase | Inhibition | <10% at 100 µM |[5] |

Efficacy in Preclinical Models

The therapeutic concept of Afegostat was validated in various cellular and animal models of Gaucher disease, demonstrating its ability to increase GCase activity and reduce substrate storage.

Table 3: Summary of Afegostat Efficacy in Preclinical Models

Model System Treatment Key Finding(s) Reference(s)
N370S Gaucher Fibroblasts µM concentrations ~3-fold increase in GCase activity. [1][7]
Gaucher Mouse Models (V394L, D409H, D409V) 30 mg/kg/day (oral) Increased GCase activity in visceral tissues and brain. [3][6]
hG/4L/PS-NA Mouse Model 8-week treatment 75% reduction in glucosylceramide; 33% reduction in glucosylsphingosine. [6]

| Wild-Type GCase (in vitro) | 43 µM | ~15°C increase in thermal stability (Tₘ). |[8] |

Clinical Development

Afegostat tartrate (AT-2101) advanced to Phase II clinical trials. One study, NCT00433147, was an open-label trial designed to assess the safety and tolerability of Afegostat in adult patients with Type 1 Gaucher disease who were already receiving enzyme replacement therapy.[9] Despite promising preclinical data, Amicus Therapeutics and Shire plc terminated the development of Afegostat in 2009 following the results of a failed clinical trial.[1]

Detailed Experimental Protocols

The characterization of iminosugar chaperones like Afegostat involves a suite of biochemical and cell-based assays.

Protocol 1: In Vitro Glucocerebrosidase (GCase) Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀) of Afegostat against GCase using a fluorogenic substrate.

  • Materials:

    • Recombinant human GCase (e.g., imiglucerase)

    • Fluorogenic substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-glc)

    • Assay Buffer: Citrate/phosphate buffer (e.g., 0.1 M, pH 5.2) containing a detergent like sodium taurocholate.

    • Afegostat serial dilutions.

    • Stop Solution: 0.1 M 2-amino-2-methyl-1-propanol or similar high pH buffer.

    • 96-well black microplate.

  • Procedure:

    • Prepare serial dilutions of Afegostat in the assay buffer.

    • In a 96-well plate, add the Afegostat dilutions to respective wells. Include wells for no-inhibitor (positive control) and no-enzyme (background) controls.

    • Add a fixed concentration of GCase enzyme solution to all wells except the background control.

    • Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the 4MU-β-glc substrate solution to all wells.

    • Incubate the reaction at 37°C for 1 hour.[8]

    • Terminate the reaction by adding the Stop Solution.

    • Measure the fluorescence of the released 4-methylumbelliferone using a microplate reader (Excitation: ~360 nm, Emission: ~445 nm).

    • Subtract background fluorescence, calculate the percentage of inhibition for each Afegostat concentration relative to the no-inhibitor control, and plot the results to determine the IC₅₀ value using non-linear regression.[10]

Protocol 2: Cellular Pharmacological Chaperone Activity Assay

This assay measures the ability of Afegostat to increase GCase activity in patient-derived cells.

cluster_workflow Experimental Workflow: Cellular Chaperone Assay start 1. Cell Culture (e.g., N370S Gaucher Fibroblasts) treatment 2. Treatment Incubate cells with varying concentrations of Afegostat (e.g., 24-72 hours) start->treatment harvest 3. Cell Harvest & Lysis Wash cells to remove extracellular Afegostat. Lyse cells in detergent buffer. treatment->harvest protein_assay 4. Protein Quantification (e.g., BCA Assay) Normalize samples by total protein content. harvest->protein_assay gcase_assay 5. GCase Activity Assay Measure enzyme activity using 4MU-β-glc substrate as per Protocol 1. protein_assay->gcase_assay analysis 6. Data Analysis Calculate specific GCase activity (nmol/hr/mg protein). Compare treated vs. untreated cells. gcase_assay->analysis end Result: Fold-increase in GCase Activity analysis->end

Fig 2. Workflow for Assessing Cellular Pharmacological Chaperone Activity.
  • Procedure:

    • Cell Culture: Plate Gaucher patient fibroblasts (e.g., homozygous for the N370S mutation) in culture dishes and grow to sub-confluence.[6]

    • Treatment: Replace the culture medium with fresh medium containing various concentrations of Afegostat (e.g., 0-100 µM). Include an untreated control. Incubate for 3-5 days.

    • Cell Harvest: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any remaining Afegostat from the medium.

    • Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Protein Quantification: Determine the total protein concentration in each cell lysate using a standard method like the BCA assay to normalize enzyme activity.

    • GCase Activity Measurement: Perform the GCase activity assay on the cell lysates as described in Protocol 1.

    • Analysis: Calculate the specific activity of GCase (e.g., in nmol of substrate hydrolyzed per hour per mg of total protein). Determine the fold-increase in activity in Afegostat-treated cells compared to untreated cells.

Protocol 3: GCase Thermal Stability Assay (DSF)

Differential Scanning Fluorimetry (DSF) measures the thermal unfolding of a protein to determine its melting temperature (Tₘ), an indicator of stability.

  • Materials:

    • Recombinant human GCase.

    • DSF Buffer: A suitable buffer in which the protein is stable (e.g., HEPES or PBS).

    • Hydrophobic fluorescent dye (e.g., SYPRO Orange).

    • Afegostat dilutions.

    • Real-Time PCR instrument capable of thermal ramping.

  • Procedure:

    • Prepare a master mix containing GCase and SYPRO Orange dye in DSF buffer.

    • Dispense the master mix into PCR plate wells.

    • Add Afegostat dilutions or buffer (for control) to the wells.

    • Seal the plate and centrifuge briefly.

    • Place the plate in a Real-Time PCR instrument.

    • Set up a thermal ramp protocol, increasing the temperature from ~25°C to 95°C at a slow, constant rate, while continuously monitoring fluorescence.

    • Analysis: As the protein unfolds, it exposes hydrophobic regions that bind the dye, causing an increase in fluorescence. The Tₘ is the midpoint of this transition, calculated by fitting the melt curve to a Boltzmann equation. An increase in Tₘ in the presence of Afegostat indicates stabilization.[8]

Conclusion

Afegostat exemplifies the principles of pharmacological chaperoning for enzyme enhancement. As a potent, selective, and pH-dependent inhibitor of GCase, it effectively rescued mutant enzyme activity in preclinical models of Gaucher disease. While its clinical development was ultimately unsuccessful, the research surrounding Afegostat has significantly advanced the field, providing a robust framework for the discovery and evaluation of other iminosugar-based chaperones for lysosomal storage disorders and other protein misfolding diseases.[11][12] The detailed methodologies and quantitative data presented serve as a valuable resource for researchers in this domain.

References

The Interaction of Afegostat Tartrate with N370S Mutant GCase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, a lysosomal storage disorder, is primarily caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). The N370S mutation is the most prevalent among patients with type 1 Gaucher disease, resulting in a misfolded but catalytically competent enzyme that is prematurely degraded by the endoplasmic reticulum's quality control machinery. Afegostat tartrate (also known as isofagomine or AT2101), an iminosugar, was developed as a pharmacological chaperone to rescue the N370S mutant GCase. This technical guide provides an in-depth overview of the interaction between this compound and the N370S mutant GCase, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. Although Afegostat's clinical development was terminated due to insufficient efficacy in a Phase II trial, the study of its mechanism provides valuable insights into the potential of pharmacological chaperones for treating genetic diseases.[1]

Introduction to Gaucher Disease and the N370S Mutation

Gaucher disease is an autosomal recessive disorder characterized by the accumulation of glucosylceramide in the lysosomes of macrophages, leading to a range of clinical manifestations including hepatosplenomegaly, skeletal abnormalities, and hematological complications. The disease results from mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).

The N370S mutation is a single nucleotide polymorphism that results in the substitution of asparagine for serine at position 370 of the GCase protein. This mutation does not directly impact the enzyme's active site but leads to protein misfolding and instability. Consequently, the N370S GCase is recognized by the endoplasmic reticulum (ER) quality control system and targeted for degradation through the ER-associated degradation (ERAD) pathway, preventing its proper trafficking to the lysosome. This results in reduced levels of functional GCase in the lysosome and the subsequent accumulation of its substrate, glucosylceramide.

This compound as a Pharmacological Chaperone

This compound is a potent, competitive inhibitor of GCase.[2] It was investigated as a pharmacological chaperone, a small molecule that can bind to and stabilize a misfolded mutant protein, facilitating its correct folding and subsequent trafficking to its proper cellular destination. The proposed mechanism of action for Afegostat is to bind to the N370S GCase in the neutral pH environment of the ER, stabilizing its conformation and allowing it to bypass the ER quality control machinery.[3][4] Upon reaching the acidic environment of the lysosome, the lower pH and the high concentration of the natural substrate, glucosylceramide, are expected to facilitate the dissociation of Afegostat, allowing the rescued GCase to perform its catalytic function.

Quantitative Data on Afegostat-N370S GCase Interaction

The following tables summarize the key quantitative data from in vitro studies on the interaction of Afegostat with wild-type and N370S mutant GCase.

Table 1: Inhibition Constants of Afegostat (Isofagomine)

EnzymeIC50 (nM)Ki (nM)pH of AssayReference
Wild-Type GCase88 ± 9~295.5[2]
N370S Mutant GCase115 ± 5~385.5[2]

Table 2: Effect of Afegostat (Isofagomine) on GCase Activity in N370S Fibroblasts

Afegostat Concentration (µM)Fold Increase in GCase Activity (vs. Untreated)Cell TypeReference
6.25 - 50 (peak at optimal conc.)~3.5-foldHuman N370S Fibroblasts[2]
Indicated concentrations~2.5-fold (concentration-dependent)N370S Fibroblasts (DMN89.45)[5]
252.5-foldN370S/N370S Fibroblasts[6]
303.0 ± 0.6-foldN370S Fibroblasts

Table 3: Effect of Afegostat (Isofagomine) on GCase Protein Levels in N370S Fibroblasts

TreatmentFold Increase in GCase Protein (vs. Untreated)Cell TypeReference
Afegostat (optimal concentration)1.4-foldHuman N370S Fibroblasts[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between Afegostat and N370S GCase.

GCase Activity Assay in Fibroblast Lysates

This protocol is adapted from established methods for measuring GCase activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[7][8][9]

Materials:

  • Gaucher patient-derived fibroblasts (N370S homozygous)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Isofagomine)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 0.25 M citrate-phosphate buffer (pH 5.2) with 0.1% Triton X-100

  • 4-MUG Substrate Solution: 10 mM 4-MUG in lysis buffer

  • Stop Solution: 0.2 M glycine-NaOH, pH 10.7

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Treatment: Plate N370S fibroblasts in 6-well plates and culture until confluent. Treat cells with varying concentrations of this compound for 5 days. Include an untreated control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 200 µL of Lysis Buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization and Protein Quantification: Sonicate the cell lysate briefly to ensure complete lysis. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

  • Enzymatic Reaction: In a 96-well black plate, add 10 µg of protein lysate to each well. Adjust the volume to 50 µL with Lysis Buffer. Add 50 µL of the 4-MUG Substrate Solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Fluorescence Measurement: Read the fluorescence on a plate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis: Create a standard curve using 4-methylumbelliferone. Calculate the GCase activity as nmol of 4-MU released per hour per mg of protein.

Western Blot Analysis of GCase Protein Levels

This protocol outlines the steps for quantifying GCase protein levels in fibroblast lysates.[10][11][12]

Materials:

  • Treated and untreated fibroblast lysates (prepared as in 4.1)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Running Buffer (e.g., MOPS or MES)

  • Transfer Buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Primary Antibody: Rabbit anti-GCase antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody

  • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GCase antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with a loading control antibody (e.g., β-actin) to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Immunofluorescence for GCase Lysosomal Localization

This protocol describes the visualization of GCase colocalization with a lysosomal marker.[7][13][14]

Materials:

  • N370S fibroblasts grown on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Primary Antibodies: Rabbit anti-GCase and Mouse anti-LAMP1

  • Secondary Antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Seed N370S fibroblasts on glass coverslips and treat with this compound for 5 days.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash cells with PBS and block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the coverslips with a mixture of the primary antibodies (anti-GCase and anti-LAMP1) diluted in Blocking Buffer overnight at 4°C.

  • Washing: Wash the coverslips three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate the coverslips with a mixture of the fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Washing and Staining: Wash the coverslips three times for 5 minutes each with PBS. Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them onto glass slides using mounting medium. Image the cells using a confocal microscope.

  • Colocalization Analysis: Analyze the images using appropriate software to quantify the degree of colocalization between GCase (green) and LAMP1 (red) signals.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the mechanism of action of Afegostat on the N370S mutant GCase.

GCase_Trafficking_and_Degradation cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome N370S_GCase Misfolded N370S GCase ERQC ER Quality Control (ERQC) N370S_GCase->ERQC Recognized as misfolded Golgi Golgi N370S_GCase->Golgi Blocked Trafficking Chaperones ER Chaperones (e.g., Calnexin) ERQC->Chaperones Attempted refolding ERAD ER-Associated Degradation (ERAD) ERQC->ERAD Terminally misfolded Chaperones->N370S_GCase Proteasome Proteasome ERAD->Proteasome Ubiquitination & Retrotranslocation Lysosome Lysosome Golgi->Lysosome Functional_GCase Functional GCase

Caption: Trafficking and degradation pathway of N370S mutant GCase.

Afegostat_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_N370S Misfolded N370S GCase Afegostat Afegostat Misfolded_N370S->Afegostat Stabilized_Complex Stabilized N370S GCase-Afegostat Complex Misfolded_N370S->Stabilized_Complex Afegostat->Stabilized_Complex Binds and Stabilizes ERQC ER Quality Control (ERQC) Stabilized_Complex->ERQC Bypasses Golgi Golgi ERQC->Golgi Successful Trafficking Lysosome Lysosome Golgi->Lysosome Functional_GCase Functional GCase Lysosome->Functional_GCase Dissociation Afegostat_Released Afegostat Lysosome->Afegostat_Released Release

Caption: Mechanism of action of Afegostat on N370S GCase.

Experimental_Workflow cluster_assays Biochemical and Cellular Assays start Start: N370S Fibroblast Culture treatment Treatment with This compound (Concentration Gradient) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis activity_assay GCase Activity Assay (4-MUG Substrate) lysis->activity_assay western_blot Western Blot (GCase Protein Levels) lysis->western_blot immunofluorescence Immunofluorescence (GCase-LAMP1 Colocalization) lysis->immunofluorescence data_analysis Data Analysis and Quantification activity_assay->data_analysis western_blot->data_analysis immunofluorescence->data_analysis conclusion Conclusion: Effect of Afegostat on N370S GCase Function data_analysis->conclusion

Caption: Experimental workflow for evaluating Afegostat's effect.

Clinical Development and Conclusion

Despite the promising preclinical data, Afegostat (Plicera™) did not demonstrate sufficient clinical efficacy in a Phase II clinical trial in treatment-naive adult patients with type 1 Gaucher disease.[15] While an increase in GCase levels in white blood cells was observed in all patients, clinically meaningful improvements in key disease markers were seen in only a small subset of patients.[15] Consequently, the development of Afegostat for Gaucher disease was discontinued in 2009.[1]

The experience with Afegostat highlights the challenges in translating the effects of pharmacological chaperones from in vitro and animal models to clinical outcomes in humans. Factors such as the in vivo concentration of the chaperone at the target site, the competition with the natural substrate in the lysosome, and the complexity of the disease pathology can all influence the therapeutic efficacy.

Nevertheless, the research on Afegostat has significantly contributed to the understanding of pharmacological chaperones and their potential for treating genetic diseases caused by protein misfolding. The detailed characterization of its interaction with the N370S mutant GCase serves as a valuable case study for the development of future chaperone therapies for Gaucher disease and other lysosomal storage disorders.

References

The Cellular Journey of Afegostat Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Afegostat Tartrate (also known as Isofagomine or AT2101). This compound is an investigational pharmacological chaperone developed for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the gene encoding the enzyme acid β-glucosidase (GCase). While its clinical development was halted, the study of its cellular and molecular interactions offers valuable insights for the development of other pharmacological chaperones.

Executive Summary

This compound is a small iminosugar molecule designed to act as a pharmacological chaperone for mutant forms of acid β-glucosidase (GCase). Its primary site of action is the endoplasmic reticulum (ER), where it selectively and reversibly binds to misfolded GCase. This binding facilitates the correct conformational folding of the enzyme, allowing it to pass the ER's quality control system and traffic to the lysosome, its intended site of action. Although orally bioavailable and capable of crossing the blood-brain barrier, the precise mechanism of its cellular uptake has not been fully elucidated but is presumed to involve passive diffusion or carbohydrate transporters due to its structural similarity to monosaccharides. Within the cell, its critical localization is the ER lumen, though its broader subcellular distribution has not been quantitatively detailed in published literature.

Cellular Uptake and Transport

While the specific transporters responsible for the cellular uptake of this compound have not been definitively identified, its chemical nature as a small, water-soluble iminosugar suggests it may utilize transporters for carbohydrates or enter cells via passive diffusion.[1] Its demonstrated oral bioavailability and ability to distribute to various tissues, including the brain, confirm its capacity to cross biological membranes.[2][3]

The proposed pathway for cellular entry and localization is as follows:

Cellular_Uptake_and_Localization cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_lysosome Lysosome Afegostat_ext This compound Afegostat_cyt This compound Afegostat_ext->Afegostat_cyt Uptake (Mechanism Undefined) Afegostat_er This compound Afegostat_cyt->Afegostat_er Complex Afegostat-GCase Complex Afegostat_er->Complex Misfolded_GCase Misfolded GCase Misfolded_GCase->Complex Binding Complex->Afegostat_er Dissociation (at neutral pH) Folded_GCase Correctly Folded GCase Complex->Folded_GCase Chaperoning/ Folding Folded_GCase_golgi Folded GCase Folded_GCase->Folded_GCase_golgi Trafficking Active_GCase Active GCase Folded_GCase_golgi->Active_GCase Trafficking Afegostat_lys This compound (dissociated) Active_GCase->Afegostat_lys Dissociation (at acidic pH)

Caption: Proposed cellular pathway of this compound.

Subcellular Localization and Mechanism of Action

The primary subcellular localization critical to the therapeutic action of this compound is the endoplasmic reticulum (ER).[3][4][5] Within the neutral pH environment of the ER, Afegostat binds with high affinity to the active site of misfolded GCase mutants (e.g., N370S, L444P).[5][6] This binding acts as a molecular scaffold, stabilizing the protein and facilitating its proper folding.

Once correctly folded, the GCase-Afegostat complex is recognized by the ER's quality control machinery as properly assembled and is permitted to traffic through the secretory pathway to the Golgi apparatus and subsequently to the lysosomes.[5][7] The acidic environment of the lysosome (pH ~4.5-5.0) promotes the dissociation of Afegostat from the GCase active site, leaving a functional enzyme capable of catabolizing its substrate, glucosylceramide.[8]

The signaling pathway can be visualized as follows:

Mechanism_of_Action cluster_er Endoplasmic Reticulum (pH ~7.2) cluster_trafficking Secretory Pathway cluster_lysosome Lysosome (pH ~4.5-5.0) Misfolded_GCase Misfolded GCase (e.g., N370S, L444P) Complex GCase-Afegostat Complex Misfolded_GCase->Complex Binding & Stabilization ERAD ER-Associated Degradation Misfolded_GCase->ERAD Default Fate Afegostat This compound Afegostat->Complex Folded_GCase Correctly Folded GCase Complex->Folded_GCase Correct Folding & ER Exit Active_GCase Active GCase Folded_GCase->Active_GCase Trafficking Glucosylceramide Glucosylceramide (Substrate) Active_GCase->Glucosylceramide Catalysis Ceramide_Glucose Ceramide + Glucose (Products) Glucosylceramide->Ceramide_Glucose

Caption: Mechanism of action of this compound.

Quantitative Data on GCase Activity Enhancement

Treatment with this compound has been shown to increase GCase activity in various cell lines and in vivo models. The following tables summarize the reported quantitative data.

Table 1: In Vitro GCase Activity Enhancement in Patient-Derived Cells

Cell TypeGCase MutationAfegostat ConcentrationIncubation TimeFold Increase in GCase ActivityReference
FibroblastsN370S/N370S30 µM5 days~3.0[6]
FibroblastsN370S/N370S25 µM5 days~2.3[5]
FibroblastsF213I/L444P25 µM5 days~4.3[5]
FibroblastsL444P/wt50 µM6 days~1.58[4]
FibroblastsN370S/wt50 µM6 days~1.72[4]
Lymphoblastoid CellsL444P/L444P30 µM5 days~3.5[7]

Table 2: In Vivo GCase Activity Enhancement in Mouse Models

Mouse ModelGCase MutationAfegostat DosageTreatment DurationTissueFold Increase in GCase ActivityReference
Transgenic MiceV394L, D409H, or D409V30 mg/kg/dayNot SpecifiedVisceral Tissues & BrainNot specified, but increased[9]
Transgenic MiceL444PNot SpecifiedNot SpecifiedBrain and other tissues2- to 5-fold[2]

Table 3: Clinical Trial Data on GCase Levels

Study PhasePatient PopulationAfegostat RegimenOutcomeReference
Phase 2Treatment-naive Type 1 Gaucher Disease225 mg (intermittent dosing)Increase in GCase levels in white blood cells in all patients
Phase 2Type 1 Gaucher Disease on ERTMultiple Dosing RegimensAssessment of GCase levels in white blood cells as a biomarker

Experimental Protocols

Detailed experimental protocols for the direct quantification of this compound uptake and subcellular localization are not extensively published. However, based on the methodologies described in the cited literature, the following protocols can be adapted for such studies.

Protocol for Assessing GCase Activity Enhancement in Cultured Cells

This protocol is adapted from studies on Gaucher patient-derived fibroblasts and lymphoblastoids.[5][6][7]

Objective: To quantify the increase in GCase activity in cultured cells following treatment with this compound.

Materials:

  • Gaucher patient-derived fibroblasts or lymphoblastoid cell lines (e.g., N370S or L444P homozygous)

  • Complete cell culture medium

  • This compound (Isofagomine)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.25% sodium taurocholate, 0.25% Triton X-100)

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic GCase substrate

  • Glycine-carbonate stop buffer (pH 10.7)

  • Bradford protein assay reagent

  • Fluorometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere (for fibroblasts) or reach logarithmic growth phase (for lymphoblastoids).

    • Treat cells with varying concentrations of this compound (e.g., 10 µM, 30 µM, 50 µM) or vehicle control (e.g., DMSO or culture medium) for a specified duration (e.g., 5-6 days).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice.

    • Scrape the cells (if adherent) and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using the Bradford assay.

  • GCase Activity Assay:

    • In a 96-well plate, combine a standardized amount of protein from the cell lysate with the 4-MUG substrate solution.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding the glycine-carbonate buffer.

  • Data Analysis:

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

    • Calculate the GCase activity and normalize it to the total protein concentration.

    • Express the results as a fold-increase over the vehicle-treated control.

GCase_Activity_Workflow start Start: Plate Cells treatment Treat with this compound or Vehicle Control start->treatment incubation Incubate for 5-6 Days treatment->incubation wash Wash Cells with PBS incubation->wash lysis Lyse Cells wash->lysis protein_quant Quantify Protein Concentration lysis->protein_quant assay Perform GCase Activity Assay (4-MUG substrate) lysis->assay protein_quant->assay measure Measure Fluorescence assay->measure analysis Analyze Data: Normalize to Protein, Calculate Fold Change measure->analysis end End analysis->end

Caption: Workflow for GCase activity assay.
Protocol for Subcellular Fractionation and Localization Analysis

This is a generalized protocol for subcellular fractionation that can be adapted to study the distribution of this compound. Quantification would require a labeled version of the compound (e.g., radiolabeled or fluorescently tagged) and appropriate detection methods.

Objective: To separate cellular components to determine the subcellular localization of this compound.

Materials:

  • Cultured cells treated with labeled this compound

  • Homogenization buffer

  • Sucrose solutions of varying concentrations

  • Differential centrifugation equipment (including ultracentrifuge)

  • Buffers for washing and resuspending pellets

  • Detection equipment (e.g., scintillation counter for radiolabeled compound, fluorescence microscope or plate reader for fluorescent compound)

  • Antibodies against organelle-specific markers (e.g., calnexin for ER, LAMP1 for lysosomes, tubulin for cytosol) for Western blotting to confirm fraction purity.

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with labeled this compound for the desired time.

    • Harvest the cells and wash them with PBS.

  • Homogenization:

    • Resuspend the cell pellet in hypotonic homogenization buffer and incubate on ice to swell the cells.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle to disrupt the plasma membrane while keeping organelles intact.

  • Differential Centrifugation:

    • Perform a series of centrifugation steps at increasing speeds to separate different organelles based on their size and density.

      • Low-speed spin to pellet nuclei.

      • Medium-speed spin of the supernatant to pellet mitochondria.

      • High-speed spin (ultracentrifugation) of the subsequent supernatant to pellet microsomes (including ER and Golgi).

      • The final supernatant represents the cytosolic fraction.

  • Quantification:

    • Measure the amount of labeled this compound in each fraction using the appropriate detection method.

  • Purity Assessment:

    • Perform Western blotting on each fraction using antibodies against organelle-specific markers to assess the purity of the fractions.

Subcellular_Fractionation_Workflow start Start: Treat Cells with Labeled Afegostat harvest Harvest and Wash Cells start->harvest homogenize Homogenize Cells harvest->homogenize centrifuge1 Low-Speed Centrifugation (~1,000 x g) homogenize->centrifuge1 pellet1 Pellet 1 (Nuclei) centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 quantify Quantify Labeled Afegostat in each fraction pellet1->quantify validate Validate Fraction Purity (Western Blot) pellet1->validate centrifuge2 Medium-Speed Centrifugation (~10,000 x g) supernatant1->centrifuge2 pellet2 Pellet 2 (Mitochondria) centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 pellet2->quantify pellet2->validate centrifuge3 High-Speed Centrifugation (~100,000 x g) supernatant2->centrifuge3 pellet3 Pellet 3 (Microsomes - ER/Golgi) centrifuge3->pellet3 supernatant3 Supernatant 3 (Cytosol) centrifuge3->supernatant3 pellet3->quantify pellet3->validate supernatant3->quantify supernatant3->validate end End quantify->end validate->end

Caption: Workflow for subcellular fractionation.

Conclusion

This compound serves as a classic example of a pharmacological chaperone, with its cellular journey culminating in the endoplasmic reticulum where it facilitates the proper folding of mutant GCase. This action leads to increased levels of functional enzyme in the lysosome, thereby addressing the molecular defect in Gaucher disease. While its precise cellular uptake mechanism remains to be fully elucidated, its ability to cross cell membranes is evident from in vivo studies. The quantitative data available robustly supports its mechanism of enhancing GCase activity. The experimental protocols outlined provide a framework for further investigation into the cellular pharmacology of this compound and other similar small molecule chaperones.

References

Methodological & Application

Application Notes and Protocols for Afegostat Tartrate in Fibroblast Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afegostat tartrate, also known as isofagomine tartrate, is a potent pharmacological chaperone designed to address lysosomal storage disorders, particularly Gaucher disease.[1] Gaucher disease arises from mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes, causing widespread cellular dysfunction.

This compound acts as a competitive inhibitor of GCase, binding to the misfolded enzyme in the endoplasmic reticulum (ER).[2][3] This binding facilitates the correct folding of the GCase protein, allowing its proper trafficking to the lysosome, where it can exert its enzymatic function. These application notes provide detailed protocols for the use of this compound in fibroblast cell culture, a key in vitro model for studying Gaucher disease and evaluating the efficacy of pharmacological chaperones.

Mechanism of Action

This compound's mechanism of action centers on its ability to act as a pharmacological chaperone for mutant GCase. In many cases of Gaucher disease, the GCase enzyme is synthesized but misfolds within the ER, leading to its retention and subsequent degradation by the ER-associated degradation (ERAD) pathway. This compound, an iminosugar, mimics the structure of the natural substrate of GCase.[2] It binds to the active site of the nascent, misfolded GCase enzyme in the neutral pH environment of the ER. This binding stabilizes the enzyme's conformation, promoting its proper folding. Once correctly folded, the GCase-Afegostat complex can transit through the Golgi apparatus and be trafficked to the acidic environment of the lysosome. The low pH of the lysosome causes a conformational change in GCase, reducing its affinity for this compound, which is then displaced, allowing the now correctly localized and folded enzyme to hydrolyze its natural substrate, glucosylceramide.

Data Presentation

The following table summarizes quantitative data for the application of this compound in fibroblast cell culture, compiled from various research findings.

ParameterValueCell TypeComments
Effective Concentration for GCase Activity Increase 10 - 100 µMGaucher patient-derived fibroblasts (N370S mutation)A concentration-dependent increase in GCase activity is observed.[4]
Optimal Incubation Time for Chaperone Effect 3 - 5 daysGaucher patient-derived fibroblastsLonger incubation times allow for sufficient synthesis, folding, and trafficking of the chaperoned GCase.
Fold Increase in GCase Activity ~1.3 to 3.5-foldGaucher patient-derived fibroblasts (L444P and N370S mutations)The extent of the increase can be mutation-specific.[4]
Reported In Vitro Concentration for GC level reduction 30 µMGaucher fibroblastsA 7-day incubation followed by a 3-day washout period showed a significant decrease in glucosylceramide levels.
Cytotoxicity (IC50) > 100 µM (estimated)Human fibroblastsHigh concentrations may lead to cytotoxicity; it is crucial to determine the optimal non-toxic concentration for each cell line.

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the efficacy of this compound in fibroblast cell culture.

Fibroblast Cell Culture
  • Cell Lines: Primary skin fibroblasts derived from Gaucher disease patients with known GBA1 mutations and normal human fibroblasts (as a control).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.

Treatment with this compound
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Filter-sterilize the stock solution through a 0.22 µm syringe filter. Store aliquots at -20°C.

  • Cell Seeding: Seed fibroblasts in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for activity and cytotoxicity assays) at a density that allows for logarithmic growth during the treatment period.

  • Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 10, 30, 50, 100 µM). Include a vehicle-treated control (medium with the same volume of water).

  • Incubation: Incubate the cells for 3 to 5 days to allow for the chaperone effect to manifest.

GCase Activity Assay

This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.

  • Materials:

    • Lysis Buffer: 0.25 M citrate/0.5 M phosphate buffer, pH 5.2, containing 0.1% Triton X-100.

    • Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). Prepare a 10 mM stock in DMSO.

    • Stop Solution: 0.5 M glycine-NaOH, pH 10.4.

  • Procedure:

    • After treatment, wash the fibroblast monolayer twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells by adding Lysis Buffer and incubating on ice for 15 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

    • In a black 96-well plate, add 10-20 µg of protein lysate per well.

    • Add the 4-MUG substrate to a final concentration of 2 mM.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding the Stop Solution.

    • Measure the fluorescence on a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

    • Calculate GCase activity relative to the protein concentration and normalize to the vehicle-treated control.

Western Blotting for GCase Protein Levels

This technique is used to assess the total cellular levels of GCase protein. An increase in the mature, lysosomal form of GCase is expected after successful chaperoning.

  • Procedure:

    • Prepare cell lysates as described in the GCase activity assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GCase overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Immunofluorescence for GCase Localization

This method visualizes the subcellular localization of GCase to confirm its trafficking to the lysosome.

  • Procedure:

    • Seed fibroblasts on glass coverslips in a 24-well plate and treat with this compound as described.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against GCase and a lysosomal marker (e.g., LAMP1 or LAMP2) for 1 hour.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for GCase and Alexa Fluor 594 for the lysosomal marker) for 1 hour in the dark.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

    • Visualize the cells using a fluorescence or confocal microscope. Co-localization of the GCase and lysosomal marker signals will appear as a merged color (e.g., yellow/orange).

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which this compound is not toxic to the cells.

  • Procedure:

    • Seed fibroblasts in a 96-well plate.

    • Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 200, 500 µM) for the same duration as the efficacy experiments (e.g., 3-5 days).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

    • Read the absorbance at 570 nm on a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Afegostat_Tartrate_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase ERAD ER-Associated Degradation Misfolded_GCase->ERAD Default Pathway Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Chaperone-mediated Folding Afegostat This compound Afegostat->Misfolded_GCase Binds & Stabilizes Transport_Vesicle Transport Vesicle Correctly_Folded_GCase->Transport_Vesicle Trafficking Active_GCase Active GCase Transport_Vesicle->Active_GCase Delivery & Release of Afegostat Ceramide_Glucose Ceramide + Glucose Active_GCase->Ceramide_Glucose Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Active_GCase Substrate

Caption: Mechanism of action of this compound as a pharmacological chaperone.

Experimental_Workflow A 1. Culture Fibroblasts (Gaucher & Control) B 2. Treat with this compound (Dose-response & Time-course) A->B C 3. Harvest Cells B->C G Immunofluorescence (GCase Localization) B->G Fix & Stain H Cytotoxicity Assay (MTT) B->H D 4. Cell Lysate Preparation C->D E GCase Activity Assay (Fluorometric) D->E F Western Blot (GCase Protein Levels) D->F

Caption: Experimental workflow for evaluating this compound in fibroblasts.

Logical_Relationship Afegostat This compound (Pharmacological Chaperone) Misfolded_GCase Misfolded GCase in ER Afegostat->Misfolded_GCase Binds to Correct_Folding Promotes Correct Folding & Stability ER_Retention Prevents ER Retention & Degradation Correct_Folding->ER_Retention Lysosomal_Trafficking Enhances Trafficking to Lysosome ER_Retention->Lysosomal_Trafficking Increased_GCase Increased Lysosomal GCase Activity Lysosomal_Trafficking->Increased_GCase Substrate_Reduction Reduced Glucosylceramide Accumulation Increased_GCase->Substrate_Reduction Cellular_Phenotype Amelioration of Cellular Phenotype Substrate_Reduction->Cellular_Phenotype

Caption: Logical flow of this compound's therapeutic effect.

References

Application Notes and Protocols for Afegostat Tartrate in a Preclinical Model of Synucleinopathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afegostat Tartrate (formerly known as AT2101 or isofagomine) is a pharmacological chaperone designed to rescue misfolded β-glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease and increasingly recognized as a genetic risk factor for Parkinson's disease and other synucleinopathies. Mutations in the GBA1 gene, which encodes GCase, can lead to reduced enzyme activity and are associated with the accumulation of α-synuclein, a pathological hallmark of these neurodegenerative disorders. This compound acts by selectively binding to and stabilizing GCase in the endoplasmic reticulum, facilitating its proper folding and trafficking to the lysosome, thereby increasing its enzymatic activity.

These application notes provide a comprehensive overview of a preclinical study evaluating the therapeutic potential of this compound in the Thy1-aSyn mouse model of synucleinopathy. This document includes detailed experimental protocols and a summary of the key quantitative findings to guide researchers in designing and interpreting similar animal model studies.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in the Thy1-aSyn mouse model.[1]

Table 1: Effect of this compound on GCase Activity

TissueTreatment GroupGCase Activity (fold increase vs. vehicle)
BrainThis compound1.3 - 1.8
LiverThis compound1.5 - 2.0
SpleenThis compound1.6 - 2.2

Table 2: Behavioral Outcomes in Thy1-aSyn Mice Treated with this compound

Behavioral TestParameterVehicle-Treated Thy1-aSynThis compound-Treated Thy1-aSyn
Challenging Beam TestNumber of Foot SlipsIncreasedSignificantly Reduced
Pole TestTime to Turn and DescendIncreasedSignificantly Reduced
Nesting BehaviorNesting ScoreReducedSignificantly Improved

Table 3: Neuropathological Endpoints in the Substantia Nigra of Thy1-aSyn Mice

EndpointVehicle-Treated Thy1-aSynThis compound-Treated Thy1-aSyn
α-synuclein Immunoreactivity in Dopaminergic NeuronsHighSignificantly Reduced
Number of Small α-synuclein AggregatesHighSignificantly Reduced
Number of Large α-synuclein AggregatesLowSignificantly Increased
Microglial Inflammatory Response (Iba1 staining)ProminentAbolished

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound as a pharmacological chaperone for GCase.

GCase_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase Stabilized_GCase Stabilized GCase-Afegostat Complex Misfolded_GCase->Stabilized_GCase Proteasomal_Degradation Proteasomal Degradation Misfolded_GCase->Proteasomal_Degradation ER-Associated Degradation (ERAD) Afegostat This compound Afegostat->Stabilized_GCase Binds and Stabilizes Transport_Vesicle Transport Vesicle Stabilized_GCase->Transport_Vesicle Trafficking Active_GCase Active GCase Transport_Vesicle->Active_GCase Delivery to Lysosome Ceramide_Glucose Ceramide + Glucose Active_GCase->Ceramide_Glucose Hydrolysis Released_Afegostat This compound Active_GCase->Released_Afegostat Dissociation at low pH Glucocerebroside Glucocerebroside Glucocerebroside->Ceramide_Glucose

Caption: Mechanism of this compound as a GCase Chaperone.

Experimental Workflow

The diagram below outlines the general experimental workflow for an in vivo study of this compound in an animal model of synucleinopathy.

Experimental_Workflow Animal_Model Thy1-aSyn Mouse Model Treatment_Groups Randomization: - Vehicle Control - this compound Animal_Model->Treatment_Groups Dosing Oral Administration (e.g., 100 mg/kg for 4 months) Treatment_Groups->Dosing Behavioral_Testing Motor and Non-Motor Function Assessment (e.g., Beam Test, Pole Test, Nesting) Dosing->Behavioral_Testing Tissue_Collection Euthanasia and Tissue Collection (Brain, Liver, Spleen) Behavioral_Testing->Tissue_Collection Biochemical_Analysis GCase Activity Assay Tissue_Collection->Biochemical_Analysis Histological_Analysis Immunohistochemistry: - α-synuclein - Iba1 (Microglia) Tissue_Collection->Histological_Analysis Data_Analysis Statistical Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: In Vivo Study Workflow for this compound.

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: Male Thy1-aSyn transgenic mice and wild-type littermates are used. These mice overexpress human wild-type α-synuclein, leading to progressive motor and non-motor deficits and α-synuclein pathology.[1]

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation: this compound is dissolved in a suitable vehicle, such as sterile water.

  • Administration: The drug is administered orally, for example, at a dose of 100 mg/kg, for a duration of 4 months.[1] A vehicle control group receives the same volume of the vehicle.

Behavioral Assessments
  • Challenging Beam Test:

    • Mice are trained to traverse a narrow, elevated beam.

    • During testing, the number of foot slips off the beam is recorded over a set number of trials.

  • Pole Test:

    • Mice are placed head-up on top of a vertical pole.

    • The time to turn and descend the pole is measured.

  • Nesting Behavior:

    • A pre-weighed amount of nesting material is placed in each cage overnight.

    • The quality of the nest is scored on a standardized scale the following morning.

GCase Activity Assay

This protocol is adapted for brain tissue homogenates.

  • Reagents:

    • GCase assay buffer (e.g., 0.2 M citrate-phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate and 0.25% Triton X-100)

    • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

    • GCase inhibitor (e.g., conduritol-β-epoxide, CBE) for specificity control

    • Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7)

  • Procedure:

    • Homogenize brain tissue in ice-cold assay buffer.

    • Determine the protein concentration of the homogenates using a standard method (e.g., BCA assay).

    • In a 96-well plate, add a standardized amount of protein from each homogenate.

    • Add assay buffer with and without the GCase inhibitor to respective wells and pre-incubate.

    • Initiate the reaction by adding the 4-MUG substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~365 nm, emission ~445 nm).

    • Calculate GCase activity as the difference in fluorescence between samples with and without the inhibitor, normalized to protein concentration and incubation time.

Immunohistochemistry for α-synuclein and Microglia
  • Tissue Preparation:

    • Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

    • Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.

    • Brains are sectioned using a cryostat or microtome.

  • Staining Procedure:

    • Sections are washed in phosphate-buffered saline (PBS).

    • For α-synuclein aggregate staining, a proteinase K antigen retrieval step may be included.

    • Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100).

    • Incubate with primary antibodies overnight at 4°C:

      • Anti-α-synuclein antibody (specific for total or phosphorylated forms)

      • Anti-Iba1 antibody for microglia

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

    • Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Image Analysis:

    • Images are captured using a fluorescence or confocal microscope.

    • Quantify the immunoreactive area or the number and size of aggregates using image analysis software (e.g., ImageJ).

Conclusion

The preclinical evaluation of this compound in the Thy1-aSyn mouse model demonstrates its potential to mitigate synucleinopathy-related deficits by enhancing GCase activity. The data suggest that this pharmacological chaperone can improve motor and non-motor functions and reduce key neuropathological features, including α-synuclein pathology and neuroinflammation.[1] The protocols and data presented here serve as a valuable resource for researchers investigating GCase-targeting therapeutics for Parkinson's disease and related disorders.

References

Application Notes and Protocols for Oral Administration of Afegostat Tartrate in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of Afegostat Tartrate to mice. This document includes information on the mechanism of action, quantitative data from preclinical studies, and step-by-step experimental procedures.

Introduction and Mechanism of Action

This compound (also known as Isofagomine or AT2101) is an experimental small molecule that functions as a pharmacological chaperone.[1][2][3] Its primary mechanism of action involves the specific and reversible binding to acid-β-glucosidase (GCase), the enzyme deficient in Gaucher disease, within the endoplasmic reticulum (ER).[1][4][5] In individuals with certain mutations, GCase is misfolded and prematurely degraded.[2] Afegostat assists in the proper folding of the mutant GCase, enhancing its stability and facilitating its trafficking to the lysosome, thereby increasing its enzymatic activity.[2][6] In mouse models, oral administration of Afegostat has been shown to increase GCase activity in various tissues, including the brain, liver, and spleen.[4][5][6]

Signaling Pathway of this compound

Afegostat_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Misfolded_GCase Misfolded GCase Complex Afegostat-GCase Complex Misfolded_GCase->Complex Binding Proteasomal_Degradation Proteasomal Degradation Misfolded_GCase->Proteasomal_Degradation Default Pathway Afegostat This compound Afegostat->Complex Trafficking Trafficking Complex->Trafficking Transport Folded_GCase Correctly Folded GCase Trafficking->Folded_GCase Maturation & Delivery Ceramide_Glucose Ceramide + Glucose Folded_GCase->Ceramide_Glucose Catalysis Glucocerebroside Glucocerebroside Glucocerebroside->Folded_GCase

Caption: Mechanism of action of this compound as a pharmacological chaperone for GCase.

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies involving the oral administration of this compound in mice.

ParameterValueMouse ModelStudy DurationEffects NotedReference
Dosage 30 mg/kg/dayHomozygous for GCase mutations (V394L, D409H, or D409V)Not SpecifiedIncreased GCase activity in visceral tissues and brain extracts.[3][7]
Dosage 100 mg/kgThy1-aSyn mice4 monthsImproved motor and non-motor function, abolished microglial inflammatory response, reduced α-synuclein immunoreactivity.[4][5][8]
Efficacy 2 to 5-fold increaseMice expressing L444P-GCaseNot SpecifiedIncreased GCase levels in the brain and other tissues.[6]
Inhibition Constant (Ki) ~30 nMWild-type and mutant enzymes (N370S and V394L)In vitroPotent inhibition of GCase.[3][7]

Experimental Protocols

Two common methods for oral administration in mice are oral gavage and voluntary oral administration. The choice of method depends on the study design, the required dosing accuracy, and animal welfare considerations.

Protocol 1: Oral Gavage Administration

This method ensures accurate dosing but requires proper training to minimize stress and potential injury to the animal.

Materials:

  • This compound

  • Vehicle (e.g., PEG400, 0.5% Carboxymethyl cellulose)

  • Sterile water or saline

  • Scale (accurate to 0.001 g)

  • Mortar and pestle (if starting with powder)

  • Beaker and magnetic stirrer

  • pH meter

  • Animal scale

  • Flexible feeding needles (gavage needles), 20-22 gauge for adult mice

  • 1 ml syringes

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (e.g., 30 mg/kg or 100 mg/kg). For a 25g mouse at 100 mg/kg, the dose is 2.5 mg.

  • Vehicle Preparation (Example using 0.5% Carboxymethyl cellulose):

    • Weigh out 0.5 g of Carboxymethyl cellulose (CMC).

    • Heat 80 ml of sterile water to 60-70°C.

    • Slowly add the CMC to the heated water while stirring vigorously to avoid clumping.

    • Continue stirring until fully dissolved, then allow to cool to room temperature.

    • Add sterile water to a final volume of 100 ml. Store at 4°C.

  • Dosing Solution Preparation:

    • Weigh the calculated amount of this compound.

    • If necessary, grind the tartrate salt to a fine powder using a mortar and pestle.

    • Suspend the powder in the prepared vehicle at the desired concentration (e.g., 10 mg/ml for a dosing volume of 10 µl/g).

    • Use a magnetic stirrer to ensure a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.

  • Administration:

    • Weigh the mouse to determine the exact dosing volume.

    • Fill a 1 ml syringe with the dosing solution, ensuring there are no air bubbles.

    • Attach the gavage needle to the syringe.

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.

    • Once the needle is in the stomach (a slight resistance may be felt), slowly administer the solution.

    • Carefully remove the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress.

Protocol 2: Voluntary Oral Administration in Jelly

This method is less stressful for the animals but may result in less precise dosing. It is suitable for chronic studies where repeated handling could be a confounding factor.[9][10]

Materials:

  • This compound

  • Gelatin

  • Artificial sweetener (e.g., Splenda®)

  • Flavoring essence (optional)

  • Small weighing dishes or a multi-well plate

  • Microwave or heating plate

Procedure:

  • Jelly Preparation:

    • Prepare a stock solution of gelatin according to the manufacturer's instructions.

    • Prepare a sweetener solution (e.g., 20% wt/vol).

  • Drug Jelly Formulation:

    • Calculate the total amount of drug needed for a batch of jellies. For example, for 8 mice at 10 mg/kg with an average weight of 30g, you would need 2.4 mg of this compound.[10]

    • Dissolve the calculated this compound in a small volume of water or the appropriate vehicle.

    • In a well of a multi-well plate, combine the drug solution, gelatin stock, and flavoring. Mix thoroughly.[9]

    • Allow the jelly to set at 4°C for at least 3 hours.[9]

  • Animal Training:

    • For several days prior to the experiment, provide the mice with a drug-free "vehicle" jelly at the same time each day to acclimate them.[9]

  • Administration:

    • Cut the medicated jelly into equal pieces, with each piece containing the approximate dose for one mouse.

    • Place one piece of the medicated jelly on the cage floor for each mouse.

    • Observe the mice to ensure they consume the entire piece of jelly.

Experimental Workflow for Oral Administration

Experimental_Workflow cluster_Prep Preparation cluster_Dosing Dosing Procedure cluster_Post Post-Administration A1 Calculate Dose (mg/kg) A3 Prepare Dosing Solution/ Medicated Jelly A1->A3 A2 Prepare Vehicle (e.g., 0.5% CMC) A2->A3 B1 Weigh Animal B2 Calculate Dosing Volume B1->B2 B3 Administer Drug B2->B3 C1 Monitor Animal B3->C1 C2 Record Observations C1->C2 C3 Perform Downstream Assays C2->C3

Caption: General workflow for the oral administration of this compound in mice.

Storage and Stability

This compound powder should be stored according to the manufacturer's recommendations. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[4][5] Avoid repeated freeze-thaw cycles. Dosing solutions prepared as suspensions should typically be made fresh daily.

Safety Precautions

Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling this compound powder and solutions. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

References

Preparation of Afegostat Tartrate Stock Solution for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afegostat tartrate, also known as isofagomine tartrate, is a potent and selective iminosugar that acts as a pharmacological chaperone for the lysosomal enzyme acid β-glucosidase (GCase).[1][2][3][4][5] Mutations in the GBA1 gene, which encodes for GCase, can lead to misfolding of the enzyme and its premature degradation, causing Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[6][7][8] this compound binds to the misfolded GCase in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing cellular GCase activity.[1][9] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a cell-based GCase activity assay.

Chemical Properties and Data Presentation

This compound is a white to off-white solid. For consistent and reproducible results, it is crucial to use a high-purity grade of the compound. The following table summarizes its key chemical and physical properties.

PropertyValueReference(s)
Synonyms Isofagomine D-Tartrate, AT2101 D-Tartrate[3]
Molecular Formula C₁₀H₁₉NO₉[10]
Molecular Weight 297.26 g/mol [10]
Appearance White to yellow solid[10]
Solubility in Water ≥ 50 mg/mL (≥ 168.20 mM)[10]
Solubility in DMSO Not specified, but generally used for stock[3]
Storage of Solid -20°C, sealed, away from moisture and light[10]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.

Materials:

  • This compound (solid powder)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Tare the Balance: Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh 2.97 mg of this compound into the tared microcentrifuge tube.

  • Add Solvent: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the this compound.

  • Dissolve the Compound: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

  • Sterile Filtration: For cell culture applications, it is crucial to sterilize the stock solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

  • Aliquot and Store: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[10]

Protocol 2: In Vitro Glucocerebrosidase (GCase) Activity Assay in Cultured Fibroblasts

This protocol provides a method to assess the ability of this compound to increase GCase activity in cultured human fibroblasts, such as those derived from Gaucher disease patients.

Materials:

  • Cultured human fibroblasts (e.g., patient-derived cells with a GBA1 mutation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM, prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in water)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic GCase substrate

  • 4-Methylumbelliferone (4-MU) standard

  • Glycine-carbonate stop buffer (pH 10.7)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Cell Seeding: Seed fibroblasts in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 30, 100, 300 µM). A typical concentration range for observing chaperone activity is between 10 µM and 100 µM. Incubate the cells for 3-5 days.

  • Cell Lysis:

    • Wash the cells twice with sterile PBS.

    • Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Gently scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • GCase Activity Assay:

    • Transfer 10 µL of the supernatant (cell lysate) to a new 96-well black microplate.

    • Prepare a 4-MUG substrate solution in a suitable assay buffer (e.g., citrate-phosphate buffer, pH 5.2).

    • Add 50 µL of the 4-MUG substrate solution to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours.

  • Stopping the Reaction: Add 100 µL of glycine-carbonate stop buffer to each well to terminate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-MU using a microplate reader with excitation at 365 nm and emission at 445 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of 4-MU.

    • Determine the amount of 4-MU produced in each sample from the standard curve.

    • Normalize the GCase activity to the total protein concentration of the cell lysate (determined by a standard protein assay like BCA or Bradford).

    • Calculate the fold increase in GCase activity in this compound-treated cells compared to untreated control cells. A 2.5-fold or higher increase in GCase activity can be indicative of effective chaperoning.

Visualizations

Signaling Pathway of this compound Action

Afegostat_Pathway Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Misfolded GCase Misfolded GCase Correctly Folded GCase Correctly Folded GCase Misfolded GCase->Correctly Folded GCase Promotes Correct Folding Proteasomal Degradation Proteasomal Degradation Misfolded GCase->Proteasomal Degradation Default Fate Afegostat Afegostat Afegostat->Misfolded GCase Binds and Stabilizes Transport Vesicle Transport Vesicle Correctly Folded GCase->Transport Vesicle Trafficking Functional GCase Functional GCase Transport Vesicle->Functional GCase Delivery Glucosylceramide Glucosylceramide Functional GCase->Glucosylceramide Hydrolyzes Substrate Accumulation Reduced Substrate Accumulation Functional GCase->Substrate Accumulation Ceramide + Glucose Ceramide + Glucose Glucosylceramide->Ceramide + Glucose

Caption: Mechanism of Action of this compound.

Experimental Workflow for GCase Activity Assay

GCase_Assay_Workflow Workflow for In Vitro GCase Activity Assay cluster_prep Preparation cluster_treatment Cell Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Fibroblasts Seed Fibroblasts Prepare Afegostat Dilutions Prepare Afegostat Dilutions Seed Fibroblasts->Prepare Afegostat Dilutions Treat Cells (3-5 days) Treat Cells (3-5 days) Prepare Afegostat Dilutions->Treat Cells (3-5 days) Lyse Cells Lyse Cells Treat Cells (3-5 days)->Lyse Cells Incubate with 4-MUG Incubate with 4-MUG Lyse Cells->Incubate with 4-MUG Stop Reaction Stop Reaction Incubate with 4-MUG->Stop Reaction Measure Fluorescence Measure Fluorescence Stop Reaction->Measure Fluorescence Calculate GCase Activity Calculate GCase Activity Measure Fluorescence->Calculate GCase Activity Determine Fold Increase Determine Fold Increase Calculate GCase Activity->Determine Fold Increase

Caption: Workflow for In Vitro GCase Activity Assay.

References

Application Note: A Proposed HPLC Method for the Quantification of Afegostat Tartrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Afegostat Tartrate, also known as isofagomine tartrate, is an experimental drug that was investigated for the treatment of Gaucher's disease.[1] It acts as a pharmacological chaperone for the enzyme β-Glucocerebrosidase (GCase), which is deficient or misfolded in individuals with this lysosomal storage disorder.[1][2] By binding to the mutant GCase, Afegostat helps to restore its correct conformation, thereby enhancing its enzymatic activity.[1][3] The development of a robust and reliable analytical method for the quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. This application note proposes a simple, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms.

Principle of the Method

The proposed method utilizes reverse-phase chromatography to separate this compound from potential impurities and excipients. The separation is achieved on a C18 column using an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The quantification of the analyte is performed using a UV detector, as Afegostat lacks a strong chromophore, detection at a low UV wavelength is proposed. The method is designed to be stability-indicating, meaning it can resolve the drug from its degradation products.

Materials and Reagents
  • This compound Reference Standard: (Purity >99%)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: HPLC grade or Milli-Q water

  • Ammonium Acetate: Analytical grade

  • Formic Acid: Analytical grade

  • 0.45 µm Nylon Syringe Filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed Condition
Instrument HPLC with UV-Vis Detector
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 10mM Ammonium Acetate in Water (pH adjusted to 3.5 with Formic Acid) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 10 minutes
Experimental Protocol

1. Preparation of Mobile Phase:

  • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC grade water to prepare a 10mM solution.

  • Adjust the pH of the solution to 3.5 with Formic Acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer and Acetonitrile in the ratio of 95:5 (v/v).

  • Degas the mobile phase by sonication for 15 minutes before use.

2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.

  • Make up the volume to 10 mL with the mobile phase and mix well.

3. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of working standard solutions in the concentration range of 10-100 µg/mL by diluting with the mobile phase.

4. Sample Preparation (for a hypothetical tablet formulation):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to 10 mL with the mobile phase and mix well.

  • Centrifuge the solution at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter before injecting into the HPLC system.

Method Validation (Hypothetical Data)

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables present hypothetical data to illustrate the expected performance of the method.

Table 2: Linearity and Range

Concentration (µg/mL)Peak Area (arbitrary units)
10125000
20251000
40502000
60753000
801005000
1001258000
Correlation Coefficient (r²) 0.9998

Table 3: Precision

ParameterConcentration (µg/mL)Peak Area (n=6)% RSD
Intra-day 50627500 ± 45000.72
Inter-day 50629000 ± 51000.81

Table 4: Accuracy (Recovery)

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
804039.899.5
1005050.2100.4
1206059.799.5

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5
Conclusion

This application note describes a proposed RP-HPLC method for the quantification of this compound. The hypothetical validation data suggests that the method is linear, precise, and accurate. This method can serve as a starting point for researchers and drug development professionals for the quality control and analysis of this compound. It is essential to perform a full validation of this method using the actual this compound reference standard and sample matrices before its application in a regulated environment.

Visualizations

Mechanism of Action: Afegostat as a Pharmacological Chaperone

Afegostat_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_degradation ER-Associated Degradation (ERAD) cluster_transport Transport to Lysosome misfolded_gcase Misfolded GCase (Mutant) chaperone_complex GCase-Afegostat Complex misfolded_gcase->chaperone_complex Binding degradation Proteasomal Degradation misfolded_gcase->degradation Default Fate afegostat Afegostat afegostat->chaperone_complex correctly_folded_gcase Correctly Folded GCase chaperone_complex->correctly_folded_gcase Conformational Correction lysosome Functional GCase in Lysosome correctly_folded_gcase->lysosome Trafficking HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standard Prepare Standard Solutions start->prep_standard prep_sample Prepare Sample Solutions start->prep_sample hplc_setup Set Up HPLC System prep_mobile_phase->hplc_setup inject_standard Inject Standard Solutions prep_standard->inject_standard inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_setup->inject_standard acquire_data Acquire Chromatographic Data inject_standard->acquire_data inject_sample->acquire_data process_chromatograms Process Chromatograms acquire_data->process_chromatograms generate_calibration Generate Calibration Curve process_chromatograms->generate_calibration quantify_sample Quantify Afegostat in Sample process_chromatograms->quantify_sample generate_calibration->quantify_sample end_node End quantify_sample->end_node

References

Application Notes and Protocols: Measuring GCase Activity After AT2101 Treatment In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease is a lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to deficient activity of the enzyme glucocerebrosidase (GCase). This deficiency causes the accumulation of its substrate, glucosylceramide, primarily in macrophages.[1][2] A therapeutic strategy for Gaucher disease involves the use of pharmacological chaperones, which are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome.[3]

AT2101 (also known as isofagomine) is a pharmacological chaperone that specifically and reversibly binds to GCase in the endoplasmic reticulum (ER) with high affinity. This binding stabilizes the enzyme, promoting its translocation to the lysosome.[1][4] The acidic environment of the lysosome favors the dissociation of AT2101 from GCase, resulting in an increased concentration of active GCase in its functional location.[1] This application note provides a detailed protocol for measuring the in vitro activity of GCase in cultured cells following treatment with AT2101.

Principle of the Assay

The in vitro GCase activity assay is a fluorometric method that measures the enzymatic activity of GCase in cell lysates. The most commonly used method utilizes the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[5] GCase cleaves the β-glucosidic bond of 4-MUG to release the fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is measured at an emission wavelength of ~460 nm following excitation at ~355 nm. The rate of 4-MU production is directly proportional to the GCase activity in the sample. To ensure the specific measurement of lysosomal GCase (GBA1), the assay is performed at an acidic pH (typically 5.4), and in some cases, with the addition of sodium taurocholate, which inhibits the non-lysosomal GCase (GBA2) and activates GBA1.[6]

Data Presentation

The following table provides representative data on the dose-dependent effect of a pharmacological chaperone on GCase activity in primary fibroblasts from a Gaucher disease patient model. While this data was generated using ambroxol, a compound with a similar mechanism of action to AT2101, it serves as a valuable illustration of the expected dose-response relationship.

Pharmacological Chaperone Concentration (µM)Mean GCase Activity (% of Untreated Control)Standard Deviation (±)
0 (Untreated)1008
112510
316012
1021015
3025018

This data is illustrative and based on the effects of a similar pharmacological chaperone, ambroxol, on GCase activity in primary fibroblasts.[7]

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human fibroblast cell lines (e.g., from Gaucher disease patients with specific mutations or wild-type controls).

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • AT2101 (Isofagomine): Prepare a stock solution in a suitable solvent (e.g., sterile water or DMSO).

  • Cell Lysis Buffer: 1% Triton X-100 in sterile water or PBS.

  • Protease Inhibitor Cocktail.

  • Bradford Reagent or BCA Protein Assay Kit.

  • Assay Buffer: 0.2 M citrate-phosphate buffer, pH 5.4.

  • Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 10 mM in DMSO).

  • GCase Inhibitor (Negative Control): Conduritol B epoxide (CBE).

  • Stop Solution: 0.5 M glycine-NaOH, pH 10.4.

  • 4-Methylumbelliferone (4-MU) Standard.

  • 96-well black, flat-bottom microplates.

  • Fluorometric microplate reader.

Cell Culture and AT2101 Treatment
  • Plate cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

  • Prepare a range of AT2101 concentrations in fresh cell culture medium. A typical concentration range to test could be from 1 µM to 100 µM.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of AT2101. Include a vehicle-only control (e.g., medium with DMSO if used as a solvent for AT2101).

  • Incubate the cells with AT2101 for a predetermined period. A common incubation time is 3-5 days to allow for GCase stabilization and trafficking.[4]

Preparation of Cell Lysates
  • After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping or trypsinization.

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Resuspend the cell pellet in ice-cold lysis buffer containing a protease inhibitor cocktail.

  • Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).

  • Collect the supernatant (cell lysate) and store it on ice.

  • Determine the total protein concentration of each lysate using a Bradford or BCA protein assay.

GCase Activity Assay
  • Prepare a 4-MUG working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2.5 mM).

  • In a 96-well black microplate, add a specific amount of protein from each cell lysate (e.g., 10-20 µg) to individual wells. Adjust the volume with lysis buffer to ensure all wells have the same total volume.

  • Include the following controls:

    • Blank: Lysis buffer without cell lysate.

    • Negative Control: A sample of cell lysate pre-incubated with a GCase inhibitor like CBE (e.g., 50 µM for 30 minutes at 37°C) before adding the substrate.

  • Initiate the enzymatic reaction by adding the 4-MUG working solution to each well.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Stop the reaction by adding the stop solution to each well. The alkaline pH of the stop solution enhances the fluorescence of the 4-MU product.

  • Measure the fluorescence in a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Data Analysis
  • Subtract the fluorescence reading of the blank from all other readings.

  • To determine the specific GCase activity, subtract the fluorescence of the CBE-treated sample from the corresponding untreated sample.

  • Generate a standard curve using known concentrations of 4-MU to convert the fluorescence units into the amount of product formed (e.g., pmol of 4-MU).

  • Calculate the GCase activity as pmol of 4-MU produced per hour per mg of total protein.

  • Express the GCase activity of AT2101-treated samples as a fold change or percentage relative to the untreated control.

Visualizations

GCase_Signaling_Pathway ER Endoplasmic Reticulum (ER) Misfolded_GCase Misfolded GCase Stabilized_GCase Stabilized GCase-AT2101 Complex Golgi Golgi Apparatus Lysosome Lysosome (Acidic pH) Golgi->Lysosome Trafficking Active_GCase Active GCase Lysosome->Active_GCase AT2101 Dissociates Degradation Proteasomal Degradation Misfolded_GCase->Degradation ER-Associated Degradation AT2101 AT2101 AT2101->Misfolded_GCase Stabilized_GCase->Golgi Trafficking Products Glucose + Ceramide Active_GCase->Products Hydrolysis Substrate Glucosylceramide GCase_Assay_Workflow Start Start: Plate Cells Treatment Treat with AT2101 (Dose-Response) Start->Treatment Incubation Incubate (e.g., 3-5 days) Treatment->Incubation Harvest Harvest and Lyse Cells Incubation->Harvest Protein_Quant Quantify Protein Concentration Harvest->Protein_Quant Assay_Setup Set up Assay in 96-well Plate (Lysate + Controls) Protein_Quant->Assay_Setup Add_Substrate Add 4-MUG Substrate Assay_Setup->Add_Substrate Reaction_Incubation Incubate at 37°C (1 hour) Add_Substrate->Reaction_Incubation Stop_Reaction Add Stop Solution Reaction_Incubation->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Stop_Reaction->Measure_Fluorescence Analysis Data Analysis Measure_Fluorescence->Analysis Logical_Relationship AT2101_Treatment AT2101 Treatment GCase_Stabilization Increased GCase Stabilization and Trafficking AT2101_Treatment->GCase_Stabilization Lysosomal_GCase Increased Lysosomal GCase Concentration GCase_Stabilization->Lysosomal_GCase GCase_Activity Increased GCase Activity Lysosomal_GCase->GCase_Activity Substrate_Reduction Reduced Glucosylceramide Accumulation GCase_Activity->Substrate_Reduction

References

Application Notes and Protocols for Studying α-Synuclein Aggregation with Afegostat Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afegostat tartrate (also known as AT2101 or isofagomine tartrate) is a pharmacological chaperone that has demonstrated potential in modulating the aggregation of alpha-synuclein (α-synuclein), a protein centrally implicated in the pathophysiology of Parkinson's disease and other synucleinopathies. Afegostat functions by specifically and reversibly binding to the lysosomal enzyme acid-β-glucosidase (GCase), enhancing its stability, trafficking, and activity.[1] Mutations in the gene encoding GCase (GBA1) are a significant genetic risk factor for Parkinson's disease, and reduced GCase activity is linked to the accumulation of α-synuclein.[1][2] By enhancing the function of wild-type GCase, Afegostat presents a therapeutic strategy for synucleinopathies even in the absence of GBA1 mutations.[1]

These application notes provide a comprehensive overview of the use of this compound in preclinical research to study its effects on α-synuclein aggregation, drawing upon key findings and methodologies from published studies. Detailed protocols for in vivo and ex vivo analyses are provided to facilitate the design and execution of experiments in this area.

Mechanism of Action: The GCase and α-Synuclein Bidirectional Pathogenic Loop

The relationship between GCase and α-synuclein is considered a bidirectional pathogenic loop. Reduced GCase activity leads to the accumulation of its substrates, glucosylceramide and glucosylsphingosine, which can stabilize toxic α-synuclein oligomers and promote their aggregation. Conversely, the accumulation of α-synuclein can further impair the trafficking of GCase from the endoplasmic reticulum (ER) to the lysosome, leading to a vicious cycle of protein aggregation and lysosomal dysfunction.

Afegostat, as a pharmacological chaperone, intervenes in this cycle by binding to GCase in the ER, which promotes its proper folding and subsequent transport to the lysosome. This enhancement of GCase activity is hypothesized to improve lysosomal function and, consequently, the clearance of α-synuclein, thereby reducing its pathological aggregation.

GCase_aSyn_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome GCase_misfolded Misfolded GCase GCase_folded Properly Folded GCase GCase_misfolded->GCase_folded Promotes Folding Afegostat This compound Afegostat->GCase_misfolded Binds & Stabilizes GCase_active Active GCase GCase_folded->GCase_active Trafficking aSyn_clearance α-Synuclein Clearance GCase_active->aSyn_clearance Enhances GlcCer Glucosylceramide (GCase Substrate) GCase_active->GlcCer Metabolizes aSyn_agg α-Synuclein Aggregates aSyn_clearance->aSyn_agg Reduces Ceramide Ceramide + Glucose GlcCer->Ceramide Conversion aSyn_accum α-Synuclein Accumulation aSyn_accum->GCase_folded Inhibits Trafficking aSyn_accum->aSyn_agg Leads to experimental_workflow start Start: Thy1-aSyn Mice treatment Oral Administration of this compound (100 mg/kg) or Vehicle for 4 Months start->treatment behavioral Behavioral Testing (e.g., Pole Test, Novel Object Recognition) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia brain_prep Brain Fixation (PFA) and Sectioning or Brain Homogenization euthanasia->brain_prep ihc Immunohistochemistry for α-Synuclein and Microglia brain_prep->ihc Fixed Tissue wb Western Blot for Soluble/Insoluble α-Synuclein brain_prep->wb Fresh Tissue analysis Quantitative Analysis of: - α-Synuclein Aggregates - Neuroinflammation - Protein Levels ihc->analysis wb->analysis end End: Data Interpretation analysis->end

References

Application Notes and Protocols for Afegostat Tartrate in Modulating Brain GCase Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afegostat tartrate (also known as isofagomine or AT2101) is a pharmacological chaperone designed to selectively bind to and stabilize the enzyme β-glucocerebrosidase (GCase). Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for Parkinson's disease and cause Gaucher disease, a lysosomal storage disorder.[1] Misfolded GCase is retained in the endoplasmic reticulum and targeted for degradation, leading to reduced enzymatic activity in the lysosome. This compound assists in the proper folding of both wild-type and mutant GCase, facilitating its trafficking to the lysosome and thereby increasing its activity.[2] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on GCase levels and activity in brain tissue.

Mechanism of Action

This compound acts as a pharmacological chaperone that binds to the misfolded GCase enzyme in the endoplasmic reticulum (ER). This binding stabilizes the enzyme, allowing it to adopt its correct conformation and pass the ER's quality control system. The properly folded GCase can then be trafficked to the lysosome, its site of action, leading to an increase in lysosomal GCase activity.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Misfolded GCase Misfolded GCase Stabilized GCase Stabilized GCase Misfolded GCase->Stabilized GCase Binding Protein Degradation Protein Degradation Misfolded GCase->Protein Degradation Ubiquitin-Proteasome System Afegostat Afegostat Afegostat->Stabilized GCase Chaperoning Trafficking Stabilized GCase->Trafficking Transport Active GCase Active GCase Trafficking->Active GCase Maturation Substrate Hydrolysis Substrate Hydrolysis Active GCase->Substrate Hydrolysis Enzymatic Activity

Fig. 1: Mechanism of this compound Action

Data Presentation

The following tables summarize quantitative data from preclinical studies on the effect of this compound on GCase activity and related biomarkers in the brain.

Table 1: Effect of this compound on GCase Activity in Mouse Brain

Animal ModelTreatment GroupDose (mg/kg/day)DurationBrain RegionFold Increase in GCase ActivityReference
4L;C* (V394L/V394L + saposin C-/-)This compound600Not SpecifiedMidbrain1.4[3]
Mice expressing L444P-GCaseIsofagomineNot SpecifiedNot SpecifiedBrain2 to 5[2]

Table 2: In Vivo Study Parameters for this compound in Mice

ParameterDescriptionReference
Animal Model Thy1-aSyn miceNot Specified
Route of Administration Oral[4]
Dosage Range 20, 30, 100, 600 mg/kg/day[4]
Treatment Duration 4 monthsNot Specified
Key Outcomes Increased GCase activity, improved motor and non-motor function, reduced α-synuclein immunoreactivityNot Specified

Experimental Protocols

Protocol 1: In Vivo Administration of this compound to Mice

This protocol describes the oral administration of this compound to a mouse model of synucleinopathy.

Materials:

  • This compound (Isofagomine)

  • Vehicle (e.g., sterile water or as specified by the manufacturer)

  • Oral gavage needles

  • Animal model (e.g., Thy1-aSyn mice)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.

    • Dissolve the calculated amount of this compound in the appropriate volume of vehicle. Ensure complete dissolution.

  • Animal Handling and Dosing:

    • Handle mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Administer the prepared this compound solution orally once daily using a gavage needle.

    • For a 4-month study, continue daily administration for the specified duration.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity or adverse effects.

    • Measure body weight regularly.

    • Perform behavioral tests to assess motor and non-motor function at baseline and throughout the study.

Start Start Prepare Dosing Solution Prepare Dosing Solution Start->Prepare Dosing Solution Administer Orally Administer Orally Prepare Dosing Solution->Administer Orally Daily Monitoring Daily Monitoring Administer Orally->Daily Monitoring Behavioral Testing Behavioral Testing Daily Monitoring->Behavioral Testing Behavioral Testing->Administer Orally Repeat for 4 months Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection End End Tissue Collection->End

Fig. 2: In Vivo Dosing Workflow
Protocol 2: Preparation of Mouse Brain Homogenate

This protocol details the preparation of brain tissue homogenates for subsequent GCase activity assays.

Materials:

  • Mouse brain tissue

  • Homogenization Buffer (e.g., McIlvaine citrate/phosphate buffer, pH 5.2, containing 0.25% Na-taurocholate and 0.1% Triton X-100)[5]

  • Bead homogenizer or Dounce homogenizer

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Tissue Dissection:

    • Euthanize the mouse according to IACUC-approved methods.

    • Perfuse with saline to clear blood from the tissues.[4]

    • Dissect the brain and isolate the region of interest (e.g., midbrain, cortex).

  • Homogenization:

    • Weigh the dissected brain tissue.

    • Add 10 volumes of ice-cold Homogenization Buffer.

    • Homogenize the tissue using a bead homogenizer or a Dounce homogenizer until a uniform suspension is achieved.

  • Centrifugation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes to pellet cellular debris.[6]

    • Collect the supernatant, which contains the protein lysate.

  • Protein Quantification:

    • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 3: GCase Activity Assay in Brain Homogenate

This fluorometric assay measures GCase activity using the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[7][8]

Materials:

  • Brain homogenate (from Protocol 2)

  • Assay Buffer (Citrate-phosphate buffer, pH 5.4, with 0.25% (w/v) sodium taurocholate, 1mM EDTA, 1% (w/v) BSA)[7][8]

  • 4-MUG substrate solution (5 mM in Assay Buffer)[8]

  • Conduritol B epoxide (CBE) solution (optional, for inhibitor control)[8]

  • Stop Buffer (1M Glycine, pH 12.5)[8]

  • 4-methylumbelliferone (4-MU) standard solution[8]

  • Black 96-well plate[8]

  • Fluorescence plate reader (Ex/Em = 350/460 nm)[8]

Procedure:

  • Reaction Setup:

    • In a black 96-well plate, add brain homogenate equivalent to a specific amount of protein (e.g., 10-60 µg).[9]

    • Add Assay Buffer to bring the total volume to 80 µL.

    • (Optional) For inhibitor controls, add CBE solution. For other wells, add the vehicle (e.g., DMSO).

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of 5 mM 4-MUG solution to each well.

    • Incubate the plate at 37°C for 1 hour, protected from light.[8]

  • Stopping the Reaction:

    • After incubation, add 100 µL of Stop Buffer to each well to terminate the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of 350 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Create a standard curve using the 4-MU standard solution.

    • Calculate the amount of 4-MU produced in each sample well based on the standard curve.

    • Express GCase activity as pmol of 4-MU released per mg of protein per minute (pmol/mg/min).[8]

Start Start Prepare Brain Homogenate Prepare Brain Homogenate Start->Prepare Brain Homogenate Set up Reaction Plate Set up Reaction Plate Prepare Brain Homogenate->Set up Reaction Plate Add 4-MUG Substrate Add 4-MUG Substrate Set up Reaction Plate->Add 4-MUG Substrate Incubate at 37°C Incubate at 37°C Add 4-MUG Substrate->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Measure Fluorescence Measure Fluorescence Stop Reaction->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

Fig. 3: GCase Activity Assay Workflow
Protocol 4: Quantification of α-Synuclein in Brain Tissue by ELISA

This protocol provides a general guideline for quantifying α-synuclein levels in brain homogenates using an ELISA kit.

Materials:

  • Brain homogenate (from Protocol 2, prepared with an appropriate extraction buffer, e.g., RIPA buffer)[10]

  • α-Synuclein ELISA kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Dilute the brain homogenates to a concentration within the detection range of the ELISA kit.

  • ELISA Procedure:

    • Follow the specific instructions provided with the α-synuclein ELISA kit for coating the plate, adding samples and standards, incubation times, washing steps, and addition of detection antibodies and substrate.

  • Data Acquisition and Analysis:

    • Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.

    • Generate a standard curve and calculate the concentration of α-synuclein in the samples.

    • Normalize the α-synuclein concentration to the total protein concentration of the homogenate.

Troubleshooting and Considerations

  • Variability in GCase Activity: GCase activity can vary between brain regions. Ensure consistent dissection of the desired brain area.

  • Inhibitor Specificity: When using CBE as an inhibitor, be aware that it is a covalent inhibitor.

  • Substrate Specificity: The 4-MUG substrate can also be cleaved by the non-lysosomal GCase (GBA2). Performing the assay at a low pH (5.4) helps to minimize the activity of GBA2.[11]

  • Choice of Extraction Buffer for α-Synuclein: The choice of extraction buffer can significantly impact the quantification of α-synuclein. Buffers containing detergents like Triton-X100 or RIPA buffer may be more effective in solubilizing α-synuclein.[10]

Conclusion

This compound represents a promising therapeutic strategy for increasing GCase activity in the brain, with potential applications in neurodegenerative diseases such as Parkinson's disease. The protocols provided in this document offer a framework for researchers to investigate the in vivo efficacy and mechanism of action of this compound in preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Troubleshooting & Optimization

Afegostat Tartrate solubility challenges in neutral pH buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afegostat Tartrate. The information focuses on addressing solubility challenges, particularly in neutral pH buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the tartrate salt of Afegostat (also known as Isofagomine), an iminosugar that acts as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase).[1] In certain genetic disorders like Gaucher disease, mutations in the GBA1 gene lead to misfolding of the GCase enzyme, causing it to be retained in the endoplasmic reticulum and targeted for degradation.[2][3] Afegostat binds to the misfolded GCase, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing the enzyme's activity.[1]

Q2: I'm observing low solubility of this compound when preparing solutions in a neutral pH buffer (e.g., PBS pH 7.4). Why is this happening?

A2: This is expected behavior due to the chemical properties of Afegostat. Afegostat is a weak base with a predicted pKa of approximately 8.8.[4] As a tartrate salt, it is more soluble in acidic conditions where the Afegostat molecule is protonated (ionized). In neutral or alkaline buffers (pH > pKa), the equilibrium shifts towards the un-ionized, free base form of Afegostat, which is significantly less water-soluble and may precipitate out of solution.

Q3: What is the reported solubility of this compound in common solvents?

A3: The reported solubility of this compound can vary between suppliers. Below is a summary of available data.

SolventReported SolubilityNotes
Water4.17 mg/mLMay require sonication to achieve dissolution.
PBS (pH 7.2)5 mg/mLSolubility can be pH-dependent.
DMSO2 mg/mLA common organic solvent for creating stock solutions.

Data compiled from multiple chemical supplier websites.

Q4: How does enhancing GCase activity with Afegostat impact cellular pathways?

A4: By restoring the function of GCase in the lysosome, Afegostat helps to correct the primary metabolic defect in Gaucher disease. Functional GCase hydrolyzes its substrate, glucosylceramide, into glucose and ceramide.[5][6] This prevents the accumulation of glucosylceramide within macrophages, which is the hallmark of Gaucher disease and leads to symptoms such as enlarged spleen and liver, and bone disease.[2][7] The reduction of glucosylceramide also prevents its conversion to the toxic metabolite glucosylsphingosine.[8]

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a step-by-step approach to troubleshoot and overcome solubility challenges encountered with this compound in neutral pH buffers.

Problem: Precipitate forms when dissolving this compound in neutral buffer.

Underlying Cause: Afegostat is a weak base. At neutral pH, it can convert to its less soluble free base form, leading to precipitation.

Solutions:

  • pH Adjustment: The most direct way to improve solubility is to lower the pH of your buffer. Weakly basic drugs are more soluble at a pH below their pKa.[9]

    • Recommendation: Prepare your initial solution in a slightly acidic buffer (e.g., pH 5.0-6.0) where this compound is more likely to be fully dissolved. You can then carefully adjust the pH to your desired experimental value. Be aware that precipitation may still occur as you approach neutrality.

  • Use of Co-solvents: For in vitro experiments, the addition of a water-miscible organic co-solvent can increase the solubility of the free base form.

    • Recommendation: Prepare a concentrated stock solution in an organic solvent like DMSO. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

  • Kinetic vs. Thermodynamic Solubility: Distinguish between the initial, potentially higher, kinetic solubility and the long-term, lower, thermodynamic solubility. A supersaturated solution may be temporarily clear but can precipitate over time.

    • Recommendation: If a clear solution is needed for a short-term experiment, you can attempt to use a freshly prepared and diluted solution from a stock. For longer-term experiments, it is crucial to work within the thermodynamic solubility limits at your target pH.

Logical Flow for Troubleshooting Solubility

start Start: Dissolving This compound precipitate Precipitate Observed in Neutral pH Buffer? start->precipitate no_precipitate Solution is Clear. Proceed with Experiment. precipitate->no_precipitate No ph_adjust Lower the pH of the Initial Solvent/Buffer precipitate->ph_adjust Yes cosolvent Use a Co-solvent (e.g., DMSO) for Stock precipitate->cosolvent Yes check_stability Is the Solution Stable Over Time? ph_adjust->check_stability cosolvent->check_stability check_stability->no_precipitate Yes reassess Reassess Target Concentration or Formulation Strategy check_stability->reassess No

Caption: A flowchart for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol outlines a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Calibrated pH meter

  • Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to separate vials, each containing a buffer of a specific pH.

  • Seal the vials and place them on a shaker/rotator at a constant temperature for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method.

  • Measure the final pH of the saturated solution to ensure it has not shifted significantly.

  • Plot the measured solubility against the final pH of each buffer.

Workflow for pH-Solubility Profiling

cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add Excess Afegostat Tartrate to Buffers prep2 Equilibrate on Shaker (24-48h) prep1->prep2 analysis1 Centrifuge to Separate Solid prep2->analysis1 analysis2 Collect & Dilute Supernatant analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result Plot Solubility vs. pH analysis3->result

Caption: Workflow for determining the pH-solubility profile of this compound.

Signaling Pathway

GCase-Mediated Lysosomal Catabolism

This compound acts as a pharmacological chaperone to restore the function of mutant GCase. The diagram below illustrates the pathway of GCase trafficking and its role in lysosomal substrate degradation.

GCase_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome misfolded_gcase Misfolded GCase (from GBA1 mutation) chaperoned_gcase Correctly Folded GCase misfolded_gcase->chaperoned_gcase Chaperoning afegostat Afegostat afegostat->misfolded_gcase Binds & Stabilizes active_gcase Active GCase chaperoned_gcase->active_gcase Trafficking to Lysosome substrate Glucosylceramide (Substrate Accumulation) active_gcase->substrate Catalyzes products Glucose + Ceramide (Normal Catabolism) substrate->products Hydrolysis

Caption: Mechanism of action of Afegostat as a pharmacological chaperone for GCase.

References

Technical Support Center: Optimizing Afegostat Tartrate for Chaperone Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Afegostat Tartrate (also known as AT2101 or Isofagomine). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the concentration of this compound for its chaperone activity on β-glucocerebrosidase (GCase).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a pharmacological chaperone that acts as an active-site-specific competitive inhibitor of the enzyme β-glucocerebrosidase (GCase).[1][2][3] In the neutral pH environment of the endoplasmic reticulum (ER), it selectively binds to and stabilizes misfolded GCase, preventing its premature degradation and facilitating its proper trafficking to the lysosome.[4][5][6] Once in the acidic environment of the lysosome, the lower pH and the presence of the natural substrate lead to the dissociation of this compound, allowing the now correctly folded GCase to carry out its enzymatic function.[3]

Q2: What is a typical effective concentration range for this compound in cell culture experiments?

Based on studies using patient-derived fibroblasts and lymphoblastoid cell lines, a typical effective concentration range for this compound is between 10 µM and 100 µM.[1][7] Optimal enhancement of GCase activity has been observed at concentrations around 30 µM.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How long should I incubate my cells with this compound?

Incubation times of 3 to 7 days are commonly reported to achieve a significant increase in GCase activity.[7][8] Longer incubation periods, such as 5 days, have been shown to result in a greater enhancement of GCase activity compared to shorter periods.[7]

Q4: I see an inhibition of GCase activity at high concentrations. Is this expected?

Yes, this is an expected phenomenon. This compound is a competitive inhibitor of GCase.[1][2][3] While at optimal concentrations it acts as a chaperone to increase the total amount of active enzyme, at excessively high concentrations, its inhibitory effect at the active site can mask the increase in enzyme quantity, leading to an apparent decrease in overall activity.[9] This underscores the importance of a careful dose-response analysis.

Q5: Is a washout step necessary before assaying for GCase activity?

Yes, a washout step is highly recommended. Because this compound is a competitive inhibitor, its presence in the cell lysate during the GCase activity assay can lead to an underestimation of the true chaperone effect. A washout period of 24 to 72 hours, where the cells are incubated in fresh media without the compound, is often sufficient to minimize this inhibition.[8]

Q6: What are the solubility and storage recommendations for this compound?

This compound is soluble in aqueous buffers such as PBS (approximately 5 mg/mL) and in DMSO (approximately 2 mg/mL).[10] For long-term storage, it is recommended to store the solid compound at -20°C.[4][10] Aqueous stock solutions are not recommended for storage for more than one day.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant increase in GCase activity 1. Suboptimal concentration of this compound.2. Insufficient incubation time.3. Cell line may not have a responsive GCase mutation.4. Inhibition of GCase activity by residual compound during the assay.1. Perform a dose-response curve (e.g., 1 µM to 100 µM) to identify the optimal concentration.2. Increase the incubation time (e.g., up to 7 days).3. Confirm the GCase mutation in your cell line is amenable to chaperone therapy.4. Implement a washout step (24-72 hours) before cell lysis and GCase assay.
High variability between replicates 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or assay setup.3. Cell health issues.1. Ensure uniform cell seeding across all wells.2. Use calibrated pipettes and be meticulous with dilutions and additions.3. Monitor cell morphology and viability; ensure cells are healthy and not overgrown.
Decreased GCase activity at higher concentrations 1. Inhibitory effect of this compound is dominating the chaperone effect.1. This is expected. The optimal concentration will be at the peak of the dose-response curve before the inhibitory effect becomes predominant.
Compound precipitation in culture media 1. The concentration used exceeds the solubility of this compound in the media.1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., water or DMSO) and then dilute it into the culture media. Ensure the final solvent concentration is not toxic to the cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Mutant GCase Activity

Cell TypeGCase MutationThis compound Concentration (µM)Incubation TimeFold Increase in GCase ActivityReference
Gaucher FibroblastsN370S305 days~2.5-fold[8]
Gaucher FibroblastsN370S1005 days~3.0-fold[7]
Gaucher FibroblastsL444P30 - 1005 days~1.8 to 2.2-fold[8]
Gaucher LCLsL444P307 days on / 3 days offSignificant reduction in glucosylceramide[8]

Table 2: Biochemical Properties of this compound

PropertyValueReference
Ki for GCase~30 nM[2][3][11]
Solubility in PBS (pH 7.2)~5 mg/mL[10]
Solubility in DMSO~2 mg/mL[10]
Recommended Storage-20°C (solid)[4][10]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration in Cultured Fibroblasts

1. Cell Seeding:

  • Seed Gaucher patient-derived fibroblasts in a 24-well plate at a density that will result in 80-90% confluency at the end of the experiment.

  • Culture cells in their recommended growth medium and conditions.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in sterile water or DMSO.

  • On the day of treatment, serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Replace the medium in the cell culture plate with the medium containing the different concentrations of this compound.

3. Incubation:

  • Incubate the cells for 5 days at 37°C in a humidified incubator with 5% CO2.

4. Washout:

  • After the 5-day incubation, aspirate the medium containing this compound.

  • Wash the cells twice with sterile PBS.

  • Add fresh culture medium without this compound and incubate for an additional 24-48 hours.

5. Cell Lysis:

  • After the washout period, wash the cells with PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., citrate-phosphate buffer pH 5.5 with 0.4% Triton X-100 and 0.4% taurodeoxycholate).[1]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

6. Protein Quantification:

  • Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA).

7. GCase Activity Assay:

  • Prepare a reaction mixture containing the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a citrate-phosphate buffer.[12][13]

  • Add a standardized amount of protein from each cell lysate to the reaction mixture.

  • Incubate at 37°C for 1 hour.[1]

  • Stop the reaction by adding a high pH stop buffer (e.g., 0.1 M 2-amino-2-methyl-1-propanol).[1]

  • Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.

8. Data Analysis:

  • Normalize the GCase activity to the total protein concentration for each sample.

  • Plot the normalized GCase activity against the concentration of this compound to determine the optimal concentration.

Visualizations

Afegostat_Mechanism cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded_GCase Misfolded GCase Stabilized_Complex Stabilized GCase-Afegostat Complex Misfolded_GCase->Stabilized_Complex Binding & Stabilization ERAD ER-Associated Degradation Misfolded_GCase->ERAD Premature Degradation Afegostat This compound Afegostat->Stabilized_Complex Active_GCase Active GCase Stabilized_Complex->Active_GCase Trafficking & Dissociation Products Glucose + Ceramide Active_GCase->Products Hydrolysis Substrate Glucosylceramide Substrate->Active_GCase

Caption: Mechanism of action of this compound as a pharmacological chaperone for GCase.

Experimental_Workflow A 1. Seed Cells B 2. Treat with this compound Dose Range A->B C 3. Incubate for 5 Days B->C D 4. Washout (24-48h) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. Perform GCase Activity Assay (4-MUG) E->F G 7. Analyze Data & Determine Optimal Concentration F->G

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Low/No Increase in GCase Activity Check_Washout Was a washout step performed? Start->Check_Washout Perform_Washout Implement a 24-72h washout step Check_Washout->Perform_Washout No Check_Concentration Was a dose-response performed? Check_Washout->Check_Concentration Yes Perform_Washout->Check_Concentration Perform_Dose_Response Perform dose-response (1-100 µM) Check_Concentration->Perform_Dose_Response No Check_Incubation What was the incubation time? Check_Concentration->Check_Incubation Yes Perform_Dose_Response->Check_Incubation Increase_Incubation Increase incubation to 5-7 days Check_Incubation->Increase_Incubation < 5 days Consider_Mutation Consider if GCase mutation is responsive Check_Incubation->Consider_Mutation ≥ 5 days

Caption: Troubleshooting decision tree for suboptimal GCase activity.

References

Potential off-target effects of Afegostat Tartrate in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Afegostat Tartrate (also known as Isofagomine or AT-2101) in cellular models.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments designed to evaluate the off-target effects of this compound.

Issue Potential Cause Recommended Solution
Unexpected changes in cell proliferation or viability at high concentrations. Iminosugars can sometimes exhibit cellular toxicity at high concentrations. A study has shown that 20 µM of isofagomine can lead to a ~20% reduction in fibroblast proliferation.[1]- Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. - Use concentrations in the low micromolar range, which have been shown to enhance GCase activity without significant effects on cell growth.[1] - Include a positive control for cytotoxicity in your experiments.
Variability in GCase activity enhancement. The chaperone effect of this compound can be dependent on the specific GCase mutation and the cellular model being used.[2][3]- Confirm the GCase mutation status of your cellular model. - Optimize the incubation time and concentration of this compound for your specific cell line. - Ensure consistent experimental conditions, including cell density and passage number.
Difficulty in identifying specific off-targets. Off-target interactions can be of low affinity or transient, making them difficult to detect.- Employ a multi-pronged approach for off-target identification, including proteomics methods like Cellular Thermal Shift Assay (CETSA) and computational predictions.[4][5][6][7][8][9] - Use a range of this compound concentrations in your screening assays.
Observed effects on autophagy. As this compound's primary target, GCase, is a key lysosomal enzyme, alterations in its function can indirectly impact the autophagy-lysosome pathway.[10][11][12][13]- Monitor key autophagy markers such as LC3-II conversion and p62 levels by western blot or immunofluorescence. - Perform autophagic flux assays to determine if the observed effects are due to induction or blockage of autophagy.
Potential inhibition of cholinesterases. While not directly shown for this compound, a derivative (isofagomine-coumarin hybrid) has been reported to inhibit butyrylcholinesterase (BuChE).- Screen this compound against a panel of cholinesterases, including acetylcholinesterase (AChE) and BuChE, using commercially available assay kits.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a pharmacological chaperone that acts as a competitive inhibitor of β-glucocerebrosidase (GCase).[14][15] It selectively binds to misfolded GCase in the endoplasmic reticulum, promoting its proper folding, and facilitating its trafficking to the lysosome, thereby increasing GCase activity.[2][14]

Q2: Are there any known off-target effects of this compound?

A2: There is limited publicly available data on the comprehensive off-target profile of this compound. As an iminosugar, it has the potential to interact with other glycosidases. One study on a chemically related isofagomine-coumarin hybrid showed inhibition of butyrylcholinesterase (BuChE), suggesting a potential for this compound to interact with cholinesterases. However, direct evidence for this compound is lacking.

Q3: How can I screen for potential off-target effects of this compound in my cellular model?

A3: A systematic approach is recommended to identify potential off-targets. This can include:

  • Computational Screening: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[4]

  • Broad-Panel Enzymatic Assays: Screen this compound against a large panel of kinases and other enzymes to identify potential inhibitory activity.

  • Cellular Thermal Shift Assay (CETSA): This method can detect direct binding of this compound to proteins in a cellular context by measuring changes in their thermal stability.[5][6][7][8][9]

  • Proteomics Approaches: Employ activity-based protein profiling (ABPP) to identify enzymes that are functionally inhibited by this compound in cell lysates or intact cells.

Q4: Could this compound affect cellular pathways downstream of its target?

A4: Yes. By modulating the activity of GCase, a key lysosomal enzyme, this compound can indirectly influence pathways reliant on proper lysosomal function. The autophagy-lysosome pathway is particularly relevant, as lysosomes are essential for the degradation of autophagic cargo.[10][11][12][13] Researchers should consider evaluating markers of autophagy when studying the cellular effects of this compound.

Q5: What cellular models are suitable for studying the effects of this compound?

A5: this compound has been studied in various cellular models, including:

  • Fibroblasts derived from Gaucher disease patients.[2]

  • Lymphoblastoid cell lines.

  • Induced pluripotent stem cell (iPSC)-derived neurons or other relevant cell types.

The choice of cellular model should be guided by the specific research question and the GCase mutation status.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol provides a general framework for using CETSA to identify potential off-targets of this compound in a cellular model.

  • Cell Culture and Treatment:

    • Culture your chosen cell line to ~80% confluency.

    • Treat cells with either vehicle control (e.g., DMSO) or a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM) for a predetermined time (e.g., 1-4 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A non-heated control should be included.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies against suspected off-targets or by mass spectrometry for an unbiased proteome-wide analysis.

  • Data Analysis:

    • Quantify the band intensities from the Western blots or the spectral counts from the mass spectrometry data.

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve indicates a direct interaction between this compound and the protein.

Visualizations

Experimental_Workflow_for_Off_Target_Screening cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Phenotyping A This compound Structure B Off-Target Prediction Software A->B C List of Potential Off-Targets B->C D Biochemical Assays (e.g., Kinase Panel) C->D E Cellular Thermal Shift Assay (CETSA) C->E F Activity-Based Protein Profiling (ABPP) C->F I Signaling Pathway Analysis D->I E->I F->I G Cell Viability & Proliferation Assays H Autophagy Flux Assay

Caption: Workflow for identifying potential off-target effects of this compound.

Hypothetical_Signaling_Pathway cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effect cluster_downstream Potential Downstream Effect Afegostat This compound GCase Misfolded GCase (ER) Afegostat->GCase BuChE Butyrylcholinesterase (BuChE) Afegostat->BuChE Hypothesized Folded_GCase Properly Folded GCase GCase->Folded_GCase Chaperoning Lysosome Lysosomal Function (Increased GCase Activity) Folded_GCase->Lysosome Trafficking Autophagy Autophagy Pathway Lysosome->Autophagy Modulation Inhibition Inhibition BuChE->Inhibition

Caption: On-target and potential off-target effects of this compound.

References

Technical Support Center: Afegostat Tartrate & GCase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afegostat Tartrate and encountering inconsistent Glucosylceramidase (GCase) activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect GCase activity?

This compound (also known as isofagomine or AT2101) is a pharmacological chaperone.[1][2][3] It is an iminosugar that acts as a competitive inhibitor of the GCase active site.[4] Its primary mechanism of action is to bind to and stabilize misfolded GCase enzyme in the endoplasmic reticulum (ER), facilitating its correct folding and subsequent trafficking to the lysosome.[2][3][5] This ultimately leads to an increase in the total amount of active GCase in the lysosome, thereby enhancing cellular GCase activity.[4]

Q2: What is the optimal cellular localization for this compound's chaperone activity?

This compound exerts its chaperone effect within the neutral pH environment of the endoplasmic reticulum (ER).[2][3] In the acidic environment of the lysosome, the affinity of this compound for the GCase active site is reduced, allowing the substrate to be processed.[4]

Q3: Can this compound inhibit GCase activity?

Yes. As a competitive inhibitor, high concentrations of this compound can lead to inhibition of GCase activity.[4] It is crucial to determine the optimal concentration that maximizes the chaperoning effect while minimizing inhibitory effects in your specific experimental model.

Q4: What are the common methods for measuring GCase activity?

The most common in vitro method utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[6][7][8] In this assay, GCase cleaves 4-MUG to produce the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[7][8] It is important to perform this assay at an acidic pH (typically 4.0-5.4) to mimic the lysosomal environment and to minimize the activity of non-lysosomal β-glucosidases (GBA2).[6][7][9] Other methods include using live-cell substrates like 5-(pentafluorobenzoylamino)fluorescein di-β-D-glucopyranoside (PFB-FDGlu) for in situ measurements.[10]

Troubleshooting Inconsistent GCase Activity

Problem 1: No significant increase in GCase activity observed after this compound treatment.
Possible Cause Recommended Solution
Suboptimal this compound Concentration: Perform a dose-response curve to determine the optimal concentration for your cell type and GCase mutation. High concentrations can be inhibitory.[4]
Insufficient Incubation Time: Optimize the incubation time with this compound. Chaperone-mediated increases in enzyme activity take time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Cell Lysis and Assay Timing: If residual this compound is carried over into the lysate, it can inhibit the GCase activity measurement. Consider a washout step where the media containing this compound is replaced with fresh media for a period before cell lysis to allow for the dissociation of the chaperone in the acidic lysosome.
Incorrect Assay pH: Ensure your assay buffer is at the optimal acidic pH for GCase activity (typically pH 4.0-5.4).[6][7] Verify the pH of your buffers before each experiment.
Presence of GBA2 Activity: The non-lysosomal β-glucosidase GBA2 can also hydrolyze 4-MUG.[9] To specifically measure lysosomal GCase activity, include a GCase-specific inhibitor like conduritol B epoxide (CBE) in a control well. Alternatively, the use of taurocholate in the assay buffer can help to inhibit GBA2 and activate GBA1.[11]
Cell Health: Ensure cells are healthy and not overgrown, as this can affect protein synthesis and trafficking.
Problem 2: High variability in GCase activity measurements between replicates.
Possible Cause Recommended Solution
Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells.
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate addition of reagents, especially the small volumes of cell lysate and substrate.
Incomplete Cell Lysis: Ensure complete cell lysis to release all the GCase enzyme. Sonication or the use of appropriate detergents (e.g., Triton X-100) can aid in complete lysis.[11]
Inaccurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to normalize GCase activity to the total protein concentration in each lysate.[11]
Fluorescence Reader Settings: Optimize the gain and other settings on your fluorescence plate reader to ensure you are within the linear range of detection for 4-MU.
Substrate Instability: Prepare the 4-MUG substrate solution fresh before each experiment and protect it from light.[7][8]

Experimental Protocols

Key Experiment: In Vitro GCase Activity Assay using 4-MUG

This protocol is adapted from publicly available resources and provides a general framework.[7][8][11] Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • Cell Lysates: Cells treated with vehicle or varying concentrations of this compound.

  • Lysis Buffer: e.g., 1% (v/v) Triton X-100 in PBS.

  • Assay Buffer: 0.2 M Citrate-Phosphate buffer, pH 5.4, containing 0.25% (w/v) Sodium Taurocholate.

  • Substrate Stock Solution: 10 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in DMSO.

  • Stop Buffer: 1 M Glycine, pH 10.7.

  • 4-Methylumbelliferone (4-MU) Standard: For generating a standard curve.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm).

Procedure:

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse cells in Lysis Buffer on ice.

    • Clarify lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Enzymatic Reaction:

    • In a 96-well plate, add a specific amount of protein lysate (e.g., 10-20 µg) to each well.

    • Bring the volume in each well to 50 µL with Assay Buffer.

    • Prepare a 4-MUG working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2.5 mM).

    • Initiate the reaction by adding 50 µL of the 4-MUG working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 100 µL of Stop Buffer to each well.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 4-MU.

    • Calculate the amount of 4-MU produced in each sample based on the standard curve.

    • Normalize the GCase activity to the protein concentration and express as nmol/mg/hour or a similar unit.

Visualizations

GCase_Signaling_Pathway cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded_GCase Misfolded GCase Afegostat This compound Misfolded_GCase->Afegostat Binding & Stabilization Correctly_Folded_GCase Correctly Folded GCase Afegostat->Correctly_Folded_GCase Promotes Folding LIMP2 LIMP-2 Correctly_Folded_GCase->LIMP2 Binding for Transport Active_GCase Active GCase LIMP2->Active_GCase Trafficking Glucosylceramide Glucosylceramide Active_GCase->Glucosylceramide Hydrolysis Ceramide_Glucose Ceramide + Glucose SaposinC Saposin C SaposinC->Active_GCase Co-activates

Caption: GCase trafficking and activation pathway with this compound intervention.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., patient-derived fibroblasts) Afegostat_Treatment 2. Treat with this compound (include vehicle control) Cell_Culture->Afegostat_Treatment Incubation 3. Incubate (e.g., 48 hours) Afegostat_Treatment->Incubation Cell_Lysis 4. Cell Lysis (e.g., Triton X-100) Incubation->Cell_Lysis Protein_Quantification 5. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification GCase_Assay 6. GCase Activity Assay (4-MUG substrate) Protein_Quantification->GCase_Assay Data_Analysis 7. Data Analysis (Normalize to protein concentration) GCase_Assay->Data_Analysis

Caption: A typical experimental workflow for assessing GCase activity with this compound.

References

Reasons for Afegostat Tartrate (Plicera) clinical trial failure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the clinical trial failure of Afegostat Tartrate (Plicera). The information is based on publicly available data and scientific interpretations of the trial outcomes.

Frequently Asked Questions (FAQs)

Q1: What was the intended mechanism of action for this compound (Plicera)?

This compound (isofagomine) was designed as a pharmacological chaperone for the treatment of Gaucher disease.[1] Its primary mechanism of action was to selectively bind to and stabilize misfolded β-Glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.[1][2] This binding was intended to occur in the endoplasmic reticulum (ER), facilitating the correct folding of the enzyme and its subsequent trafficking to the lysosome, where it would metabolize its substrate, glucocerebroside.[3][4] The therapeutic goal was to increase the overall activity of the GCase enzyme within the lysosome.[1]

Q2: Why did the Phase 2 clinical trial for this compound fail?

The Phase 2 clinical trial for this compound in treatment-naive adult patients with type 1 Gaucher disease was terminated in 2009 due to a lack of clinically meaningful efficacy.[1] While the drug successfully increased the levels of the target GCase enzyme in patients' white blood cells, this biochemical effect did not translate into significant improvements in key clinical measures of the disease for the majority of participants. Out of eighteen patients who completed the study, only one showed a clinically meaningful improvement.

Q3: What is the leading hypothesis for the discrepancy between increased enzyme levels and lack of clinical efficacy?

A prominent hypothesis for the trial's failure is related to the high binding affinity of afegostat for the GCase active site.[3] While this high affinity was beneficial for stabilizing the enzyme in the neutral pH environment of the endoplasmic reticulum, it may have been too strong in the acidic environment of the lysosome.[3] Consequently, afegostat might have remained bound to the enzyme's active site, acting as an inhibitor and preventing the breakdown of glucocerebroside. This would negate the benefit of having increased levels of the correctly trafficked enzyme.[3]

Q4: Was this compound found to be unsafe during the clinical trial?

No, the preliminary results of the Phase 2 study indicated that this compound was generally well-tolerated. There were no serious adverse events (SAEs) reported in the study. One participant did discontinue the trial due to an adverse event related to conjunctivitis.

Troubleshooting Guide for Pharmacological Chaperone Experiments

This guide addresses potential issues researchers might encounter when developing or testing pharmacological chaperones, drawing lessons from the this compound clinical trial.

Issue Potential Cause Troubleshooting Steps
Increased target enzyme levels in vitro/in vivo, but no corresponding increase in substrate degradation. The chaperone has a high binding affinity that leads to enzyme inhibition at the site of action (e.g., the lysosome).1. pH-dependent binding assays: Characterize the binding affinity of the chaperone to the target enzyme across a range of pH values, particularly comparing the pH of the ER (neutral) with that of the lysosome (acidic).2. Competitive inhibition assays: Perform enzyme kinetics studies in the presence of the chaperone and the natural substrate to determine if the chaperone acts as a competitive inhibitor.3. Structural modifications: Synthesize and test analogs of the chaperone with modified binding domains to reduce affinity at acidic pH while maintaining stabilizing effects in the ER.
Inconsistent results between different cell lines or patient-derived cells. The efficacy of a pharmacological chaperone can be highly dependent on the specific mutation of the target protein. Afegostat was noted to be particularly effective for the N370S mutation.[1]1. Mutation-specific screening: Test the chaperone on a panel of cell lines expressing different clinically relevant mutations of the target enzyme.2. Genotype-phenotype correlation: In early-stage clinical studies, stratify patients by genotype to identify subpopulations that may respond better to the treatment.
Difficulty in translating in vitro efficacy to in vivo models. Poor pharmacokinetic or pharmacodynamic (PK/PD) properties of the chaperone, such as low bioavailability, rapid metabolism, or inability to reach the target tissue in sufficient concentrations.1. ADME studies: Conduct thorough absorption, distribution, metabolism, and excretion (ADME) studies in animal models.2. Dose-ranging studies: Perform dose-escalation studies in vivo to determine the optimal therapeutic window that balances chaperone activity with potential off-target effects or inhibition.3. Tissue distribution analysis: Measure the concentration of the chaperone in target tissues to ensure it reaches the site of action.

Quantitative Data from Phase 2 Clinical Trial

Parameter Value Reference
Drug This compound (Plicera)[1]
Indication Type 1 Gaucher Disease
Patient Population Treatment-naive adults
Number of Enrolled Subjects 19
Number of Subjects Completing the Study 18
Dosing Regimens Studied 225 mg (three days on/four days off and seven days on/seven days off)
Primary Outcome Lack of clinically meaningful improvement in key disease measures
Patients with Clinically Meaningful Improvement 1 out of 18
Biochemical Outcome All patients experienced an increase in GCase enzyme levels in white blood cells
Safety Generally well-tolerated, no serious adverse events reported

Experimental Protocols

1. GCase Enzyme Activity Assay in Patient-Derived Fibroblasts

  • Objective: To determine the effect of a pharmacological chaperone on the activity of the GCase enzyme.

  • Methodology:

    • Culture fibroblasts derived from Gaucher disease patients with known GCase mutations.

    • Incubate the cells with varying concentrations of the test chaperone for a specified period (e.g., 24-72 hours).

    • Lyse the cells and prepare a protein extract.

    • Measure total protein concentration using a standard method (e.g., Bradford assay).

    • Assay GCase activity by incubating the cell lysate with a fluorescent substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer (pH 4.5) to mimic lysosomal conditions.

    • Measure the fluorescence of the cleaved 4-methylumbelliferone product over time.

    • Normalize GCase activity to the total protein concentration.

2. Cellular Trafficking of GCase via Immunofluorescence

  • Objective: To visualize the subcellular localization of GCase and assess the effect of a chaperone on its trafficking from the ER to the lysosome.

  • Methodology:

    • Grow patient-derived cells on coverslips and treat with the test chaperone.

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Incubate the cells with a primary antibody specific for the GCase enzyme.

    • Incubate with a secondary antibody conjugated to a fluorophore.

    • Co-stain with markers for the endoplasmic reticulum (e.g., anti-calnexin antibody) and lysosomes (e.g., anti-LAMP1 antibody) using different colored fluorophores.

    • Mount the coverslips on microscope slides and visualize using a confocal microscope.

    • Analyze the degree of colocalization between GCase and the lysosomal marker with and without chaperone treatment.

Visualizations

GCase_Pathway cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~4.5) Misfolded_GCase Misfolded GCase Stabilized_Complex GCase-Afegostat Complex Afegostat This compound Afegostat->Misfolded_GCase Binds & Stabilizes Active_GCase Active GCase Stabilized_Complex->Active_GCase Trafficking & Dissociation (Intended) Inhibited_Complex Inhibited GCase-Afegostat Complex Stabilized_Complex->Inhibited_Complex Trafficking & No Dissociation (Hypothesized Failure) Substrate Glucocerebroside Active_GCase->Substrate Metabolizes Breakdown_Products Glucose + Ceramide

Caption: Intended vs. Hypothesized Mechanism of this compound

experimental_workflow Start Start: Develop Pharmacological Chaperone In_Vitro In Vitro Testing (e.g., Enzyme Activity Assays) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., Patient-derived cells, Trafficking) In_Vitro->Cell_Based In_Vivo In Vivo Animal Models (e.g., ADME, Efficacy) Cell_Based->In_Vivo Clinical_Trial Phase 2 Clinical Trial In_Vivo->Clinical_Trial Biochemical_Endpoint Biochemical Endpoint Met? (e.g., Increased Enzyme Levels) Clinical_Trial->Biochemical_Endpoint Clinical_Endpoint Clinical Endpoint Met? (e.g., Symptom Improvement) Biochemical_Endpoint->Clinical_Endpoint Yes Failure Trial Failure (Afegostat Outcome) Biochemical_Endpoint->Failure No Success Successful Trial Clinical_Endpoint->Success Yes Clinical_Endpoint->Failure No

Caption: Drug Development and Trial Logic for this compound

References

High-affinity binding issues of Afegostat Tartrate in lysosomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afegostat Tartrate. The information focuses on addressing the challenges associated with its high-affinity binding to β-glucocerebrosidase (GCase) within the lysosome.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as isofagomine or AT2101) is an experimental pharmacological chaperone investigated for the treatment of Gaucher's disease.[1] As an iminosugar, it is designed to bind to and stabilize misfolded mutant forms of the enzyme β-glucocerebrosidase (GCase) in the neutral pH environment of the endoplasmic reticulum (ER).[2][3][4][5] This stabilization is intended to prevent the premature degradation of the enzyme, allowing it to traffic to the lysosome, where it can metabolize its substrate, glucocerebroside.[1][6]

Q2: Why is high-affinity binding of this compound in the lysosome a concern?

While high-affinity binding is desirable in the ER to stabilize the misfolded GCase, it can be problematic in the acidic environment of the lysosome. This compound is a competitive inhibitor of GCase.[7] If the binding affinity remains high at the low lysosomal pH (around 4.5-5.0), Afegostat may not readily dissociate from the enzyme's active site. This can lead to the inhibition of GCase activity, counteracting the intended therapeutic benefit of chaperoning.[8] In fact, the clinical development of Afegostat was terminated after a failed Phase II clinical trial, potentially due to this high-binding affinity at lysosomal pH.[1][8]

Q3: What are the physicochemical properties of this compound that lead to its accumulation in lysosomes?

Afegostat is a piperidine derivative, which is a weakly basic moiety.[1] Compounds that are lipophilic and possess a basic functional group (with a pKa between 6.5 and 11) are known as lysosomotropic. These molecules can cross cellular membranes in their neutral state and become protonated and trapped within the acidic environment of the lysosome. This process, known as ion trapping, can lead to a significant accumulation of the compound within this organelle.

Q4: How can I determine if this compound is acting as a chaperone or an inhibitor in my cellular model?

Distinguishing between chaperoning and inhibition is critical. An ideal pharmacological chaperone should exhibit high binding affinity at the neutral pH of the ER (pH ~7.4) and lower binding affinity at the acidic pH of the lysosome (pH ~4.5-5.0).[9] You can investigate this by performing GCase activity assays at different pH values in the presence of Afegostat. An increase in GCase activity at neutral pH (indicative of stabilization) followed by a decrease at acidic pH would suggest the dual role.

Troubleshooting Guides

Problem 1: Unexpected Decrease in GCase Activity in Lysates from Afegostat-Treated Cells

Possible Cause: The concentration of this compound used is causing significant inhibition of GCase in the lysosome, or the compound is not effectively chaperoning the mutant GCase to the lysosome.

Troubleshooting Steps:

  • Optimize Afegostat Concentration: Perform a dose-response curve to determine the optimal concentration that maximizes the chaperoning effect while minimizing inhibition.

  • Assess GCase Trafficking: Use immunofluorescence or Western blotting of subcellular fractions to determine if Afegostat treatment increases the amount of GCase protein in the lysosome.

  • pH-Dependent Activity Assay: Conduct GCase activity assays on cell lysates at both pH 7.4 and pH 4.8. A successful chaperone should show an increase in the total amount of active enzyme that is then available at the lower pH. If activity is consistently low at pH 4.8, it points towards inhibition.

Problem 2: No significant increase in GCase activity despite evidence of lysosomal accumulation.

Possible Cause: Afegostat is effectively accumulating in the lysosome but its high affinity at low pH is preventing its dissociation from the GCase active site.

Troubleshooting Steps:

  • Washout Experiment: Treat cells with Afegostat for a period to allow for chaperoning and trafficking, then wash the compound out and culture the cells in a drug-free medium for various time points before lysing and assaying for GCase activity. This may allow for the dissociation of the inhibitor over time.

  • Competitive Displacement Assay: In an in vitro assay with purified GCase, pre-incubate the enzyme with Afegostat at neutral pH, then dilute into an acidic buffer containing a high concentration of a fluorescent substrate. A slow rate of substrate turnover compared to a control without Afegostat would indicate slow dissociation.

  • Assess Lysosomal Health: High concentrations of lysosomotropic compounds can lead to lysosomal dysfunction, including an increase in lysosomal pH. This can be measured using pH-sensitive fluorescent probes. An alteration in lysosomal pH could indirectly affect GCase activity.

Data Presentation

PropertyValueReference
Drug Name This compound[1]
Synonyms Isofagomine, AT-2101[1]
Mechanism of Action Pharmacological Chaperone, Competitive Inhibitor of GCase[2][7]
Binding Affinity (Ki) ~30 nM for wild-type and mutant GCase[7]
Molecular Formula C6H13NO3[1]
Molar Mass 147.174 g·mol−1[1]

Experimental Protocols

Protocol 1: In Vitro GCase Activity Assay

This protocol is adapted from standard methods for measuring GCase activity using a fluorescent substrate.[10][11][12]

Materials:

  • Cell lysates or purified GCase

  • Assay Buffer (Citrate-phosphate buffer with sodium taurocholate and BSA)

  • Fluorescent Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Stop Buffer (e.g., glycine-NaOH, pH 10.4)

  • This compound

  • 96-well black plates

  • Plate reader with fluorescence detection (Ex/Em = 350/460 nm)

Procedure:

  • Prepare cell lysates in a suitable lysis buffer.

  • In a 96-well plate, add your protein sample (lysate or purified enzyme).

  • Add this compound at various concentrations to the appropriate wells. Include a no-drug control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the 4-MUG substrate.

  • Incubate at 37°C for 1 hour, protected from light.

  • Stop the reaction by adding the Stop Buffer.

  • Measure the fluorescence intensity in a plate reader.

  • Calculate GCase activity based on a standard curve of the fluorescent product (4-methylumbelliferone).

Protocol 2: In Situ GCase Activity Assay

This protocol allows for the measurement of GCase activity within the cellular environment.[13]

Materials:

  • Live cells cultured in a suitable plate

  • PFB-FDGlu (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside) substrate

  • This compound

  • Fluorescence microscope or high-content imager

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash the cells to remove excess compound.

  • Add the PFB-FDGlu substrate to the cells and incubate.

  • As GCase cleaves the substrate, green fluorescence will be produced.

  • Capture images using a fluorescence microscope.

  • Quantify the fluorescence intensity per cell to determine GCase activity.

Visualizations

GCase_Chaperoning_and_Inhibition cluster_ER Endoplasmic Reticulum (pH ~7.4) cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded_GCase Misfolded GCase Stabilized_Complex Stabilized GCase-Afegostat Complex Misfolded_GCase->Stabilized_Complex Binding & Stabilization Degradation Proteasomal Degradation Misfolded_GCase->Degradation Default Pathway Afegostat_ER This compound Afegostat_ER->Stabilized_Complex Trafficked_Complex GCase-Afegostat Complex Stabilized_Complex->Trafficked_Complex Trafficking Active_GCase Active GCase Trafficked_Complex->Active_GCase Dissociation (Ideal) Inhibited_GCase Inhibited GCase Trafficked_Complex->Inhibited_GCase High-Affinity Binding (Problematic) Product Glucose + Ceramide Active_GCase->Product Metabolism Substrate Glucocerebroside Substrate->Active_GCase

Caption: Mechanism of this compound action.

Troubleshooting_Workflow Start Unexpected GCase Activity Results with Afegostat Check_Concentration Is the Afegostat concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Trafficking Is GCase trafficking to the lysosome confirmed? Check_Concentration->Check_Trafficking Yes Dose_Response->Check_Trafficking Immunofluorescence Immunofluorescence for GCase and LAMP1 co-localization Check_Trafficking->Immunofluorescence No Check_pH_Dependence Is binding pH-dependent? Check_Trafficking->Check_pH_Dependence Yes Immunofluorescence->Check_pH_Dependence pH_Activity_Assay Conduct GCase activity assays at pH 7.4 and 4.8 Check_pH_Dependence->pH_Activity_Assay Unsure Inhibition_Issue High-affinity binding at low pH is likely causing inhibition Check_pH_Dependence->Inhibition_Issue No pH_Activity_Assay->Inhibition_Issue Activity low at pH 4.8 Washout_Experiment Perform washout experiment to assess dissociation Inhibition_Issue->Washout_Experiment

Caption: Troubleshooting workflow for Afegostat experiments.

References

Technical Support Center: Afegostat Tartrate & Biochemical Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference when using Afegostat Tartrate or other small molecules in biochemical assays. The following FAQs and guides are designed to help you identify, characterize, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with my assay?

This compound (also known as Isofagomine) is a small molecule iminosugar that acts as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase).[1][2][3] Its primary mechanism involves binding to misfolded GCase, promoting its correct conformation and enhancing its activity.[3] Like many small molecules, it has the potential to interfere with biochemical assays through several mechanisms unrelated to its intended biological activity. These can include:

  • Fluorescence Interference: The compound may be intrinsically fluorescent or may quench the fluorescence of your assay's reporter molecule.[4][5]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[6][7]

  • Reactivity: The compound might react directly with assay components, such as substrates or detection reagents.[8][9]

  • Light Scattering: Precipitated or aggregated compounds can scatter light, interfering with absorbance or fluorescence readings.[10]

Q2: My fluorescence-based assay signal is decreasing in the presence of this compound. How can I determine if this is true inhibition or an artifact?

A decrease in signal could be due to genuine inhibition of the target enzyme or an interference artifact such as fluorescence quenching. To distinguish between these possibilities, you should perform a fluorescence interference counterscreen .

The goal is to measure the effect of the compound on the fluorophore in the absence of the biological target. If the compound quenches the signal of the free fluorophore, it is likely an artifact.

Experimental Protocol: Fluorescence Quenching Counterscreen

  • Preparation: Prepare a dilution series of this compound in the same assay buffer used for your primary experiment.

  • Control Wells: In a microplate, set up wells containing:

    • Buffer + Fluorophore (your assay's reporter molecule)

    • Buffer + Fluorophore + this compound (at various concentrations)

  • Incubation: Incubate the plate under the same conditions (temperature, time) as your primary assay.

  • Measurement: Read the fluorescence intensity on a plate reader using the same excitation and emission wavelengths.

  • Analysis: Compare the fluorescence signal in the wells with and without the compound. A concentration-dependent decrease in fluorescence in the absence of the enzyme indicates quenching.

Q3: I am observing inconsistent results in my ELISA. Could a small molecule like this compound be the cause?

Yes, small molecules can interfere with ELISAs in several ways.[11] Potential issues include:

  • Disruption of Antibody-Antigen Binding: The compound might bind to the capture or detection antibody, or to the antigen itself, preventing the formation of the immunocomplex.

  • Enzyme Inhibition: If your ELISA uses an enzyme-conjugated detection antibody (e.g., HRP), the compound could directly inhibit the enzyme, leading to a reduced signal.

  • Matrix Effects: The compound may alter the properties of the sample matrix (e.g., pH, ionic strength), affecting assay performance.[12]

To troubleshoot, you can run a spike-and-recovery experiment . Add a known amount of your target antigen into sample wells containing different concentrations of this compound. If you cannot "recover" the known amount of antigen accurately, it suggests interference.

Troubleshooting Guides

Guide 1: Investigating Compound Precipitation and Aggregation

Compound insolubility is a common source of false positives in screening assays.[6] Aggregates can non-specifically inhibit enzymes or interfere with optical measurements.

Step 1: Visual Inspection Visually inspect the assay plate wells containing the highest concentrations of your compound. Look for cloudiness, turbidity, or visible precipitates.

Step 2: Light Scattering Measurement A more sensitive method is to measure light scattering using a nephelometer or a plate reader capable of reading absorbance at a wavelength where the compound does not absorb (e.g., >600 nm). An increase in the signal with increasing compound concentration suggests aggregation.

Table 1: Hypothetical Light Scattering Data for this compound

This compound (µM)Absorbance at 650 nm (AU)Interpretation
0 (Control)0.005No significant scattering
100.006No significant scattering
300.015Minor scattering detected
1000.089Significant scattering; aggregation likely
3000.254High scattering; precipitation observed

Step 3: Mitigation If aggregation is detected, consider the following:

  • Add Detergent: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can often prevent aggregation-based interference.[10]

  • Lower Compound Concentration: Test lower concentrations of the compound to find a range where it remains soluble.

Guide 2: Workflow for Identifying Assay Interference

A systematic approach is crucial for identifying and eliminating false positives caused by assay interference.[13][14] This workflow can help guide your investigation from initial hit to confirmed activity.

G cluster_0 Initial Validation cluster_1 Interference Investigation cluster_2 Final Confirmation A Primary Screen Hit (e.g., Apparent Inhibition by this compound) B Dose-Response Confirmation A->B C Counterscreen Assays (Target-Independent) B->C Is dose-response observed? D Orthogonal Assay (Different Technology) C->D No interference? F False Positive (Interference Detected) C->F Interference detected? (e.g., Quenching, Aggregation) E Confirmed Hit D->E Activity confirmed? D->F Activity not confirmed?

Advanced Methodologies

Protocol: Counterscreen for Luciferase Inhibition

Many reporter-gene assays use luciferase. Small molecules can directly inhibit luciferase, leading to a false-positive readout (apparent inhibition of the pathway of interest).

  • Reagents:

    • Recombinant Luciferase Enzyme

    • Luciferin Substrate

    • Assay Buffer (identical to primary screen)

    • This compound dilution series

  • Procedure:

    • In a white, opaque microplate, add recombinant luciferase enzyme to all wells.

    • Add the this compound dilution series to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 15 minutes at room temperature.

    • Add the luciferin substrate to all wells to initiate the reaction.

    • Immediately measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Generate a dose-response curve to determine the IC50 of the compound against luciferase. An IC50 value in a similar range to the primary assay hit suggests interference.

Table 2: Example Counterscreen Data for Luciferase Inhibition

This compound (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)850,0000%
1845,0000.6%
3830,0002.4%
10430,00049.4%
30120,00085.9%
10015,00098.2%
Result: this compound directly inhibits luciferase with an IC50 ≈ 10 µM, indicating the primary screen hit is likely a false positive.
Signaling Pathway Considerations

When evaluating a compound, consider its known mechanism of action. This compound is a chaperone for GCase, which is involved in lysosomal function. An effect observed in a cell-based assay could be a downstream consequence of altered lysosomal biology rather than direct, on-target activity.

G cluster_0 Endoplasmic Reticulum cluster_1 Lysosome cluster_2 Potential Assay Interference Point A Misfolded GCase C Correctly Folded GCase A->C Promotes Folding B This compound B->A Binds D Functional GCase C->D Trafficking E Glucocerebroside (Substrate) D->E Metabolizes G Cellular Assay Readout (e.g., Reporter Gene) D->G Potential Off-Target or Downstream Effect F Glucose + Ceramide (Products) E->F Hydrolysis

References

Validation & Comparative

A Tale of Two Strategies: Afegostat Tartrate vs. Miglustat in Gaucher Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of a pharmacological chaperone and a substrate reduction therapy reveals divergent paths in the pursuit of treating Gaucher disease. While Miglustat has achieved clinical success and regulatory approval, Afegostat Tartrate's journey was halted after failing to demonstrate significant clinical efficacy.

This guide provides a detailed comparison of this compound and Miglustat, two orally administered small molecules developed for Gaucher disease, targeting the condition through fundamentally different mechanisms. We delve into their modes of action, present available preclinical and clinical data, and provide insights into the experimental protocols used to evaluate them. This objective comparison is intended for researchers, scientists, and drug development professionals to understand the distinct therapeutic approaches and their outcomes.

At a Glance: Key Differences

FeatureThis compound (Isofagomine)Miglustat (N-butyldeoxynojirimycin)
Therapeutic Strategy Pharmacological Chaperone Therapy (PCT)Substrate Reduction Therapy (SRT)
Mechanism of Action Binds to and stabilizes misfolded mutant β-glucocerebrosidase (GCase), aiding its proper trafficking and increasing its residual enzymatic activity.[1][2][3]Reversibly inhibits glucosylceramide synthase, the enzyme responsible for the first step in glucosylceramide synthesis, thereby reducing the rate of substrate accumulation.[4][5][6][7][8]
Development Status Development terminated in 2009 following failed Phase II clinical trials.[1][9]Approved in Europe and the United States for adults with mild to moderate type 1 Gaucher disease for whom enzyme replacement therapy (ERT) is not a suitable option.[4][10]
Primary Target Mutant β-glucocerebrosidase (GCase) enzyme.[1][3]Glucosylceramide synthase (GCS) enzyme.[5][6][7]
Clinical Outcome Failed to show clinically meaningful improvements in key disease markers in a Phase II trial.[9]Demonstrated significant reductions in liver and spleen volume and improvements in hematological parameters in clinical trials.[4][10][11]

Visualizing the Mechanisms of Action

The distinct strategies of Afegostat and Miglustat can be visualized in their interaction with the cellular pathways affected by Gaucher disease.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Misfolded_GCase Misfolded GCase Corrected_GCase Correctly Folded GCase Misfolded_GCase->Corrected_GCase Chaperone Action Afegostat Afegostat Afegostat->Misfolded_GCase Binds & Stabilizes Glucosylceramide Glucosylceramide (Substrate) Corrected_GCase->Glucosylceramide Degrades Lysosome Lysosome Corrected_GCase->Lysosome Trafficking Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GCS->Glucosylceramide Glucosylceramide->Lysosome Miglustat Miglustat Miglustat->GCS Inhibits Accumulation Substrate Accumulation Lysosome->Accumulation Deficient GCase Activity

Figure 1. Divergent mechanisms of Afegostat and Miglustat.

Comparative Efficacy Data

Direct comparison of clinical efficacy is challenging due to Afegostat's terminated development. The following tables summarize the available data from preclinical models for Afegostat and clinical trials for Miglustat.

Table 1: Preclinical Efficacy of this compound in Gaucher Disease Models
ParameterModel SystemKey FindingsReference
GCase Activity Mice expressing L444P-GCaseOral administration resulted in 2- to 5-fold increases in GCase activity in the brain and other tissues.[12]
GCase Activity N370S mutant fibroblastsIncreased GCase activity through multiple mechanisms, including improved trafficking and catalytic properties.[12]
Biomarkers Mice expressing L444P GCase8-week administration significantly lowered plasma chitin III and IgG levels.[12]
Organomegaly Mice expressing L444P GCase24-week administration significantly reduced spleen and liver weights.[12]
Table 2: Clinical Efficacy of Miglustat in Type 1 Gaucher Disease Patients
ParameterClinical Trial DetailsMean Change from BaselineReference
Spleen Volume 100 mg 3x daily, 12 months (n=22)-19% (p < 0.001)[4]
Liver Volume 100 mg 3x daily, 12 months (n=22)-12% (p < 0.001)[4]
Hemoglobin 100 mg 3x daily, 6 months (naïve patients)+0.77 g/dL[4]
Platelet Count 100 mg 3x daily, 6 months (naïve patients)+41.5 x 10⁹/L[4]
Chitotriosidase 100 mg 3x daily, 12 months (n=22)-16.4% (p < 0.001)[4]

Safety and Tolerability Profile

This compound

In its Phase II trial, Afegostat was generally well-tolerated, with no serious adverse events reported. One subject discontinued treatment due to conjunctivitis-related symptoms.[9]

Miglustat

The most common adverse effects associated with Miglustat are gastrointestinal, including diarrhea, which occurred in 79% of patients in one trial.[4] Weight loss and tremors are also frequently reported.[7] These side effects are often dose-related and may be reversible.[4] Close neurological follow-up is recommended due to the potential for peripheral neuropathy.[4]

Experimental Protocols

Assessment of GCase Activity (Afegostat)

This protocol outlines a general method for measuring β-glucocerebrosidase (GCase) activity in white blood cells (WBCs), a key pharmacodynamic biomarker in Afegostat trials.[13]

GCase_Assay_Workflow start Collect Whole Blood Sample isolate_wbc Isolate White Blood Cells (e.g., via lysis of red blood cells) start->isolate_wbc lyse_wbc Lyse WBCs to create cell homogenate isolate_wbc->lyse_wbc add_substrate Incubate homogenate with fluorescent GCase substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) lyse_wbc->add_substrate stop_reaction Stop enzymatic reaction (e.g., by adding a high pH buffer) add_substrate->stop_reaction measure_fluorescence Measure fluorescence of the cleaved product (4-methylumbelliferone) stop_reaction->measure_fluorescence calculate_activity Calculate GCase activity (normalized to protein concentration) measure_fluorescence->calculate_activity end Report GCase Levels calculate_activity->end

Figure 2. Workflow for GCase activity assay.

Methodology:

  • Sample Collection: Whole blood samples are collected from patients.[13]

  • Cell Isolation: White blood cells (WBCs) are isolated from the whole blood.

  • Homogenization: WBCs are lysed to release intracellular contents, including the GCase enzyme.

  • Enzymatic Reaction: The cell homogenate is incubated with a specific GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside, at an acidic pH to mimic lysosomal conditions.

  • Quantification: The reaction is stopped, and the amount of fluorescent product generated by GCase activity is measured using a fluorometer.

  • Normalization: The enzyme activity is typically normalized to the total protein concentration in the homogenate.

Assessment of Glucosylceramide Levels (Miglustat)

This protocol describes a general approach for quantifying glucosylceramide (GL-1) in tissues from animal models, a key efficacy measure for substrate reduction therapies.[14]

Methodology:

  • Tissue Homogenization: Liver, spleen, or other relevant tissues are collected from the animal model (e.g., D409V/null Gaucher mouse) and homogenized.[14]

  • Lipid Extraction: Total lipids are extracted from the tissue homogenate using a solvent system like chloroform/methanol.[15]

  • Purification: The lipid extract is subjected to purification steps, such as solid-phase extraction or column chromatography (e.g., DEAE-Sephadex A-25), to separate neutral glycolipids, including glucosylceramide.[15]

  • Quantification: The purified glucosylceramide is quantified. This can be achieved through methods like high-performance thin-layer chromatography (HPTLC) followed by densitometry, or more modern techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

  • Data Analysis: The amount of glucosylceramide is typically normalized to the initial tissue weight.

Conclusion

The comparative analysis of this compound and Miglustat offers a clear illustration of two distinct therapeutic strategies for Gaucher disease, with markedly different outcomes. Miglustat, a substrate reduction therapy, successfully navigated clinical trials and provides a valuable oral treatment option for a specific subset of patients with type 1 Gaucher disease.[4][10] Its efficacy in reducing organ volume and improving blood counts is well-documented.[11]

In contrast, this compound, a pharmacological chaperone, represents a promising but ultimately unsuccessful approach. While preclinical data showed its potential to increase the activity of the deficient GCase enzyme, it failed to translate into meaningful clinical benefits for patients.[9][12] The termination of its development underscores the significant challenges in translating chaperone-mediated enzyme stabilization into robust clinical efficacy. For the scientific community, this comparison highlights the complexities of drug development for lysosomal storage disorders and emphasizes the importance of clinical validation for promising preclinical concepts.

References

A Comparative Analysis of Afegostat Tartrate and Ambroxol as Pharmacological Chaperones for Glucocerebrosidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent pharmacological chaperones, Afegostat Tartrate and Ambroxol, for the lysosomal enzyme β-glucocerebrosidase (GCase). Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease and are a significant risk factor for Parkinson's disease. Pharmacological chaperones are small molecules designed to rescue misfolded mutant GCase, facilitating its proper trafficking and function. This document summarizes key performance data, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Comparison of GCase Chaperone Activity

The following table summarizes the quantitative effects of this compound and Ambroxol on GCase activity and substrate levels as reported in preclinical studies. It is important to note that the experimental conditions in the cited studies may vary.

ParameterThis compound (Isofagomine)AmbroxolCell/System Type
GCase Activity Increase (%) 172% (N370S/wt fibroblasts)[1]206% (N370S/wt fibroblasts)[1]Human Fibroblasts
158% (L444P/wt fibroblasts)[1]199% (L444P/wt fibroblasts)[1]Human Fibroblasts
161% (Control fibroblasts)[1]188% (Control fibroblasts)[1]Human Fibroblasts
~350% (L444P GCase LCLs)[2]15-50% (various GD fibroblasts)[3]Human Lymphoblastoid Cell Lines (LCLs) & Fibroblasts
Substrate Reduction Reduced glucosylceramide levels[4]34.1% - 61.9% reduction in glucosylsphingosine[5][6][7]In vivo (Gaucher disease patients)
Inhibitory Constant (Ki) ~30 nM[8]Not consistently reported as a primary inhibitory valueN/A

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of GCase chaperones are provided below.

GCase Activity Assay

This protocol is adapted from standard fluorometric assays used to measure GCase activity in cell lysates.[9][10][11]

Objective: To quantify the enzymatic activity of GCase in cell lysates treated with pharmacological chaperones.

Materials:

  • Phosphate-citrate buffer with sodium taurocholate

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Cell lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Cell Lysis: Culture human fibroblasts to 80-90% confluency. Treat cells with varying concentrations of this compound or Ambroxol for a specified period (e.g., 5 days). Harvest and lyse the cells using a suitable lysis buffer. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Enzyme Reaction: In a 96-well plate, add a standardized amount of protein lysate to each well. Initiate the enzymatic reaction by adding the 4-MUG substrate dissolved in phosphate-citrate buffer with sodium taurocholate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Stopping the Reaction: Terminate the reaction by adding a high pH stop buffer (e.g., glycine-NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometric plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis: Calculate GCase activity as the rate of 4-MUG cleavage per unit of protein per unit of time. Compare the activity in treated cells to untreated controls to determine the percentage increase.

Western Blot for GCase Protein Levels

This protocol outlines the procedure for assessing the total cellular GCase protein levels.[12][13]

Objective: To determine if chaperone treatment increases the total amount of GCase protein.

Materials:

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against GCase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Prepare cell lysates from treated and untreated fibroblasts as described in the GCase activity assay protocol. Quantify the protein concentration.

  • Electrophoresis and Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for GCase overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity for GCase and a loading control (e.g., β-actin or GAPDH). Normalize the GCase signal to the loading control and compare the levels in treated versus untreated cells.

Immunofluorescence for GCase Localization

This protocol is used to visualize the subcellular localization of GCase and its colocalization with lysosomes.[14][15][16]

Objective: To determine if chaperone treatment promotes the trafficking of GCase to the lysosome.

Materials:

  • Glass coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibodies: anti-GCase and anti-LAMP1 (a lysosomal marker)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Grow fibroblasts on glass coverslips and treat with the pharmacological chaperones.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with a detergent-based buffer.

  • Blocking and Staining: Block non-specific binding sites with a blocking solution. Incubate the cells with primary antibodies against GCase and LAMP1.

  • Secondary Antibody Incubation: After washing, incubate with fluorescently-labeled secondary antibodies with distinct emission spectra.

  • Mounting and Imaging: Stain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a confocal microscope.

  • Analysis: Analyze the images for the colocalization of the GCase signal (e.g., green fluorescence) with the LAMP1 signal (e.g., red fluorescence), which will appear as yellow in merged images, indicating the presence of GCase within the lysosomes.

Mandatory Visualization

The following diagrams were generated using the DOT language to illustrate key concepts in the evaluation of GCase chaperones.

GCase_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase Stabilized_Complex Stabilized GCase-Chaperone Complex Misfolded_GCase->Stabilized_Complex ERAD ER-Associated Degradation (Proteasome) Misfolded_GCase->ERAD Degradation Pathway Chaperone Afegostat or Ambroxol Chaperone->Stabilized_Complex Binds to Transport_Vesicle_1 Transport Vesicle Stabilized_Complex->Transport_Vesicle_1 Correct Folding & Trafficking Functional_GCase Functional GCase Transport_Vesicle_1->Functional_GCase Delivery to Lysosome Chaperone_Released Chaperone Transport_Vesicle_1->Chaperone_Released Dissociation in acidic pH Substrate Glucosylceramide Functional_GCase->Substrate Hydrolyzes Products Glucose + Ceramide Functional_GCase->Products Substrate->Products

GCase Chaperone Mechanism of Action

Experimental_Workflow Start Start: Hypothesis Chaperone enhances GCase function Cell_Culture Cell Culture (e.g., Patient Fibroblasts) Start->Cell_Culture Treatment Treatment with Chaperone (Afegostat or Ambroxol) Cell_Culture->Treatment Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays Cellular_Assays Cellular Assays Treatment->Cellular_Assays GCase_Activity GCase Activity Assay Biochemical_Assays->GCase_Activity Western_Blot Western Blot (GCase Protein Levels) Biochemical_Assays->Western_Blot Substrate_Levels Substrate Level Quantification Biochemical_Assays->Substrate_Levels Data_Analysis Data Analysis and Interpretation GCase_Activity->Data_Analysis Western_Blot->Data_Analysis Substrate_Levels->Data_Analysis Immunofluorescence Immunofluorescence (GCase Localization) Cellular_Assays->Immunofluorescence Immunofluorescence->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Experimental Workflow for Chaperone Evaluation

GBA1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Trafficking cluster_Lysosome Lysosome GBA1_Gene GBA1 Gene (on Chromosome 1) GBA1_mRNA GBA1 mRNA GBA1_Gene->GBA1_mRNA Transcription GCase_Synthesis GCase Synthesis (Ribosomes) GBA1_mRNA->GCase_Synthesis Translation GCase_Folding GCase Folding & Modification GCase_Synthesis->GCase_Folding Misfolded_GCase Misfolded GCase GCase_Folding->Misfolded_GCase Mutation-induced Misfolding Correctly_Folded_GCase Correctly Folded GCase GCase_Folding->Correctly_Folded_GCase ERAD ER-Associated Degradation (Proteasome) Misfolded_GCase->ERAD Golgi Golgi Apparatus Correctly_Folded_GCase->Golgi ER Exit TGN Trans-Golgi Network Golgi->TGN Vesicular_Transport Vesicular Transport TGN->Vesicular_Transport Functional_GCase Functional GCase Vesicular_Transport->Functional_GCase Delivery Glucosylceramide Glucosylceramide (Substrate) Functional_GCase->Glucosylceramide Hydrolysis Breakdown Glucose + Ceramide Functional_GCase->Breakdown Glucosylceramide->Breakdown

GBA1 Protein Trafficking and Function

References

Replicating In Vitro Efficacy of Isofagomine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro experimental data supporting the mechanism and efficacy of isofagomine as a pharmacological chaperone for Gaucher disease. The data presented is a compilation of results from multiple published studies, offering a direct comparison of isofagomine's effects on various mutant forms of the enzyme acid β-glucosidase (GCase). Detailed experimental protocols are provided to enable replication and validation of these findings.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of isofagomine.

Table 1: Enhancement of Mutant GCase Activity by Isofagomine in Patient-Derived Cells

Cell TypeGCase MutationIsofagomine Concentration (μM)Incubation TimeFold Increase in GCase ActivityReference
FibroblastsN370S303 days2.2 - 2.4[1]
FibroblastsN370S305 days2.4 - 3.0[1]
FibroblastsL444PNot Specified5 days1.3[2]
Lymphoblastoid Cell LinesL444PNot SpecifiedNot Specified~3.5[2]

Table 2: Inhibitory Activity of Isofagomine on GCase

EnzymepHIC50 (nM)Reference
Wild-type GCaseNeutralNot Specified[1]
Wild-type GCaseAcidicNot Specified[1]
N370S GCaseNeutralNot Specified[1]
N370S GCaseAcidicNot Specified[1]
Wild-type and mutant enzymes (N370S and V394L)Not Specified~30 (Ki)[3]

Table 3: Selectivity of Isofagomine for GCase Over Other Glycosidases

EnzymeIsofagomine IC50N-butyldeoxynojirimycin (NB-DNJ) IC50Reference
Sucrase>500 μM0.43 μM[4]
Isomaltase100 μM0.34 μM[4]
Acid α-glucosidase1 mM1 μM[4]

II. Experimental Protocols

A. Cell Culture of Gaucher Patient-Derived Fibroblasts
  • Cell Source: Primary skin fibroblasts are derived from Gaucher patients homozygous for specific GCase mutations (e.g., N370S, L444P).

  • Culture Medium: Cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are grown at 37°C in a humidified atmosphere of 5% CO2.

  • Isofagomine Treatment: Isofagomine tartrate is dissolved in the culture medium at the desired concentrations. For experiments, cells are typically incubated with isofagomine for 3 to 5 days, with the medium being replaced with fresh isofagomine-containing medium as required.

B. GCase Activity Assay in Cell Lysates

This protocol is adapted from established methods using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucoside (4-MUG).

  • Cell Lysis: After incubation with isofagomine, cells are washed with phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing 0.25% sodium taurocholate and 0.25% Triton X-100.

  • Protein Quantification: The total protein concentration of the cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Enzyme Reaction:

    • An aliquot of the cell lysate (containing a standardized amount of protein) is added to a reaction buffer (e.g., citrate-phosphate buffer, pH 5.2).

    • The reaction is initiated by the addition of the 4-MUG substrate.

    • The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: The reaction is terminated by adding a high pH stop buffer (e.g., 0.5 M Na2CO3/NaHCO3 buffer, pH 10.7).

  • Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone (4-MU) is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis: GCase activity is calculated based on a standard curve of 4-MU and normalized to the total protein concentration. Results are typically expressed as nmol of 4-MU released per hour per mg of protein.

C. Western Blotting for GCase Protein Levels
  • Sample Preparation: Cell lysates are prepared as described above. Equal amounts of protein from each sample are mixed with Laemmli sample buffer and heated to denature the proteins.

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for GCase.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that can be captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the GCase protein bands is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

III. Visualizations

Isofagomine_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Mutant_GCase Misfolded Mutant GCase Complex Isofagomine-GCase Complex Mutant_GCase->Complex Binding Degradation ER-Associated Degradation (ERAD) Mutant_GCase->Degradation Ubiquitination Isofagomine Isofagomine Isofagomine->Complex Folded_GCase Properly Folded GCase Complex->Folded_GCase Stabilization & Proper Folding Trafficking Trafficking Folded_GCase->Trafficking Transport Lysosomal_GCase Functional Lysosomal GCase Trafficking->Lysosomal_GCase Delivery Ceramide_Glucose Ceramide + Glucose Lysosomal_GCase->Ceramide_Glucose Hydrolysis Glucosylceramide Glucosylceramide

Caption: Mechanism of action of isofagomine as a pharmacological chaperone.

Experimental_Workflow cluster_Cell_Culture Cell Culture cluster_Analysis Analysis cluster_GCase_Activity GCase Activity Assay cluster_Western_Blot Western Blot Start Gaucher Patient-Derived Fibroblasts/Lymphoblasts Treatment Incubate with Isofagomine (e.g., 30 µM for 3-5 days) Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Protein_Assay Protein Quantification Lysis->Protein_Assay Activity_Assay Incubate Lysate with 4-MUG Protein_Assay->Activity_Assay Equal Protein Loading SDS_PAGE SDS-PAGE Protein_Assay->SDS_PAGE Equal Protein Loading Fluorescence Measure Fluorescence Activity_Assay->Fluorescence Activity_Calc Calculate GCase Activity Fluorescence->Activity_Calc Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblot with GCase Antibody Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection WB_Analysis Quantify GCase Protein Detection->WB_Analysis

Caption: In vitro experimental workflow for evaluating isofagomine efficacy.

References

Head-to-Head Comparison of Isofagomine Salt Forms in Vivo: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of different isofagomine salt forms, supported by available experimental data.

Isofagomine, a potent iminosugar inhibitor of the enzyme acid β-glucosidase (GCase), has been investigated as a pharmacological chaperone for the treatment of Gaucher disease. Its mechanism involves stabilizing mutant forms of GCase, facilitating their proper folding and trafficking to the lysosome. In preclinical and clinical development, isofagomine has been formulated in different salt forms, primarily as a hydrochloride (HCl) salt and a tartrate salt. While both forms have been utilized in research, a direct head-to-head in vivo comparison of their pharmacokinetic and pharmacodynamic profiles in the same study is not available in the published literature. This guide synthesizes the available data to offer a comparative overview.

Executive Summary

In vivo research, including pharmacokinetic and efficacy studies, has predominantly focused on the isofagomine tartrate salt. Amicus Therapeutics, the company that led the development of isofagomine (under the name afegostat or AT2101), selected the tartrate form for clinical trials. Patent literature suggests that isofagomine tartrate possesses advantageous physicochemical properties, including greater stability and ease of purification compared to other salt forms[1]. While in vivo studies have mentioned the use of both hydrochloride and tartrate salts, detailed experimental data has been published for the tartrate salt[2].

The development of isofagomine tartrate was ultimately discontinued after Phase II clinical trials due to a lack of significant clinical benefit in the majority of patients[3]. Nevertheless, the preclinical data generated for the tartrate salt provides valuable insights into the in vivo behavior of isofagomine.

Data Presentation: In Vivo Performance of Isofagomine Tartrate

The following tables summarize the key quantitative data from in vivo studies conducted with isofagomine tartrate.

Table 1: Pharmacokinetics of Isofagomine Tartrate in Rats
ParameterValueSpecies/ModelDosingReference
Time to Maximum Plasma Concentration (Tmax)Within 1 hourMale Sprague-Dawley ratsSingle oral dose (600 mg/kg, equivalent to 300 mg/kg free base)[2]
DistributionPlasma, liver, spleen, and brainMale Sprague-Dawley ratsSingle oral dose (600 mg/kg, equivalent to 300 mg/kg free base)[2]
Table 2: Efficacy of Isofagomine Tartrate in Gaucher Disease Mouse Models
Efficacy EndpointResultMouse ModelDosing RegimenReference
GCase Activity in Liver~4-fold increaseL444P GCase mice20 mg/kg/day for 4 weeks[2]
GCase Activity in Spleen~4-fold increaseL444P GCase mice20 mg/kg/day for 4 weeks[2]
GCase Activity in Lung~5-fold increaseL444P GCase mice20 mg/kg/day for 4 weeks[2]
GCase Activity in Brain~2-fold increaseL444P GCase mice20 mg/kg/day for 4 weeks[2]
GCase Activity in Bone and Bone MarrowUp to 2-fold increaseL444P GCase mice20 mg/kg/day for 24 weeks[2]
Lifespan Extension10 daysNeuronopathic Gaucher disease mouse model (4L;C)20 mg/kg/day[4][5]
Lifespan Extension20 daysNeuronopathic Gaucher disease mouse model (4L;C)600 mg/kg/day[4][5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Pharmacokinetic Study in Rats[2]
  • Animal Model: Eight-week-old male Sprague-Dawley rats were used. The animals were fasted overnight prior to the administration of the compound.

  • Dosing: A single oral dose of isofagomine tartrate (600 mg/kg, equivalent to 300 mg/kg free base) was administered by gavage.

  • Sample Collection: Tissue and blood samples were collected at various time points after administration.

  • Analysis: Isofagomine levels in plasma and tissue homogenates were measured by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

Efficacy Study in a Gaucher Disease Mouse Model[2]
  • Animal Model: A knock-in mouse model expressing the L444P mutant form of human GCase was used.

  • Dosing: Isofagomine tartrate was administered ad libitum in the diet at a dose of 20 mg/kg per day for 4 or 24 weeks.

  • Tissue Processing: After the treatment period, mice were euthanized, and tissues (liver, spleen, lung, brain, bone, and bone marrow) were collected and homogenized.

  • GCase Activity Assay: The enzymatic activity of GCase in tissue homogenates was measured using the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The assay was performed in the presence and absence of the GCase inhibitor conduritol B epoxide (CBE) to determine specific activity.

  • Western Blot Analysis: The levels of GCase protein in tissue homogenates were determined by Western blotting using a specific antibody.

Mandatory Visualizations

Isofagomine's Mechanism of Action: The Pharmacological Chaperone Concept

GCase_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) misfolded_GCase Misfolded Mutant GCase degradation ER-Associated Degradation (ERAD) misfolded_GCase->degradation Default Pathway chaperoned_GCase IFG-Bound Correctly Folded GCase misfolded_GCase->chaperoned_GCase Binding & Stabilization IFG Isofagomine (IFG) IFG->misfolded_GCase chaperoned_GCase_lys IFG-Bound GCase chaperoned_GCase->chaperoned_GCase_lys Trafficking active_GCase Active GCase products Glucose + Ceramide (Products) active_GCase->products Catalysis dissociated_IFG IFG active_GCase->dissociated_IFG substrate Glucosylceramide (Substrate) substrate->active_GCase chaperoned_GCase_lys->active_GCase IFG Dissociation

Caption: Isofagomine acts as a pharmacological chaperone, stabilizing mutant GCase in the ER and promoting its trafficking to the lysosome.

General Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_analysis Analysis animal_model Gaucher Disease Mouse Model dosing Oral Administration of Isofagomine Tartrate animal_model->dosing treatment_period Treatment Period (e.g., 4-24 weeks) dosing->treatment_period euthanasia Euthanasia and Tissue Collection treatment_period->euthanasia biochemical Biochemical Assays (GCase Activity) euthanasia->biochemical protein Protein Analysis (Western Blot) euthanasia->protein phenotypic Phenotypic Assessment (e.g., Lifespan) euthanasia->phenotypic

References

Safety Operating Guide

Proper Disposal of Afegostat Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as crucial as the research itself. This document provides essential guidance on the proper disposal procedures for Afegostat Tartrate, a pharmacological chaperone. While this guide outlines best practices based on general pharmaceutical waste disposal principles, it is imperative to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer for detailed instructions.

Immediate Safety and Logistical Information

This compound is an experimental drug and, like all chemical compounds, requires careful handling throughout its lifecycle, including disposal. Improper disposal can lead to environmental contamination and potential health hazards. Therefore, adherence to established protocols is not just a matter of compliance but also of professional responsibility.

Key Disposal Principles:
  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific details on physical and chemical properties, toxicity, and environmental hazards, which are crucial for a correct waste classification.

  • Do Not Dispose Down the Drain: As a general rule for pharmaceutical compounds, avoid disposing of this compound down the sink or in regular trash. This prevents the contamination of water systems and the environment.

  • Segregate Waste Streams: Properly segregate chemical waste from regular laboratory trash. This compound waste should be collected in a designated, properly labeled, and sealed container.

  • Follow Institutional and Regulatory Guidelines: All disposal procedures must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States. Your institution's Environmental Health and Safety (EHS) department is a valuable resource for understanding and adhering to these regulations.

Step-by-Step Disposal Protocol

The following is a general, procedural guide for the disposal of this compound. This protocol is a supplement to, not a replacement for, the specific instructions in the manufacturer's SDS.

  • Obtain and Review the SDS: Before beginning any disposal process, obtain the specific Safety Data Sheet for this compound from your chemical supplier. Carefully review the sections on "Disposal considerations," "Toxicological information," and "Ecological information."

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound for disposal.

  • Waste Identification and Classification: Based on the information in the SDS and regulatory guidelines, determine if the this compound waste is classified as hazardous or non-hazardous. This classification will dictate the appropriate disposal pathway.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container.

    • The label should include: "Waste this compound," the chemical formula, and any relevant hazard warnings as indicated in the SDS.

    • If the waste is determined to be hazardous, use a black waste container. For non-hazardous pharmaceutical waste, a blue container is typically used.

  • Collection and Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Follow any specific storage conditions mentioned in the SDS, such as temperature or ventilation requirements.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Most pharmaceutical waste is disposed of via high-temperature incineration.[1]

Quantitative Data Summary

As this compound is a research compound, publicly available quantitative data on its specific environmental fate and toxicity is limited. The following table summarizes general information relevant to its handling and storage.

PropertyValueSource
Storage Temperature Room temperature in continental USMedChemExpress
Chemical Formula C10H19NO8PubChem
Solubility Soluble in Water and DMSOMedChemExpress

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Start: Have Afegostat Tartrate Waste Obtain_SDS Obtain and Review Manufacturer's SDS Start->Obtain_SDS Is_SDS_Available Is SDS Available? Obtain_SDS->Is_SDS_Available Contact_Supplier Contact Supplier to Obtain SDS Is_SDS_Available->Contact_Supplier No Assess_Hazards Assess Hazards and Disposal Information in SDS Is_SDS_Available->Assess_Hazards Yes Contact_Supplier->Obtain_SDS Is_Hazardous Classify Waste: Hazardous or Non-Hazardous? Assess_Hazards->Is_Hazardous Hazardous_Container Use Labeled BLACK Hazardous Waste Container Is_Hazardous->Hazardous_Container Hazardous NonHazardous_Container Use Labeled BLUE Non-Hazardous Waste Container Is_Hazardous->NonHazardous_Container Non-Hazardous Store_Securely Store Securely in Designated Area Hazardous_Container->Store_Securely NonHazardous_Container->Store_Securely Contact_EHS Contact Institutional EHS or Licensed Waste Disposal Vendor Store_Securely->Contact_EHS Arrange_Pickup Arrange for Waste Pickup and Disposal (e.g., Incineration) Contact_EHS->Arrange_Pickup End End: Compliant Disposal Arrange_Pickup->End

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures and prioritizing safety and compliance, researchers can ensure the responsible management of this compound waste within their laboratories.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Afegostat Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring personal safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Afegostat Tartrate, a pharmacological chaperone, including operational and disposal plans.

This compound is an experimental drug and should be handled with care, treating it as a potentially hazardous substance. All procedures should be conducted in accordance with institutional and national safety regulations. This document serves as a guide and should be supplemented by a substance-specific Safety Data Sheet (SDS) once obtained from the supplier.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary route of exposure to this compound in a laboratory setting is through inhalation of aerosols or dust, and dermal contact. Therefore, a comprehensive PPE strategy is crucial.

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of fine powders or aerosols.
Eye Protection Chemical safety gogglesTo protect eyes from splashes or airborne particles.
Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption.
Body Protection Disposable lab coat with tight cuffsTo prevent contamination of personal clothing.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of the research.

Step 1: Receiving and Unpacking
  • Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Don PPE: Before opening the package, put on the recommended PPE.

  • Controlled Environment: Unpack the compound in a designated area, preferably within a chemical fume hood or a ventilated enclosure.

  • Verify and Label: Confirm the identity and quantity of the compound against the order and ensure the container is clearly labeled.

Step 2: Preparation of Solutions
  • Work in a Fume Hood: All manipulations of solid this compound, including weighing and dissolution, must be performed in a certified chemical fume hood to control airborne particles.

  • Use Appropriate Tools: Employ spatulas and other tools dedicated to handling this compound to avoid cross-contamination.

  • Solubility: this compound is soluble in water and ethanol. Prepare solutions by slowly adding the solvent to the solid to avoid splashing.

Step 3: Experimental Use
  • Maintain Containment: During experimental procedures, ensure that the compound remains contained. Use sealed containers for transport within the laboratory.

  • Avoid Aerosol Generation: When transferring solutions, use techniques that minimize the generation of aerosols, such as pouring gently down the side of the receiving vessel.

  • Emergency Preparedness: Have an emergency spill kit readily available in the work area. The kit should contain absorbent materials, appropriate cleaning agents, and waste disposal bags.

Disposal Plan: Managing Waste Safely

Proper disposal of chemical waste is critical to protect both personnel and the environment.

Waste Segregation and Disposal Procedures
Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated gloves, lab coats, and weighing papers, in a clearly labeled, sealed plastic bag.
Liquid Waste Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled waste container.
Sharps Waste Dispose of any contaminated sharps, such as needles or pipette tips, in a designated sharps container.

All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

Visualizing the PPE Selection Process

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_Assessment Risk Assessment cluster_PPE_Selection PPE Selection cluster_Verification Verification Start Start: Handling this compound Assess_Task Assess the Task (Weighing, Dissolving, etc.) Start->Assess_Task Assess_Exposure Potential for Exposure? (Aerosol, Splash, Contact) Assess_Task->Assess_Exposure Select_Resp Select Respirator (N95 or higher) Assess_Exposure->Select_Resp Inhalation Risk Select_Eye Select Eye Protection (Chemical Goggles) Assess_Exposure->Select_Eye Splash Risk Select_Hand Select Hand Protection (Double Nitrile Gloves) Assess_Exposure->Select_Hand Contact Risk Select_Body Select Body Protection (Disposable Lab Coat) Assess_Exposure->Select_Body Contact Risk Check_Fit Check PPE Fit and Integrity Select_Resp->Check_Fit Select_Eye->Check_Fit Select_Hand->Check_Fit Select_Body->Check_Fit Proceed Proceed with Task Check_Fit->Proceed

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.